Furosemide

Catalog No.
S528576
CAS No.
54-31-9
M.F
C12H11ClN2O5S
M. Wt
330.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furosemide

CAS Number

54-31-9

Product Name

Furosemide

IUPAC Name

4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid

Molecular Formula

C12H11ClN2O5S

Molecular Weight

330.74 g/mol

InChI

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)

InChI Key

ZZUFCTLCJUWOSV-UHFFFAOYSA-N

SMILES

Array

solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 73 °F (NTP, 1992)
The sodium salt can be recrystallized from water; the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/
In water, 73.1 mg/L at 30 °C
Slightly soluble in water
Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol.
Soluble in methanol, acetone, dilute NaOH
Freely soluble in alkali hydroxide
0.0731 mg/mL at 30 °C

Synonyms

Errolon, Frusemid, Frusemide, Furanthril, Furantral, Furosemide, Furosemide Monohydrochloride, Furosemide Monosodium Salt, Fursemide, Fusid, Lasix

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

The exact mass of the compound Furosemide is 330.00772 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)73.1 mg/l (at 30 °c)2.21e-04 min water, 73.1 mg/l at 30 °cslightly soluble in waterslightly soluble in chloroform, ether. soluble in acetone, methanol, dmf, aqueous solutions above ph 8.0. less soluble in ethanol.soluble in methanol, acetone, dilute naohfreely soluble in alkali hydroxide0.0731 mg/ml at 30 °c>49.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757039. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of chlorobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

furosemide clinical pharmacology and therapeutic role

Author: Smolecule Technical Support Team. Date: February 2026

Core Clinical Pharmacology

Furosemide is a potent diuretic whose action is centered on the kidneys. The table below summarizes its fundamental pharmacological properties [1] [2] [3]:

Property Description
Mechanism of Action Inhibition of the Na⁺-K⁺-2Cl⁻ (NKCC2) cotransporter in the thick ascending limb of the Loop of Henle. [1] [3] [4]
Primary Effect Reduced reabsorption of sodium, chloride, and potassium; increased water excretion (diuresis). [1] [4]
Secondary Effects Disruption of the counter-current multiplier, reducing medullary tonicity; increased renal synthesis of prostaglandins, contributing to vasodilation. [3] [5]
Bioavailability ~50% on average, but highly variable (10%-100%); reduced in decompensated heart failure and edema. [1] [2] [3]
Protein Binding >95% (primarily to albumin). [2] [6] [3]
Metabolism & Excretion Minimally metabolized in the liver; ~50% excreted unchanged in urine via active secretion by organic anion transporters (OAT1/OAT3). [2] [6] [4]
Onset of Action Oral: ~30-60 min; IV: ~5 min. [2] [3] [4]
Duration of Action Oral: 4-6 hours; IV: ~2 hours. [2] [3] [4]

The following diagram illustrates the journey of this compound to its site of action and its primary effect on the nephron.

G Start This compound Administration (IV or Oral) A Bound to plasma albumin (>95%) Start->A B Secreted into tubule via OAT1/OAT3 transporters A->B C Delivered to Lumen of Thick Ascending Limb B->C D Inhibits NKCC2 Cotransporter C->D E Reduced NaCl Reabsorption D->E F Profuse Natriuresis & Diuresis E->F NSAIDs NSAIDs, Uremic Toxins NSAIDs->B Competitive Inhibition HypoAlb Hypoalbuminemia HypoAlb->A Impairs Delivery

This compound's pathway of action and key sites of potential resistance.

Established and Emerging Therapeutic Roles

This compound is FDA-approved for edema due to heart failure, liver cirrhosis, and renal disease, including nephrotic syndrome [1] [2] [7]. Its use is guided by specific dosing and therapeutic goals.

Standard Dosing and Administration

Dosing must be individualized, especially when converting between formulations [2] [7] [3].

Condition Initial Adult Dose (Oral) Notes & Titration
Edema 20-80 mg once or twice daily [7]. Titrate based on clinical response. In heart failure, the dose is often higher [2].
Acute Decompensated Heart Failure IV dose equivalent to or 2.5x the daily oral maintenance dose [2]. Higher initial doses can lead to faster symptom improvement [2].
Hypertension 40 mg twice daily [7]. Not a first-line agent; preferred in advanced CKD (eGFR <30 mL/min) [2].
Hepatic Ascites 40 mg combined with 100 mg spironolactone [2]. Start in hospital; titrate to max 160 mg/400 mg spironolactone [2].
IV to Oral Conversion Oral dose = 2 x IV dose [3]. Due to ~50% oral bioavailability [3].
Novel Applications and Protocols
  • The this compound Stress Test (FST) for AKI: The FST has emerged as a dynamic functional test to predict the severity of Acute Kidney Injury (AKI). A standardized IV dose (1.0-1.5 mg/kg in non-loop diuretic naïve patients) is administered, and urine output is measured over the subsequent 2 hours. A response of less than 200 mL in 2 hours is a strong predictor of AKI progression and the need for renal replacement therapy [6]. This test helps in risk stratification and clinical decision-making in critically ill patients.

  • Subcutaneous Administration for Heart Failure: A novel, pH-neutral formulation of this compound for subcutaneous delivery is being developed. Administered via an on-body infusor over 5 hours, it offers bioavailability equivalent to the IV route. This has the potential to shift effective decongestion therapy from the hospital to the outpatient setting, reducing admissions and healthcare costs [8].

Key Clinical Challenges and Protocols

Diuretic Resistance

Resistance to this compound is a common clinical challenge. The mechanisms and mitigation strategies are outlined below [1] [3] [5].

Mechanism Description Overcoming Strategy
"Braking" Phenomenon Adaptive sodium retention between doses due to activation of the Renin-Angiotensin-Aldosterone System (RAAS) and sympathetic nervous system [1] [3]. Enforce sodium restriction; administer multiple daily doses [3].
Post-Diuretic Sodium Retention After the drug effect wanes, the nephron avidly conserves sodium [2]. Dose this compound at intervals shorter than its therapeutic effect (e.g., BID or TID) [2].
Maladaptive Distal Nephron Hypertrophy Chronic use causes hypertrophy of distal tubular cells, increasing sodium reabsorption capacity [1] [2]. Add a thiazide diuretic (e.g., metolazone) to block sodium uptake in the distal tubule [1] [2] [3].
Impaired Delivery in AKI/CKD In AKI, uremic toxins and metabolic acidosis compete for OAT transporters; hypoalbuminemia reduces drug delivery [6]. Higher or repeated dosing; combination therapy; address hypoalbuminemia [6].

The workflow for addressing diuretic resistance in a clinical setting can be visualized as follows:

G Start Inadequate Diuretic Response Step1 Verify Adherence & Sodium Restriction Start->Step1 Step2 Optimize this compound Dosing: Increase Dose/Frequency Step1->Step2 Step3 Switch to IV or Alternative Route Step2->Step3 Step4 Initiate Combination Therapy: Add Thiazide Diuretic Step3->Step4

A strategic approach to managing this compound resistance.

Toxicity and Adverse Effect Profile

This compound's adverse effects are primarily related to its potent electrolyte-wasting effects and ototoxicity [1] [9] [10].

Adverse Effect Key Monitoring Parameters & Management

| Electrolyte Imbalances (Hypokalemia, Hyponatremia, Hypochloremia, Hypomagnesemia, Hypocalcemia) | Monitor: Serum electrolytes (especially K⁺), CO₂, BUN, creatinine. [1] [7] [10] Manage: Electrolyte repletion, dietary counseling. [7] | | Ototoxicity (Tinnitus, Hearing Loss - can be permanent) | Risk Factors: Rapid IV bolus, high doses, concomitant renal impairment, use with other ototoxic drugs (e.g., aminoglycosides). [1] [5] [4] Management: Slow IV infusion; avoid concurrent ototoxins; monitor for symptoms. [1] [4] | | Nephrotoxicity / Dehydration | Caused by excessive fluid loss. Monitor fluid status, weight, and renal function. Usually reversible upon discontinuation and rehydration. [1] [4] | | Hyperuricemia / Gout | Inhibits uric acid excretion. Monitor serum uric acid. [4] | | Hypersensitivity | this compound is a sulfonamide derivative. Use with caution in patients with sulfa allergy. [7] [10] [4] | | Photosensitivity | Increased skin sensitivity to sunlight. Advise use of sunscreen and protective clothing. [10] | | Other | Blood dyscrasias, pancreatitis, worsening of glucose tolerance. [9] [10] [4] |

Future Directions and Conclusions

Research continues to refine the therapeutic role of this compound. Key areas of development include:

  • The standardization and validation of the This compound Stress Test for risk stratification in AKI [6].
  • The potential for subcutaneous this compound to revolutionize outpatient heart failure management and reduce hospitalizations [8].
  • Ongoing investigation into the long-term consequences of loop diuretic use, such as hearing loss and thiamine deficiency [4].

References

furosemide mechanism of action NKCC2 cotransporter

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis of NKCC2 Inhibition

Understanding how furosemide binds to and inhibits NKCC2 has been advanced by structural studies of the closely related cotransporter, NKCC1, which shares a high degree of homology with NKCC2 [1].

  • Binding Site Location: this compound, and the related loop diuretic bumetanide, bind to a pocket in the extracellular ion translocation pathway of the cotransporter. This pocket is formed by transmembrane helices TM1b, TM6a, TM3, and TM10 [1].
  • Inhibition Mechanism: The drug molecule acts as a plug, wedging into this extracellular vestibule. This physically prevents ions from accessing their central binding sites within the transporter, thereby arresting it in an outward-open conformation and halting the ion translocation cycle [1].
  • Key Interaction: The acidic group (e.g., carboxyl group) of this compound is critical for its function, as it competes for the chloride-binding site (Cl−site1) within the transporter pore [2] [1].

This structural mechanism is illustrated in the following diagram:

G This compound This compound NKCC2 NKCC2 Cotransporter This compound->NKCC2 Binds to Extracellular Vestibule Effect Inhibited Ion Transport NKCC2->Effect IonFlow Ion Flow (Na⁺, K⁺, Cl⁻) IonFlow->NKCC2 Blocked

This compound inhibits NKCC2 by binding to its extracellular ion translocation pathway.

Regulatory Pathways & Experimental Insights

Beyond simple competitive inhibition, NKCC2 activity is dynamically regulated by a phosphorylation cascade. This compound's administration itself can influence this pathway as a compensatory mechanism.

Key Regulatory Pathway (WNK-SPAK/OSR1-NKCC2)

A well-defined kinase pathway regulates NKCC2 by phosphorylating key N-terminal threonine residues, which activates the transporter and promotes its membrane translocation [3]. This pathway involves:

  • WNK Kinases: With No Lysine (K) kinases sense intracellular chloride levels.
  • Downstream Kinases: SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) are directly activated by WNKs.
  • Phosphorylation of NKCC2: SPAK/OSR1 phosphorylate specific threonine residues in the NKCC2 N-terminus, enhancing its transport activity [3].

The relationship between this compound and this pathway is complex. While this compound directly inhibits NKCC2 function, research suggests its administration may also trigger activation of the cGMP/PKG I (cGKI) signaling pathway. This cGKI-mediated response is hypothesized to be a compensatory mechanism that promotes NKCC2 phosphorylation and membrane translocation, potentially to counteract the drug's inhibitory effect [4].

Experimental Protocol: Analyzing NKCC2 Phosphorylation

To investigate NKCC2 regulation, a standard protocol involves assessing its phosphorylation status using a phospho-specific antibody [4].

  • Animal Model: Use wild-type and genetically modified mice (e.g., cGKI-deficient cGKIα-rescue mice) [4].
  • Drug Administration: Treat mice with this compound (e.g., 10 mg/kg intraperitoneally) or a vehicle control.
  • Tissue Preparation: Sacrifice animals after a set period (e.g., 30 minutes). Dissect and homogenize kidney outer medulla tissues to obtain protein lysates [4].
  • Western Blotting:
    • Separate proteins by SDS-PAGE.
    • Transfer to a nitrocellulose membrane.
    • Incubate membrane with a primary antibody specific for phosphorylated NKCC2 (e.g., the R5 antibody).
    • Use a secondary antibody conjugated to horseradish peroxidase.
    • Detect signal using chemiluminescence.
    • Re-probe the membrane with a total NKCC2 antibody to normalize phosphorylation levels.
  • Immunostaining: Perform on kidney tissue sections to visualize the localization of phosphorylated NKCC2 using fluorescence microscopy [4].

Quantitative Pharmacological Data

The tables below consolidate key quantitative data on this compound's pharmacokinetics and electrolyte excretion effects, which are crucial for research and development.

Table 1: Pharmacokinetic Profile of this compound

Parameter Value Notes
Bioavailability 43-69% (oral) [5] Highly variable (10-90%) [6] [2].
Onset of Action 30-60 min (oral); ~5 min (IV) [5] Rapid onset, especially with intravenous administration.
Peak Effect 1-2 hours (oral); ~30 min (IV) [6]
Duration of Action 6-8 hours (oral); ~2 hours (IV) [6] [5]
Protein Binding 91-99% [6] [5] Primarily to serum albumin.
Elimination Half-life ~2 hours [6] Can be prolonged in renal failure [7].
Primary Excretion Renal (66%); Biliary (33%) [5] 50% excreted unchanged in urine [2].

Table 2: Electrolyte Excretion Profile and Common Adverse Effects

Electrolyte / Effect Change Clinical Consequence
Sodium (Na⁺) Increased excretion (natriuresis) [8] Desired therapeutic effect.
Chloride (Cl⁻) Increased excretion [8] Can lead to hypochloremic metabolic alkalosis [2] [5].
Potassium (K⁺) Increased excretion [8] Hypokalemia (common) [7] [5].
Calcium (Ca²⁺) Increased excretion [9] Hypocalcemia (possible) [9].
Magnesium (Mg²⁺) Increased excretion [9] Hypomagnesemia (common) [5].
Uric Acid Decreased excretion [6] Hyperuricemia, potential gout [5].
Ototoxicity Risk present Hearing loss, especially with rapid IV, high doses, or renal impairment [5].

Research Gaps and Future Directions

Current research highlights several areas for further investigation:

  • Specific NKCC2 Structures: While structures of the homologous NKCC1 bound to bumetanide are available, high-resolution cryo-EM structures of NKCC2 with this compound are still needed to guide the design of more specific therapeutics [1].
  • Long-term Regulatory Effects: The interplay between chronic this compound use and compensatory pathways, like cGMP/cGKI signaling, requires deeper exploration to understand long-term efficacy and resistance [4].
  • Neurological and Off-Target Effects: The role of NKCC1 in the brain and inner ear, and its inhibition by loop diuretics, drives research for CNS-permeant and NKCC1-specific inhibitors to treat neurological disorders without diuretic side effects [1].

References

Furosemide Pharmacokinetics in Impaired Renal Function

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize how furosemide's profile changes with renal impairment.

Parameter Normal Renal Function Acute Kidney Injury (AKI) Rationale for Change
Bioavailability (Oral) ~51-64% [1] [2] Highly variable (10-90%) [2] Impaired gut absorption & edema in heart failure [1].
Protein Binding >95% (to albumin) [1] [2] Decreased Accumulation of organic acids displaces this compound; hypoalbuminemia reduces binding [3].
Volume of Distribution ~0.181 L/kg (IV) [2] Not well quantified Altered fluid status and protein binding affect distribution [3].
Half-life ~2 hours [1] [2] Prolonged (up to 24 hrs in severe failure) [2] Significantly reduced renal clearance of unchanged drug and metabolites [3] [1].
Primary Route of Elimination Renal ( ~50% unchanged) [1] [2] Non-renal routes become relatively more important Glomerular filtration and tubular secretion are compromised [3].

Clinical Application: The this compound Stress Test (FST)

The FST is a dynamic functional test that assesses renal reserve and predicts AKI progression by measuring the kidney's response to a standardized this compound challenge [3].

Standardized FST Protocol
Protocol Aspect Specification
Objective Predict progression to severe AKI (Stage 3) and need for Renal Replacement Therapy (RRT) [3].
Ideal Candidate Early AKI (Stage 1-2), euvolemic, hemodynamically stable [3].

| Dosing | This compound-naïve: 1.0 - 1.5 mg/kg IV Chronic loop diuretic use: 1.5 - 2.0 mg/kg IV [3]. | | Administration | IV over 20-30 minutes [3]. | | Monitoring & Measurement | Hourly urine output measurement for 6 hours [3]. | | Response Interpretation | Poor Response (Predicts AKI Progression): Urine output < 200 mL in 2 hours or < 100 mL/hour in first 2 hours [3]. |

This compound's Mechanism and FST Workflow

The diagram below illustrates the physiological mechanism of this compound and the logical workflow of the this compound Stress Test.

FST_Workflow cluster_Prerequisites Pre-Test Prerequisites cluster_Mechanism This compound Mechanism of Action cluster_Interpret Interpret Response Start Start: Patient with Early AKI (Stage 1-2) Prereq1 Confirm Euvolemia Start->Prereq1 Prereq2 Ensure Hemodynamic Stability Prereq1->Prereq2 Prereq3 No Contraindications (e.g., Sulfa Allergy) Prereq2->Prereq3 Administer Administer IV this compound (1.0-1.5 mg/kg) Prereq3->Administer Mech1 1. Delivered to Kidney via Blood Flow Administer->Mech1 Mech2 2. Secreted into Tubule via OAT System Mech1->Mech2 Mech3 3. Inhibits NKCC2 Cotransporter in Thick Ascending Limb Mech2->Mech3 Mech4 4. Blocks NaCl Reabsorption Causing Natriuresis/Diuresis Mech3->Mech4 Monitor Monitor Urine Output for 6 Hours Mech4->Monitor GoodResp Good Response Urine Output ≥ 200 mL/2h Predicts Lower Risk of AKI Progression Monitor->GoodResp PoorResp Poor Response Urine Output < 200 mL/2h Predicts Higher Risk of AKI Progression & RRT Monitor->PoorResp

This compound is secreted into the tubule and blocks the NKCC2 transporter, and a poor urine output response in the FST indicates severe tubular dysfunction [3].

This compound-Associated AKI Risk and Novel Formulations

While this compound is a cornerstone of edema management, evidence highlights its potential to contribute to AKI, necessitating careful risk-benefit assessment [4].

  • Risk Factors for this compound-Associated AKI: A 2023 large retrospective study identified several key risk factors [4]. The most significant was high single-day total dose of this compound. Other important factors included ICU admission, pre-existing chronic kidney disease (CKD), lower baseline eGFR, and concurrent use of other potentially nephrotoxic medications like antibiotics, NSAIDs, and even β-blockers or ACEIs/ARBs, which may have a synergistic effect [4].
  • Novel Subcutaneous Formulations: Recent research explores subcutaneous (SC) administration. A 2025 Phase 1 study on a concentrated SC formulation (80 mg/mL) demonstrated bioavailability equivalent to IV this compound, with consistent diuresis, natriuresis, and a generally well-tolerated profile [5]. This offers a potential alternative for outpatient management, though its role in established AKI requires further study.

Detailed Experimental Protocols

For researchers, here are detailed methodologies for key experiments cited.

Protocol 1: this compound Stress Test (FST)

This protocol is based on the comprehensive review outlining the standardized FST [3].

  • Patient Population: Adults with early AKI (KDIGO Stage 1 or 2). Key prerequisites are euvolemia, hemodynamic stability, and no contraindications to loop diuretics (e.g., sulfa allergy, anuria).
  • Dosing: Intravenous this compound is administered as a single weight-based dose. For this compound-naïve patients, use 1.0-1.5 mg/kg. For patients on chronic loop diuretic therapy, use a higher dose of 1.5-2.0 mg/kg.
  • Administration: The dose is infused over 20-30 minutes to minimize the risk of ototoxicity.
  • Data Collection: Urine output is measured and recorded hourly for 6 hours post-administration. Vital signs, fluid balance, and electrolyte levels (particularly potassium) should be monitored.
  • Endpoint & Analysis: The primary endpoint is the cumulative urine volume in the first 2 hours. A poor response, defined as < 200 mL in 2 hours, strongly predicts progression to higher-stage AKI and the need for renal replacement therapy.
Protocol 2: Assessing this compound-Associated AKI Risk

This protocol is derived from the 2023 hospital-based retrospective study [4].

  • Study Design & Population: A single-center, retrospective cohort study of hospitalized adult patients. Key exclusion criteria include pre-existing AKI at admission, end-stage renal disease (ESRD), or kidney transplantation.
  • Exposure and Outcome Definition:
    • Exposure: this compound use, defined by filled prescriptions. Dosing can be analyzed as single-day total dose (mg/kg/day), cumulative dose, and single maximum dose. Intravenous and oral doses are standardized (e.g., IV dose plus 0.5 × oral dose).
    • Outcome: Hospital-acquired AKI (HA-AKI), defined per KDIGO criteria as an increase in serum creatinine after the first 24 hours of hospitalization.
  • Data Collection: Extract demographic data, comorbidities, baseline eGFR, inpatient department, concomitant medications, and hospitalization-related factors from electronic medical records.
  • Statistical Analysis:
    • Use propensity score matching (PSM) to balance covariates between this compound users and non-users.
    • Employ multivariable logistic regression to identify independent risk factors for HA-AKI among this compound users.
    • Develop a predictive nomogram based on the most significant variables identified by the regression model (e.g., single-day dose, ICU stay, eGFR, concomitant medications).

Key Takeaways for Professionals

  • Altered PK in AKI is Multifactorial: Reduced delivery, secretion, and action on tubules all contribute to blunted response, requiring higher doses.
  • FST is a Functional Prognostic Tool: It moves beyond static biomarkers to dynamically assess tubular function and predict AKI severity.
  • Therapeutic Use Carries AKI Risk: The very drug used to manage fluid overload can contribute to AKI, especially with high doses and in combination with other medications.
  • New Formulations are Emerging: Subcutaneous this compound presents a promising alternative for controlled diuresis outside the IV setting.

References

Technical Overview of Furosemide Renal Secretion via Organic Anion Transporters OAT1 and OAT3: Mechanisms, Assessment Methods, and Clinical Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Organic Anion Transporter (OAT) Family and Furosemide Handling

The Organic Anion Transporters OAT1 (SLC22A6) and OAT3 (SLC22A8) are key membrane proteins belonging to the solute carrier 22 (SLC22) family that play critical roles in the renal elimination of numerous clinically important drugs, including the loop diuretic This compound. These transporters are predominantly expressed at the basolateral membrane of renal proximal tubule cells where they mediate the uptake of a wide range of endogenous compounds and xenobiotics from the blood into the tubular cells for subsequent secretion into the urine. OAT1 and OAT3 function as part of a tertiary transport system that couples organic anion transport to the sodium gradient established by Na+/K+-ATPase, ultimately facilitating the net movement of anions against their concentration gradient [1].

The clinical importance of OAT-mediated transport was recognized as early as the 1940s, when probenecid was used to prolong penicillin exposure by competitively inhibiting its renal secretion [1]. Today, regulatory agencies including the FDA and EMA recognize this compound as a clinical OAT1/OAT3 substrate and probenecid as a clinical OAT1/OAT3 inhibitor, recommending their use in transporter-based drug-drug interaction (DDI) studies during drug development [2]. Understanding the precise mechanisms of this compound transport via OAT1 and OAT3 is essential for predicting DDIs, optimizing diuretic therapy in various patient populations, and developing novel therapeutic agents that may utilize these transport pathways.

Quantitative Data on this compound Transport via OAT1 and OAT3

Key Kinetic and Interaction Parameters

Table 1: Quantitative Parameters of this compound Transport via OAT1 and OAT3

Parameter OAT1 OAT3 Experimental System Reference
Inhibition of Transport IC50 values in micromolar range for labeled tracer displacement Similar IC50 values to OAT1 Xenopus oocytes expressing mOat1/mOat3 [3]
In Vivo Secretion Defect ~50% reduction in urinary this compound excretion in knockout mice Similar reduction in knockout mice Oat1-/- and Oat3-/- mice [3]
Natriuretic Response Right-shifted dose-response curve Right-shifted dose-response curve In vivo studies in knockout mice [3]
Clinical DDI with Probenecid AUC increase predicted by PBPK models Similar contribution to AUC increase PBPK modeling of clinical data [2]
Compensatory Expression Changes Minimal overlap in transcriptional changes Minimal overlap in transcriptional changes Microarray analysis of knockout kidneys [3]
Clinical Drug-Drug Interaction Data

Table 2: Clinical Implications of this compound Transport via OAT1/OAT3

Interaction Type Clinical Impact Mechanism Population Reference
Probenecid Coadministration Altered this compound pharmacokinetics and response Competitive inhibition of OAT1/OAT3-mediated secretion Healthy volunteers and patients [2]
High-dose this compound (>120mg) 19-163% increase in protein-bound uremic toxins Competition for OAT1/OAT3-mediated secretion CKD patients (n=2,342) [4]
PBUT Accumulation Increased serum levels of IS, PCS, IAA, Kyn Saturation of secretory transport capacity CKD stages 2-5 [4]
PBPK Model Performance 6/7 predicted DDI AUC ratios within 1.25-fold of observed Incorporation of OAT1/OAT3 transport Model evaluation [2]

Experimental Protocols for Assessing OAT1/OAT3-Mediated Transport

In Vitro Transport Assays

Cell-Based Uptake Studies provide a fundamental approach for characterizing OAT-mediated transport:

  • Cell Model Preparation: Utilize transfected cell systems (HEK293, MDCK) stably expressing human OAT1 or OAT3. Maintain cells in appropriate media with selection antibiotics to maintain transporter expression [5].
  • Uptake Buffer Composition: Prepare uptake buffer containing Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (pH 7.4). For sodium-free buffer, replace NaCl with equimolar choline chloride [5].
  • Inhibition Studies: Pre-incubate cells with potential inhibitors (e.g., probenecid at 100-1000 μM) for 15 minutes before adding this compound. Include positive control inhibitors for validation [3].
  • Substrate Incubation: Expose cells to this compound (typical concentration range 1-100 μM) in uptake buffer for predetermined time points (typically 2-10 minutes) at 37°C [3].
  • Termination and Analysis: Stop uptake by ice-cold wash buffer. Lyse cells and quantify this compound concentrations using LC-MS/MS. Normalize uptake to protein content [5].

Oocyte Transport Studies offer an alternative system with minimal endogenous transport activity:

  • cRNA Preparation: Synthesize cRNA from linearized plasmids containing OAT1 or OAT3 coding sequences [3].
  • Oocyte Injection: Inject 50 ng of cRNA per oocyte, with water-injected oocytes serving as controls. Incubate injected oocytes at 16-18°C for 2-3 days to allow transporter expression [3].
  • Uptake Assay: Incubate oocytes with radiolabeled or unlabeled this compound in ND96 buffer. Include inhibition groups with probenecid (500 μM) or other inhibitors [3].
  • Transport Quantification: Measure intracellular accumulation of this compound using appropriate detection methods. Calculate uptake ratios compared to control oocytes [3].
In Vivo and Clinical Assessment Methods

Preclinical Knockout Models enable determination of individual transporter contributions:

  • Animal Models: Utilize Oat1-/- and Oat3-/- mice with appropriate wild-type controls [6] [3].
  • Renal Clearance Studies: Administer this compound intravenously at varying doses (e.g., 1-10 mg/kg). Collect serial blood and urine samples to determine clearance parameters [3].
  • Dose-Response Characterization: Measure natriuretic and diuretic responses across a range of this compound doses to generate dose-response curves [3].
  • Transcriptomic Analysis: Perform microarray or RNA-seq analysis of kidney tissue to identify compensatory changes in transporter expression [3].

Physiologically Based Pharmacokinetic (PBPK) Modeling integrates in vitro and in vivo data for clinical prediction:

  • Model Structure: Develop whole-body PBPK models incorporating OAT1/OAT3-mediated renal secretion [2].
  • Parameter Optimization: Use clinical pharmacokinetic data after intravenous and oral administration to optimize model parameters [2].
  • DDI Prediction: Apply developed models to predict drug-drug interactions with OAT inhibitors like probenecid [2].
  • Model Evaluation: Compare predicted vs. observed AUC and Cmax ratios using geometric mean fold error (GMFE) with criteria for acceptable prediction (within 1.25-2.0 fold) [2].

The following diagram illustrates the key experimental workflows for assessing OAT1/OAT3-mediated transport of this compound:

G cluster_invitro In Vitro Systems cluster_invivo Preclinical Models cluster_clinical Clinical Application Start Study Design InVitro In Vitro Assessment Start->InVitro CellModels Cell-Based Uptake (HEK293, MDCK) InVitro->CellModels Stable transfection Oocyte Oocyte Transport (Xenopus laevis) InVitro->Oocyte cRNA injection InVivo In Vivo Studies CellModels->InVivo In vitro-in vivo extrapolation Oocyte->InVivo Transport confirmation Knockout Knockout Models (Oat1-/-, Oat3-/-) InVivo->Knockout Gene-targeting Clinical Clinical Translation Knockout->Clinical Human correlation PBPK PBPK Modeling Clinical->PBPK Parameter optimization DDI DDI Prediction PBPK->DDI Model application Results Transport Characterization DDI->Results Prediction validation

Figure 1: Experimental workflow for assessing OAT1/OAT3-mediated this compound transport, integrating in vitro, in vivo, and clinical modeling approaches.

Regulatory Mechanisms and Systems Biology of OAT1 and OAT3

Metabolic and Transcriptional Regulation

The expression and function of OAT1 and OAT3 are subject to complex regulatory mechanisms that impact their transport activity:

  • Hypoxia and Metabolic Regulation: Renal proximal tubule cells exist in a relatively hypoxic environment due to renal vascular architecture. Under hypoxic conditions, HIF-1α stabilization leads to altered expression of metabolic genes, indirectly affecting OAT function through reduced α-ketoglutarate (αKG) production, a key counter-ion for OAT transport [5]. Elevated glucose levels downregulate OAT3 expression via NF-κB activation, while low glucose upregulates OAT3 through AMPK pathway activation [5].

  • Inflammatory Mediators: Inflammatory cytokines including TNF-α and IL-1β activate NF-κB signaling, which directly binds to OAT gene promoters and modulates their transcription. This provides a mechanism for reduced OAT expression and activity during systemic inflammation or kidney injury [5].

  • Nuclear Receptor Signaling: OAT1 and OAT3 expression is regulated by various nuclear receptors, including HNF4α and HNF1α, which coordinate the expression of phase I and II drug metabolizing enzymes and transporters, creating integrated elimination pathways for organic anions [1].

Remote Sensing and Signaling Theory

The Remote Sensing and Signaling Theory provides a conceptual framework for understanding how OAT transporters mediate interorgan and interorganismal communication through small molecules [1] [6]. According to this theory:

  • OAT1 and OAT3 facilitate the systemic distribution and elimination of signaling molecules, metabolites, and dietary components throughout the body.
  • These transporters create communication networks between organs (e.g., gut-liver-kidney) and between the host and microbiome.
  • Metabolomics studies in Oat1 and Oat3 knockout mice reveal altered levels of gut microbiome-derived metabolites, demonstrating the role of these transporters in host-microbiome communication [6].
  • Contextualized metabolic network reconstructions show that OAT1 and Oat3 regulate metabolism across multiple scales—from organelles to organs—affecting processes in unexpected tissues like the skin [6].

The following diagram illustrates the tertiary transport mechanism and key regulatory factors affecting OAT1 and OAT3 function:

G cluster_basolateral Basolateral Membrane cluster_apical Apical Membrane cluster_regulatory Regulatory Factors Blood Blood OAT1 OAT1/OAT3 Blood->OAT1 This compound influx Cell Proximal Tubule Cell Urine Urine FurosemideIn This compound OAT1->FurosemideIn NaKATPase Na+/K+ ATPase SDCT Na-Dicarboxylate Cotransporter NaKATPase->SDCT Na+ gradient AKG α-Ketoglutarate (αKG) SDCT->AKG αKG influx AKG->OAT1 αKG efflux (counter-transport) Exporters Export Transporters (MRP4, OAT4) FurosemideIn->Exporters Intracellular trafficking FurosemideOut This compound Exporters->FurosemideOut FurosemideOut->Urine HIF HIF-1α (Hypoxia) HIF->OAT1 NFkB NF-κB (Inflammation) NFkB->OAT1 Glucose Glucose Levels Glucose->OAT1 NR Nuclear Receptors (HNF4α, HNF1α) NR->OAT1

Figure 2: Tertiary transport mechanism of OAT1/OAT3-mediated this compound secretion in renal proximal tubule cells, showing key regulatory influences including hypoxia, inflammation, and metabolic factors.

Clinical Implications and Research Applications

Drug-Drug Interactions and Dosing Considerations

The transport of this compound via OAT1 and OAT3 has several important clinical implications:

  • Probenecid Interactions: Coadministration of probenecid, a potent OAT1/OAT3 inhibitor, significantly alters this compound pharmacokinetics, reducing its renal clearance and potentially blunting its diuretic effect initially, though the relationship is complex due to multiple sites of interaction along the nephron [2] [1].

  • Uremic Toxin Accumulation: In patients with chronic kidney disease (CKD), high-dose this compound (>120 mg) competes with protein-bound uremic toxins (PBUTs) for OAT1/OAT3-mediated secretion, leading to significant increases in serum levels of indoxyl sulfate (31.9%), p-cresyl sulfate (29.3%), and indole-3-acetic acid (162.9%) [4]. This suggests this compound may exacerbate uremic toxicity in CKD patients at high doses.

  • Diuretic Resistance: Genetic polymorphisms or drug interactions affecting OAT1 and OAT3 function may contribute to diuretic resistance by reducing this compound delivery to its site of action in the thick ascending limb of Henle. Studies indicate that both OAT1 and OAT3 contribute similarly to this compound secretion, and deficiency in one transporter is not fully compensated by the other [3].

Applications in Drug Development and Safety Assessment

Understanding this compound transport via OAT1/OAT3 has significant implications for drug development:

  • Transporter-Mediated DDI Assessment: Regulatory agencies recommend evaluating investigational drugs for OAT1/OAT3 inhibition potential using this compound as a probe substrate. PBPK modeling incorporating OAT1/OAT3-mediated transport can predict DDIs and support dosing recommendations [2].

  • In Vitro Model Limitations: Traditional in vitro renal models (cell lines, primary cultures) show persistent loss of OAT1 and OAT3 expression, creating challenges for accurate transporter studies. Research into regulatory mechanisms aims to develop more physiologically relevant models using microfluidic systems or epigenetic modifiers [5].

  • Novel Interaction Identification: Computational approaches like ReverseDock screening combined with molecular dynamics simulations have identified previously unrecognized protein interactions for this compound, including potential binding to sodium/mannose cotransporter (SGLT5) and glucose-6-phosphate exchanger, expanding understanding of its renal handling beyond OAT1/OAT3 [7].

Conclusion and Future Perspectives

The renal secretion of this compound mediated by OAT1 and OAT3 represents a paradigm for understanding how drug transporters influence pharmacokinetics, efficacy, and drug interactions. While significant progress has been made in characterizing these transport processes, several areas require further investigation:

  • The precise molecular determinants of this compound binding to OAT1 versus OAT3 remain to be fully elucidated, which could inform more specific inhibitors or substrates.
  • The clinical impact of OAT1/OAT3 genetic polymorphisms on this compound response variability across populations deserves larger prospective studies.
  • The development of improved in vitro models that maintain physiological OAT1/OAT3 expression would significantly advance drug development capabilities.
  • The systems biology approaches exploring remote organ communication through OAT transporters may reveal novel roles for these transporters in physiological and pathological processes.

References

furosemide pharmacodynamics in critically ill patients

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamic Targets

Furosemide exerts its primary effect by reversibly inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) on the apical membrane of the thick ascending limb of the loop of Henle [1] [2]. This inhibition blocks the reabsorption of sodium, chloride, and potassium, creating an osmotic force that prevents water reabsorption and leads to profound diuresis and natriuresis [1]. The following diagram illustrates the cellular pathway and the resulting physiological effects.

G This compound This compound NKCC2 NKCC2 Transporter (Apical Membrane) This compound->NKCC2 Inhibits Blood Systemic Circulation (Water, Electrolytes) NKCC2->Blood Blocked Effects Pharmacodynamic Effects Lumen Tubular Lumen (Na+, K+, Cl-, Ca2+, Mg2+) Lumen->NKCC2 Ion Reabsorption Natriuresis ↑ Sodium Excretion Effects->Natriuresis Leads to Diuresis ↑ Water Excretion Effects->Diuresis Leads to ElectrolyteLoss ↑ K+, Ca2+, Mg2+ Excretion Effects->ElectrolyteLoss Leads to

Figure 1: Cellular pharmacodynamics of this compound action in the nephron.

A secondary, non-diuretic effect is venous dilation, which can reduce cardiac preload within minutes of intravenous administration, an action believed to be mediated through prostaglandin release [3].

Quantitative Pharmacodynamic Response in Critical Illness

The diuretic response to this compound in critically ill patients is highly variable and influenced by multiple factors. The table below summarizes key quantitative findings from clinical studies.

Response Variable Baseline/Pre-Dose Value (Median IQR) Post-Dose Value (Median IQR) Change (Median IQR) Key Influencing Factors
6-Hour Urine Output Not Reported Not Reported +590 mL (IQR 290–1111 mL) [4] Higher MAP, Younger Age, Lower Creatinine, Higher Albumin [4]
24-Hour Urine Output Not Reported Not Reported +45% (IQR 2–85%) [5] Hemodynamic stability, Post-resuscitation phase [5]
24-Hour Net Fluid Balance +2353 mL [5] +482 mL [5] -82% [5] Hemodynamic stability, Post-resuscitation phase [5]
Sodium Excretion Not Reported Not Reported Significant Increase [4] Higher MAP, Younger Age, Lower Creatinine, Higher Albumin [4]
Chloride Levels Not Reported Not Reported Significant Decrease (Hypochloraemia) [4] Not Specified
Acid-Base Status Not Reported Not Reported Metabolic Alkalosis [4] Not Specified

Key Experimental Protocols for PD Assessment

For researchers designing studies to evaluate this compound pharmacodynamics in critically ill cohorts, the following methodologies from recent literature can serve as a reference.

1. Protocol for Assessing Single-Dose Response A prospective observational study detailed the protocol for evaluating the physiologic response to a single IV bolus [4].

  • Population: Critically ill adults without chronic renal impairment.
  • Intervention: Single 40 mg IV frusemide bolus.
  • Data Collection: Urine output, fluid balance, serum/urinary electrolytes, and hemodynamics were measured for the 6-hour periods before and after administration.
  • Statistical Analysis: Linear regression to identify covariates (e.g., MAP, age, creatinine, albumin) correlated with sodium excretion and urine output.

2. Protocol for Evaluating Dosing Strategy in Sepsis-Associated AKI A retrospective cohort study in critically ill cancer patients provided a protocol for assessing dose and timing [6].

  • Population & Staging: Critically ill cancer patients with Sepsis-Associated Acute Kidney Injury (S-AKI), staged using KDIGO criteria.
  • Grouping: Patients categorized by AKI stage ("early": 1-2; "late": 3) and maximum daily this compound dose within first 7 ICU days ("low-dose": ≤100 mg; "high-dose": >100 mg).
  • Outcomes: Primary outcome was 28-day mortality. Secondary outcomes included Continuous Renal Replacement Therapy (CRRT) initiation, shock reversal, and changes in serum creatinine/lactate.
  • Equivalence: 10 mg IV torsemide was considered equivalent to 20 mg this compound.

Critical Considerations and Research Gaps

The application of this compound in critical care is fraught with challenges that are active areas of investigation.

  • Diuretic Resistance: This is a common, multifactorial problem defined as a diminished response to a given dose [1]. Causes include hypoalbuminemia (reducing drug delivery to the kidney), reduced renal perfusion (from heart failure or sepsis), post-diuretic sodium retention, and nephron adaptation (distal tubular hypertrophy) [1] [7] [8].
  • Overcoming Resistance: Proposed strategies include combination therapy with thiazide diuretics (to block distal tubular compensation) and continuous IV infusion (to maintain a stable tubular concentration) [1] [8].
  • Mortality and Outcome Associations: Evidence on impact is mixed and complex. Some studies associate use with increased mortality and longer hospital stays, likely because diuretic use is a marker of greater illness severity and fluid overload [9] [10]. However, other studies suggest that in specific contexts, such as early-stage S-AKI, low-dose this compound may improve survival and renal outcomes [6].
  • Significant Evidence Gaps: Current literature notes the absence of high-quality, powered studies to firmly recommend combined albumin-furosemide administration in hypoalbuminemic patients or to definitively establish continuous infusion superiority over bolus dosing [1]. The impact of this compound on hard endpoints like mortality and renal recovery remains unclear [8].

Conclusion and Research Directions

Future research should prioritize large-scale, prospective, randomized controlled trials to address existing gaps [1] [6]. Critical questions remain about:

  • The optimal dosing strategy (bolus vs. infusion)
  • The true efficacy and safety of combination therapies
  • The identification of biomarkers or physiologic parameters that can reliably predict diuretic response and guide personalized therapy in this vulnerable population.

References

Core Mechanism: Albumin Binding and Furosemide Transport

Author: Smolecule Technical Support Team. Date: February 2026

Furosemide is highly protein-bound, primarily to albumin, with a binding rate typically between 95% and 99% [1] [2]. This binding is crucial for its pharmacological activity. The drug is not significantly filtered by the glomerulus due to this high binding. Instead, the This compound-albumin complex is transported to the proximal tubule, where this compound is secreted into the tubular lumen via organic anion transporters. Once in the lumen, it travels to its site of action in the thick ascending limb of the loop of Henle to exert its diuretic effect [3] [4].

In hypoalbuminemia, this transport mechanism can be disrupted. The following diagram illustrates the pathophysiological process that leads to diuretic resistance.

G Start Hypoalbuminemia A Reduced this compound Binding in Plasma Start->A B Increased Volume of Distribution A->B C Reduced Delivery to Proximal Tubule B->C D Less Secretion into Tubular Lumen C->D E Potential Binding to Filtered Albumin in Urine D->E F Diuretic Resistance D->F E->F

Furthermore, in nephrotic syndrome, filtered albumin in the tubular urine may bind to the secreted this compound, potentially reducing the amount of free, active drug available at the site of action [3] [4].

Quantitative Clinical Evidence and Research Data

Clinical studies on the effect of hypoalbuminemia and the strategy of co-administering albumin with this compound have yielded mixed results, as summarized below.

Study / Population Key Findings Reported Quantitative Data

| CKD with Hypoalbuminemia [5] | this compound + Albumin superior to this compound alone at 6 hours; no significant difference at 24 hours. | Urine Volume (6h): +0.47±0.40 L (F) vs. +0.67±0.31 L (F+A), P<0.02 Urine Sodium (6h): +37.5±29.3 mEq (F) vs. +55.0±26.7 mEq (F+A), P<0.01 | | Meta-Analysis (Hypoalbuminemia) [6] [7] | Co-administration provided a transient, modest increase in urine output and sodium excretion. | Urine Volume (8h): Increment of 231 mL (95% CI: 135.5 to 326.5) Urine Sodium (8h): Increment of 15.9 mEq (95% CI: 4.9 to 26.8) | | Heart Failure Cohorts [8] | No association found between serum albumin levels and urinary diuretic excretion or efficiency. | Correlation (serum albumin vs. urinary diuretic excretion): r = -0.05, P=0.52 (Outpatient); r=0.15, P=0.32 (Inpatient) | | Critical Care (ABiC Focus) [1] [2] | Albumin Binding Capacity (ABiC) ≥60% correlated with better this compound pharmacokinetics and response. | Lower free this compound fraction (p<0.001), higher renal excretion of this compound (p=0.010); ABiC positively correlated with urine/fluid input ratio (r=0.908, p=0.017) | | AKI with Hypoalbuminemia [9] | Majority (80.5%) responded to this compound Stress Test (FST) without albumin; response declined with severity of hypoalbuminemia. | Responders' median albumin: 2 g/dL (IQR 1-3) Non-responders' median albumin: 1 g/dL (IQR 1-2), p<0.002 |

Key Experimental Protocols for this compound Research

For researchers, the methodology for studying this compound's pharmacokinetics and albumin interaction is critical. The following workflow outlines a comprehensive protocol from patient selection to data analysis.

G cluster_1 Sample Analysis P Patient Cohort Selection (e.g., ICU, AKI, Hypoalbuminemia) A Blood & Urine Sample Collection P->A B Biochemical Assays A->B C Pharmacokinetic Analysis B->C B1 • Albumin Concentration (Colorimetric) • Albumin Binding Capacity (ABiC) D Efficacy Assessment C->D E Data Analysis & Correlation C->E C1 • Total & Free this compound (HPLC-MS) • Urinary this compound D->E D1 • Urine Output/Fluid Input Ratio • Urinary Sodium Excretion

The key technical steps involved in the sample analysis phase are detailed below:

  • Albumin Binding Capacity (ABiC) Determination [1] [2]:

    • Principle: A semiquantitative, indirect method that assesses the loading state of Albumin Binding Site II by using a fluorescent marker.
    • Protocol: Plasma samples are diluted to a standard albumin concentration (e.g., 150 µmol/L) and incubated with the site-II specific fluorescent marker dansylsarcosine (DS). The unbound fraction of DS is separated via ultrafiltration. The fluorescence in the ultrafiltrate is measured after adding human serum albumin as a fluorescence enhancer. The ABiC is calculated by comparing the sample's fluorescence to that of a reference albumin preparation.
  • This compound Quantification via HPLC-MS [1] [2]:

    • Sample Preparation: Proteins are precipitated from plasma and urine samples using acetonitrile. The analyte (this compound) is then extracted via liquid-liquid extraction using a solvent like ethyl acetate. An internal standard (e.g., diclofenac) is added to control for variability.
    • Analysis: The extracted samples are analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows for the highly sensitive and specific measurement of both total and free concentrations of this compound in plasma, as well as its concentration in urine.
  • This compound Stress Test (FST) in AKI [9]:

    • Patient Selection: Critically ill patients with AKI (e.g., KDIGO stages 1-2) and hypoalbuminemia.
    • Dosing: A single IV bolus of this compound at 1.0 mg/kg (for diuretic-naïve patients) or 1.5 mg/kg (for those with previous diuretic exposure).
    • Response Definition: Urine output is monitored for 2 hours post-administration. A response is typically defined as urine output exceeding 200 mL within that 2-hour period.

Future Research and Clinical Implications

The finding that Albumin Binding Capacity (ABiC) is a stronger predictor of this compound efficacy than albumin concentration alone opens a new avenue for personalized medicine [1] [2]. ABiC could potentially serve as a biomarker to guide patient-specific dosing regimens, especially in complex critically ill populations.

Future research should focus on:

  • Validating the utility of ABiC in larger, multi-center clinical trials.
  • Standardizing protocols for functional albumin assays.
  • Further elucidating the impact of various disease states (e.g., sepsis, uremia) on albumin's binding properties and its consequences for drug efficacy.

References

furosemide conjugation and renal elimination pathways

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Quantitative Kinetics

The primary metabolic pathway for furosemide is glucuronidation, forming an active metabolite, this compound glucuronide [1] [2]. Research indicates this process occurs significantly in both the liver and kidneys, with the kidney playing a major role in vivo [3].

The table below summarizes the key UGT enzymes involved and the kinetic parameters for this compound glucuronide (FSMG) formation in different human tissues:

Tissue / Parameter Vmax (pmol/min/mg protein) Km (μM) Vmax/Km (μl/min/mg protein)
Human Liver Microsomes (HLM) [3] 1290 ± 460 988 ± 271 1.31
Human Kidney Cortex Microsomes (HKCM) [3] 993 ± 388 704 ± 278 1.41
Human Kidney Medulla Microsomes (HKMM) [3] 459 ± 97 386 ± 68 1.19

The following diagram illustrates the major metabolic and elimination pathways of this compound:

furosemide_pathway This compound This compound UGT Enzymes\n(primarily UGT1A9) UGT Enzymes (primarily UGT1A9) This compound->UGT Enzymes\n(primarily UGT1A9) Glucuronidation OAT1/OAT3 Transporters OAT1/OAT3 Transporters This compound->OAT1/OAT3 Transporters Active Secretion This compound Glucuronide\n(Active Metabolite) This compound Glucuronide (Active Metabolite) UGT Enzymes\n(primarily UGT1A9)->this compound Glucuronide\n(Active Metabolite) Renal Tubular Lumen Renal Tubular Lumen This compound Glucuronide\n(Active Metabolite)->Renal Tubular Lumen OAT1/OAT3 Transporters->Renal Tubular Lumen Protein-Bound Uremic Toxins (PBUTs) Protein-Bound Uremic Toxins (PBUTs) Protein-Bound Uremic Toxins (PBUTs)->OAT1/OAT3 Transporters Competitive Inhibition

This compound metabolism and elimination pathway.

Detailed Experimental Protocol for Glucuronidation

The quantitative data on this compound glucuronidation is derived from a specific in vitro study [3]. Here is a detailed methodology:

  • Tissue Preparation: The study used human liver microsomes (HLM), human kidney cortical microsomes (HKCM), and human kidney medullary microsomes (HKMM).
  • Incubation Conditions: Microsomal protein was incubated with this compound in a reaction mixture containing UDP-glucuronic acid (UDPGA) to provide the glucuronosyl group. The mixture typically included Tris-HCl buffer and magnesium chloride.
  • Kinetic Analysis: FSMG formation was characterized at various this compound concentrations. Data were fit to the Michaelis-Menten model to determine the kinetic parameters (Km and Vmax).
  • Enzyme Identification: A panel of recombinant human UGT enzymes was screened. The role of specific UGTs was confirmed using chemical inhibitors:
    • Phenylbutazone and sulfinpyrazone (UGT1A selective inhibitors) decreased FSMG formation by 60-80%.
    • Fluconazole (a UGT2B7 selective inhibitor) reduced FSMG formation by ≤20%.

Renal Elimination Pathways

Renal elimination of this compound is a two-step process: active secretion into the tubule, followed by action on its target [1] [2].

  • Active Tubular Secretion: Approximately 50% of an administered this compound dose is eliminated unchanged in the urine, mainly by active secretion in the proximal convoluted tubule via organic anion transporters (OAT1 and OAT3) [2] [4].
  • Target Engagement and Diuresis: Once secreted, this compound travels to the thick ascending limb of the loop of Henle and competitively binds to the chloride site of the Na+-K+-2Cl- cotransporter (NKCC2), inhibiting electrolyte reabsorption and producing diuresis [1] [2].

Clinical and Research Implications

The renal elimination pathway has a critical clinical consequence: drug-transporter competition. This compound competes with other compounds for OAT1/OAT3, which can lead to accumulation of protein-bound uremic toxins (PBUTs) in patients with Chronic Kidney Disease (CKD) [4].

  • CKD Patient Data: A study of 2,342 CKD patients found that those prescribed >120 mg of this compound per day had significantly higher serum concentrations of free PBUTs compared to those not on the drug [4].
  • Dose-Dependent Effect: The association between this compound dose and PBUT accumulation showed a steep increase between 80 and 100 mg, reaching a high plateau, suggesting a saturable competitive inhibition process [4].

Key Takeaways for Drug Development

  • Consider Extra-Hepatic Metabolism: The significant renal glucuronidation of this compound highlights the need to investigate non-hepatic metabolic pathways for new chemical entities.
  • Model Transporter Interactions Early: In vitro studies should assess a drug's potential to interact with OAT1/OAT3, as competition can alter the pharmacokinetics of both the drug and endogenous toxins.
  • Dose Optimization in CKD: For drugs like this compound that are OAT substrates, dosing in CKD may require careful titration to balance efficacy with the risk of accumulating competing toxins.

References

Furosemide Stress Test (FST): A Comprehensive Protocol for Predicting Acute Kidney Injury (AKI) Progression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Acute Kidney Injury (AKI) remains a significant challenge in critical care medicine, affecting up to 50% of intensive care unit (ICU) patients and carrying mortality rates that can exceed 50% in severe cases [1]. Traditional approaches to AKI assessment have relied heavily on static measurements such as serum creatinine and urine output, which have significant limitations including delayed recognition of kidney injury and limited ability to predict progression to severe AKI or the need for renal replacement therapy (RRT) [1]. The furosemide stress test (FST) has emerged as a dynamic functional tool that addresses this clinical gap by evaluating renal tubular function through a standardized this compound challenge [1] [2].

The physiological basis of the FST relies on this compound's unique mechanism of action. As a loop diuretic, this compound inhibits the Na+/K+/2Cl− cotransporter (NKCC2) in the thick ascending limb of the loop of Henle [1]. To reach its site of action, this compound must be actively secreted into the tubular lumen via the organic anion transport system in the proximal tubule, a process that requires adequate renal blood flow and functioning proximal tubular cells [2]. The test's ability to predict AKI progression stems from assessing the kidney's functional reserve through its response to this diuretic challenge [1]. A robust urine output response indicates preserved tubular function and adequate renal perfusion, suggesting a higher likelihood of recovery, while a poor response often reflects more severe structural damage or significant hemodynamic compromise, predicting a higher risk of AKI progression [1].

FST Protocol Specifications and Procedures

Standardized FST Protocol

Table 1: this compound Stress Test Protocol Components

Component Specification Rationale/Notes
Patient Selection AKI Stage 1 or 2 (KDIGO criteria); Well-resuscitated & hemodynamically stable Most predictive when performed early in AKI course [1] [3]
Exclusion Criteria Baseline eGFR <30 mL/min/1.73m²; AKI Stage 3; Allergy to loop diuretics; Evidence of volume depletion; Obstructive uropathy [3] Ensures patient safety and test validity

| Dosing | This compound-naïve: 1.0 mg/kg IV Prior loop diuretic exposure: 1.5 mg/kg IV [3] | Accounts for potential diuretic resistance [1] | | Administration | Intravenous bolus over 20-30 minutes [1] | Minimizes ototoxicity risk | | Urine Output Monitoring | Hourly measurement for 6 hours post-FST [1] | Critical for response classification | | Volume Management | Protocolized replacement (mL-for-mL) with crystalloid for 6 hours recommended [3] | Prevents hypovolemia-induced AKI worsening | | Safety Monitoring | Vital signs, fluid balance, serum electrolytes [1] | Prevents complications |

Response Criteria and Interpretation

Table 2: FST Response Criteria and Predictive Performance

Response Category Urine Output Criteria Predictive Value Clinical Interpretation
Non-responder <200 mL in first 2 hours [3] [4] Predicts progression to Stage 3 AKI with 87.1% sensitivity, 84.1% specificity [3] High risk of severe AKI progression; Consider RRT planning
Responder ≥200 mL in first 2 hours [3] [4] High likelihood of avoiding AKI progression [1] Lower risk of progression; Continue supportive care
Pediatric Non-responder <1-4 mL/kg/h over 4 hours (study-dependent) [5] Predicts severe AKI or RRT with AUROC 0.84-0.89 [5] Pediatric-specific cutoff values

The following workflow diagram illustrates the standardized FST procedure and clinical decision-making pathway:

FST_Protocol Start Patient with Early AKI (Stage 1 or 2) Screen Screen for Inclusion/Exclusion Criteria Start->Screen Exclude Excluded from FST Screen->Exclude Exclusion Criteria Met DetermineDose Determine this compound Dose Based on Diuretic History Screen->DetermineDose Eligible for FST Naive Diuretic-Naïve 1.0 mg/kg IV DetermineDose->Naive PriorUse Prior Diuretic Use 1.5 mg/kg IV DetermineDose->PriorUse Administer Administer IV this compound Over 20-30 Minutes Naive->Administer PriorUse->Administer Monitor Monitor Urine Output Hourly for 6 Hours Administer->Monitor Evaluate Evaluate 2-Hour Response Monitor->Evaluate NonResponder Non-Responder (<200 mL/2h) Evaluate->NonResponder High Risk Progression Responder Responder (≥200 mL/2h) Evaluate->Responder Low Risk Progression PlanRRT Plan for Potential RRT NonResponder->PlanRRT ContinueSupport Continue Conservative Management Responder->ContinueSupport

Pharmacological Considerations in AKI

The pharmacokinetics and pharmacodynamics of this compound are significantly altered in critically ill patients with AKI, which directly impacts FST interpretation [2]. Several pathophysiological factors contribute to these alterations:

  • Hypoalbuminemia: Reduces this compound delivery to the nephron as the drug is highly protein-bound (>95%) [2]
  • Tubular Injury: Loss of epithelial polarity impairs secondary active transport of organic acids including this compound excretion [2]
  • Oliguria: Limits urinary excretion of this compound, potentially leading to toxic plasma levels [2]
  • Uremic Organic Acids: Compete with this compound at the OAT1/OAT3 transporter site [2]
  • Metabolic Acidosis: May theoretically compete with this compound for transporter access [2]

These factors collectively contribute to the phenomenon of This compound resistance observed in severe AKI, which forms the physiological basis for the FST's predictive capability [2].

Clinical Validation and Performance Characteristics

The FST has demonstrated robust predictive performance across multiple clinical studies. The foundational study by Chawla et al. (2013) reported an area under the receiver operating characteristic curve (AUROC) of 0.87 for predicting progression to AKIN Stage 3 [3]. This finding was subsequently validated in a 2019 multicenter, prospective, observational study involving 92 critically ill patients, which confirmed the FST's predictive capacity with an AUROC of 0.87 [4].

Table 3: FST Performance Characteristics Across Studies

Study Population Sample Size Primary Endpoint Predictive Performance Reference

| Mixed ICU Patients (Cohort 1 & 2) | 77 | Progression to AKIN Stage 3 | AUROC: 0.87 (0.78-0.96) Sensitivity: 87.1% Specificity: 84.1% | [3] | | Multicenter Validation (5 academic centers) | 92 | Progression to AKIN Stage 3 or RRT | AUROC: 0.87 Significant improvement over clinical models | [4] | | Pediatric ICU (RAI+/uNGAL+) | 112 | New/persistent severe AKI or RRT | AUROC: 0.89 (0.82-0.95) Optimal cutoff: <4 mL/kg/h | [5] |

The FST has shown utility across various clinical settings including critical care, post-cardiac surgery, sepsis-associated AKI, and heart failure [1]. Recent developments include integration with artificial intelligence, personalized medicine approaches, and combination with novel biomarkers to enhance predictive accuracy [1].

Practical Implementation Considerations

Special Population Considerations
  • Pediatric Patients: Dosing typically starts at ≥0.75 mg/kg IV with response criteria based on mL/kg/h thresholds (often <1-4 mL/kg/h over 4 hours indicates high risk) [5]
  • Elderly Patients: May require dose adjustment based on renal function and comorbidities [1]
  • Heart Failure Patients: Often require higher doses due to chronic diuretic use and altered pharmacokinetics [1] [6]
  • Hypoalbuminemic Patients: May have altered drug distribution and reduced efficacy [1]
Safety Considerations and Contraindications

Absolute Contraindications include severe hypovolemia, allergy to sulfa drugs (due to cross-sensitivity), and severe electrolyte disorders [1]. Relative Contraindications comprise unstable hemodynamics, active bleeding, and severe acid-base disturbances [1].

Protocolized safety measures should include:

  • Pre-FST assessment of volume status
  • Regular monitoring of vital signs during testing
  • Serum electrolyte monitoring and replacement as needed
  • Assessment for ototoxicity symptoms (tinnitus) [1] [3]

Future Directions and Research Applications

For researchers and drug development professionals, the FST presents several promising applications:

  • Clinical Trial Enrichment: The FST can identify high-risk AKI patients for targeted enrollment in clinical trials, potentially enhancing statistical power and trial efficiency [1] [2]
  • Biomarker Validation: The test provides a functional correlate for validating novel AKI biomarkers [1]
  • Personalized Medicine: FST response may guide individualized RRT timing and diuretic therapy [1] [2]
  • Combination Strategies: Research on combining FST with biomarkers, artificial intelligence, and automated monitoring systems represents an emerging frontier [1]

The following diagram illustrates the potential research applications and future directions of the FST:

FST_Future Central FST as Functional Assessment Tool App1 Clinical Trial Enrichment Central->App1 App2 Biomarker Validation Central->App2 App3 Personalized RRT Timing Central->App3 App4 Drug Development Applications Central->App4 App5 AKI Phenotyping Central->App5 Future1 AI Integration App1->Future1 Future2 Novel Biomarker Combination App2->Future2 Future3 Automated Monitoring App3->Future3 Future4 Protocol Standardization App4->Future4 App5->Future2

Conclusion

The this compound stress test represents a paradigm shift in AKI assessment, moving from static measurements to dynamic functional testing [1]. With standardized protocols, robust validation across diverse patient populations, and compelling predictive performance, the FST serves as a valuable prognostic tool for identifying AKI patients at high risk for progression. For researchers and drug development professionals, the test offers opportunities for clinical trial enrichment, biomarker validation, and personalized treatment approaches. Future research directions include protocol standardization, integration with novel biomarkers and artificial intelligence, and expansion into different patient populations.

References

Furosemide Administration in Critical Care & Heart Failure: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Evidence Summary

Intravenous loop diuretics, particularly furosemide, are a cornerstone of therapy for patients with acute decompensated heart failure (ADHF) and volume overload in critical care settings. The optimal mode of administration—continuous infusion or intermittent bolus—has been a subject of ongoing research and debate. The theoretical premise is that continuous infusion, by maintaining steady plasma drug concentrations, could lead to more gradual diuresis, reduced neurohormonal activation, and potentially better renal outcomes compared to the peak-trough fluctuations associated with bolus injection [1].

However, aggregated evidence from systematic reviews and meta-analyses has not conclusively demonstrated a significant advantage for either strategy on hard clinical endpoints. A systematic review and meta-analysis specifically prioritized renal endpoints and found no statistically significant difference in the incidence of worsening renal function (WRF) between continuous infusion and intermittent bolus dosing (RR 1.12; 95% CI, 0.86 to 1.48) [1]. Similarly, an earlier meta-analysis of critically ill patients found that continuous infusion was not associated with a significant reduction in the risk of hospital mortality compared to bolus administration [2]. The following table summarizes the key quantitative findings from the available literature:

Table 1: Summary of Key Outcomes from Meta-Analyses and Clinical Trials

Study Type & Population Primary Outcome Continuous Infusion Result Intermittent Bolus Result P-value / Risk Ratio (RR)
Meta-Analysis (ADHF patients) [1] Worsening Renal Function (WRF) --- --- RR 1.12 (95% CI: 0.86-1.48)
Meta-Analysis (Critically ill) [2] Hospital Mortality --- --- Not Significant
RCT (ADHF patients) [3] Change in Creatinine (to day 3/discharge) +0.13 mg/dL -0.02 mg/dL p = 0.18
RCT (ADHF patients) [3] 48-hr Urine Output 4,894 mL 5,113 mL p = 0.78
RCT (ADHF patients) [4] Weight Loss (Day 1) 2.0 kg 1.5 kg p = 0.03
RCT (ADHF patients) [4] Serum Creatinine Increase +0.2 mg/dL +0.0 mg/dL p = 0.009

These findings suggest that while continuous infusion may lead to more efficient decongestion in some measures (e.g., weight loss, reduction in thoracic fluid content) [4], this does not consistently translate into superior renal safety or survival. The 2025 meta-analysis by Karedath et al. concluded that the current evidence base is underpowered and inconclusive, with a trial sequential analysis indicating a required information size of 3,342 participants, far greater than the accrued 693 participants in the analyzed studies [1]. This highlights a substantial evidence gap and the potential for type II errors in existing literature.

Detailed Experimental Protocols

To facilitate future research and standardize clinical practice, the following detailed protocols are synthesized from the methodologies of the cited randomized controlled trials (RCTs).

Protocol for a Randomized Controlled Trial Comparing this compound Dosing Regimens

This protocol is adapted from a pilot study conducted at Duke University Medical Center [3].

  • 1. Study Design:

    • Type: Prospective, open-label, single-center, randomized trial.
    • Randomization: 1:1 ratio using a computer-generated scheme.
    • Blinding: Typically open-label, though a double-blind, double-dummy design would be methodologically superior if resources allow.
  • 2. Patient Population:

    • Inclusion Criteria:
      • Admission with a primary diagnosis of acute decompensated heart failure (ADHF).
      • Evidence of volume overload (e.g., pulmonary congestion on chest X-ray, elevated B-type natriuretic peptide).
      • Ability to be randomized within 24 hours of hospital presentation.
    • Exclusion Criteria:
      • End-stage renal disease or anticipated need for renal replacement therapy.
      • Expected survival less than the duration of hospitalization.
      • Pregnancy.
      • Myocardial infarction within 30 days or baseline serum creatinine > 4.0 mg/dL [4].
  • 3. Intervention and Comparator:

    • Dose Determination: The total IV this compound dose per 24 hours is determined by the attending physician at enrollment.
    • Continuous Infusion Arm: The total 24-hour dose is administered as a continuous IV infusion, typically mixed in a compatible solution like 5% dextrose in water.
    • Intermittent Bolus Arm: The total 24-hour dose is divided into two or three equal boluses (e.g., twice-daily or three-times-daily IV injections) [3] [4].
  • 4. Dose Titration and Concomitant Medications:

    • Titration: After the first 24 hours, the this compound dose may be titrated according to a pre-specified algorithm based on clinical response (e.g., urine output, symptom improvement).
    • Electrolyte Management: Protocol recommends maintenance of serum potassium >4.0 mEq/L and serum magnesium >2.0 mg/dL, with repletion at the discretion of the physician [3].
    • Other Diuretics: No additional diuretic medications should be administered during the study period [4].
  • 5. Data Collection and Outcome Measures:

    • Baseline Data: Demographics, clinical history, home medications, physical exam, vital signs, lab tests (electrolytes, creatinine, BUN), and echocardiographic data.
    • Daily Assessments: Urine output, daily weights, serum electrolytes, renal function (creatinine, BUN), and symptomatic assessment (e.g., NYHA class).
    • Primary Outcome: Change in serum creatinine from admission to hospital day 3 or discharge, whichever comes first [3].
    • Secondary Outcomes:
      • Cumulative urine output over 48-72 hours.
      • Changes in body weight and thoracic fluid content (if measured) [4].
      • Hospital length of stay.
      • All-cause mortality during hospitalization.
  • 6. Statistical Considerations:

    • Sample Size: Based on the Duke pilot study, 42 patients were estimated to be required to detect a difference of 0.3 mg/dL in creatinine change with 80% power [3]. However, newer meta-analyses suggest much larger sample sizes are needed for definitive conclusions [1].
    • Analysis: Intention-to-treat analysis using Wilcoxon’s rank-sum test for continuous variables and chi-square tests for categorical variables.

The workflow and key decision points in this protocol can be visualized as follows:

FurosemideRCTProtocol Start Start Screen Screen Patients for Eligibility Criteria Start->Screen End End Screen->End Not Eligible Consent Obtain Informed Consent Screen->Consent Eligible Randomize Randomize 1:1 Consent->Randomize DetermineDose Attending Physician Determines 24-hr this compound Dose Randomize->DetermineDose ArmA Continuous Infusion Arm (Total dose as IV infusion) DetermineDose->ArmA Group I ArmB Intermittent Bolus Arm (Total dose divided into 2-3 IV boluses) DetermineDose->ArmB Group II Titrate Titrate Dose per Protocol After 24 Hours ArmA->Titrate ArmB->Titrate CollectData Collect Daily Data: Weight, UOP, Labs, Symptoms Titrate->CollectData Analyze Analyze Outcomes (Primary: Δ Creatinine) CollectData->Analyze At Day 3/Discharge Analyze->End

Figure 1: RCT Protocol Workflow for this compound Administration
Pharmacological and Safety Monitoring Protocol

Understanding this compound's mechanism and potential toxicities is crucial for safe and effective protocol execution.

  • Mechanism of Action: this compound is a potent loop diuretic that inhibits the sodium-potassium-chloride (Na-K-Cl) cotransporter (NKCC2) on the apical membrane of the thick ascending limb of the loop of Henle. This action prevents the reabsorption of sodium, chloride, and other electrolytes, leading to potent natriuresis and diuresis [5].
  • Pharmacokinetics: After IV administration, the onset of diuresis is within 5 minutes, peaking at 30 minutes, with a duration of about 2 hours. Its half-life is approximately 2 hours but can be prolonged in patients with renal impairment [5].
  • Safety Monitoring:
    • Renal Function: Monitor serum creatinine and BUN daily. Be aware that a rise in creatinine may reflect volume contraction (prerenal azotemia) versus true acute kidney injury.
    • Electrolytes: Check serum potassium, sodium, magnesium, and chloride at least daily. Hypokalemia is a common and serious adverse effect.
    • Volume Status: Monitor for signs of excessive diuresis and intravascular volume depletion, including hypotension, tachycardia, and rising creatinine.
    • Ototoxicity: This risk is increased with rapid bolus injection and high doses, providing a pharmacological rationale for continuous infusion [5].

The interplay between this compound's mechanism, physiological effects, and potential complications is summarized in the pathway below:

FurosemidePathway This compound This compound NKCC2 Inhibits NKCC2 Co-transporter in Loop of Henle This compound->NKCC2 ReducedReabsorption Reduced Na+, Cl-, K+ Reabsorption NKCC2->ReducedReabsorption IncreasedDiuresis Increased Urinary Electrolyte & Water Excretion ReducedReabsorption->IncreasedDiuresis ElectrolyteIssues Electrolyte Depletion (Hypokalemia, Hyponatremia) ReducedReabsorption->ElectrolyteIssues Direct Effect RAAS Activation of RAAS & SNS IncreasedDiuresis->RAAS Volume Depletion Decongestion Decongestion (Reduced Preload, Edema) IncreasedDiuresis->Decongestion Vasoconstriction Renal Vasoconstriction & Reduced GFR RAAS->Vasoconstriction WRF Worsening Renal Function (Prerenal Azotemia/AKI) Vasoconstriction->WRF WRF->this compound Altered Clearance

Figure 2: this compound Pharmacodynamic Pathway and Clinical Effects

Application in Clinical Practice and Research Gaps

For clinicians and researchers, the current evidence supports a pragmatic approach.

  • Clinical Decision-Making: Neither continuous infusion nor intermittent bolus can be recommended as universally superior. The choice may be guided by specific clinical scenarios, available resources, and institutional protocols. For instance, continuous infusion might be considered in patients who have developed ototoxicity with bolus doses or who require high doses for adequate diuresis. The use of a structured protocol to guide diuretic therapy, including dose titration and monitoring, may be more critical than the mode of administration itself [2].
  • Resource Considerations: Intermittent bolus administration is less resource-intensive, as it does not require an infusion pump and may simplify nursing care [1].
  • Major Research Gaps: The most significant gap is the lack of large, definitive, multicenter RCTs powered to detect differences in patient-centered outcomes like mortality and durable renal recovery. Future studies should also explore whether specific patient subgroups (e.g., those with underlying chronic kidney disease) might benefit preferentially from one administration strategy over the other [1] [3].

Conclusion

Continuous infusion and intermittent bolus injection of this compound are both valid strategies for managing volume overload in ADHF and critical illness. The balance of current evidence indicates that while there may be subtle differences in efficiency of decongestion, there is no significant difference in major renal outcomes or mortality. Therefore, clinical practice can individualize the approach based on patient factors and practical considerations. The foremost recommendation for both clinicians and researchers is to implement a standardized, protocol-driven approach to diuretic management to ensure consistency and safety. The pursuit of a definitive, large-scale randomized trial remains a high priority in cardiovascular and critical care therapeutics.

References

Furosemide Dosing Algorithm for Acute Heart Failure: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Furosemide is a loop diuretic approved for the treatment of conditions with volume overload and edema, including acute heart failure (AHF). Its primary mechanism of action involves the inhibition of the sodium-potassium-chloride (Na+-K+-2Cl-) cotransporter in the thick ascending limb of the loop of Henle. This inhibition results in a potent increase in the renal excretion of sodium, chloride, and water, thereby reducing intravascular volume and cardiac preload, which is crucial for decongestion in AHF patients [1].

The pharmacokinetics of this compound reveal that its bioavailability is approximately 51% for oral formulations compared to intravenous administration. The onset of action occurs within an hour after oral administration, while the intravenous route provides a more rapid onset, which is desirable in acute settings. The terminal half-life is approximately two hours, though this can be prolonged in patients with renal impairment [1]. A critical concept in its pharmacodynamics is the "ceiling effect," where there is a maximum achievable rate of sodium excretion, beyond which increasing the dose provides no additional benefit. Furthermore, with chronic use, a "braking phenomenon" can occur, where the natriuretic effect diminishes due to adaptive distal nephron remodeling, potentially leading to diuretic resistance [1].

Evidence-Based Dosing Strategies and Quantitative Data

The initial dosing of intravenous this compound in AHF should be guided by the patient's history of chronic loop diuretic use and renal function. The foundational Diuretic Optimization Strategies Evaluation (DOSE) trial demonstrated that an initial high-dose strategy (2.5 times the oral home dose) was associated with significantly greater net fluid loss and weight reduction over 72 hours compared to a low-dose strategy (1 times the oral home dose), without a significant difference in the primary endpoint of global symptom assessment or long-term renal function change [2] [3].

The following table summarizes the recommended initial IV this compound dosing strategies based on the patient's prior diuretic exposure [4] [1] [2].

Table 1: Initial Intravenous this compound Dosing Strategies for Acute Heart Failure

Patient Population Recommended Initial IV Dose Grade of Recommendation
1 Patients not on chronic oral loop diuretics 20 to 40 mg IV bolus [1] Guideline-based [1]
2 Patients on chronic oral loop diuretic therapy IV dose equivalent to 2 to 2.5 times the total daily oral home dose [2] [3] Evidence-based (DOSE trial)
3 Patients with acute pulmonary edema 40 mg IV slowly over 1-2 minutes; may increase to 80 mg if no satisfactory response within one hour [4] Guideline-based

For dose conversion between different loop diuretics and routes of administration, the following equivalencies should be used in clinical practice and trial design [1] [3].

Table 2: Loop Diuretic Equivalency and Conversion Table

Diuretic Oral Dose Equivalent Intravenous Dose Equivalent
This compound 40 mg 20 mg
Bumetanide 1 mg 0.5 mg (approx.)
Torsemide 20 mg 10 mg (approx.)

The maximum recommended daily dose of this compound can be as high as 600 mg in patients with clinically severe edematous states, though careful clinical and laboratory monitoring is advised when doses exceed 80 mg/day for prolonged periods [4].

Dosing Algorithm and Clinical Protocol Workflow

A standardized, natriuresis-guided protocol ensures consistent and effective decongestion. The following diagram illustrates the logical workflow for the initial 24-hour management of AHF with IV this compound, synthesizing recommendations from recent studies and guidelines [1] [5] [3].

G Start Patient presents with Acute Heart Failure Assess Assess Volume Status & Obtain Home Diuretic History Start->Assess DetermineDose Determine Initial IV this compound Dose: - No home diuretic: 20-40 mg IV - On home diuretic: 2-2.5x daily oral dose Assess->DetermineDose Administer Administer Initial IV Dose DetermineDose->Administer Monitor2Hr Monitor at 2 Hours Post-Dose: - Spot Urine Sodium - Urine Output Administer->Monitor2Hr DecisionNode Is Spot Urine Na+ > 50-70 mmol/L? Monitor2Hr->DecisionNode ResponseAdequate Adequate Natriuretic Response DecisionNode->ResponseAdequate Yes ResponseInadequate Inadequate Natriuretic Response DecisionNode->ResponseInadequate No PlanA Continue same IV dose every 12 hours ResponseAdequate->PlanA Reassess24Hr Re-assess at 24 Hours: - Clinical Congestion Score - Body Weight - Lung Ultrasound (B-lines) - Serum Creatinine & Electrolytes PlanA->Reassess24Hr PlanB Double the IV this compound dose and re-assess ResponseInadequate->PlanB PlanB->Reassess24Hr Re-evaluate after next dose FinalDecision Decongestion Goal Met? Reassess24Hr->FinalDecision Success Transition to oral regimen or continue protocol FinalDecision->Success Yes Failure Consider Diuretic Resistance (Refer to Combination Therapy Protocol) FinalDecision->Failure No

Combination Therapy for Diuretic Resistance

A significant proportion of patients exhibit a suboptimal response to loop diuretics alone, a condition termed diuretic resistance. The primary mechanism is adaptive sodium reabsorption in the distal nephron. In such cases, combination therapy with diuretics acting at different nephron sites is recommended [1] [6].

Table 3: Combination Diuretic Therapy for Suspected Diuretic Resistance

Combination Strategy Site of Action Example Protocol Key Evidence / Considerations
This compound + Acetazolamide Proximal Tubule & Loop of Henle Acetazolamide 500 mg IV once daily + IV this compound [6] ADVOR trial: Higher rate of successful decongestion.
This compound + Thiazide (e.g., Metolazone) Loop of Henle & Distal Tubule Metolazone 2.5-5 mg orally, 30-60 min pre-IV this compound [6] Significant diuresis; monitor electrolytes closely.
This compound + Spironolactone (in cirrhosis) Loop of Henle & Collecting Duct Spironolactone 100 mg + this compound 40 mg oral, titrated up [1] Recommended for hepatic ascites, not primary AHF strategy.

Experimental Protocols for Efficacy Assessment

For researchers designing clinical trials to evaluate this compound efficacy, the following multidimensional assessment protocol is recommended. This protocol is derived from contemporary clinical studies that utilize a combination of laboratory, imaging, and patient-reported outcomes [5].

Primary Efficacy Endpoint Protocol
  • Measurement: Change in spot urinary sodium concentration from baseline to 24 hours.
  • Rationale: Direct indicator of natriuretic response; levels <50-70 mmol/L at 2 hours post-dose predict diuretic resistance and worse outcomes [5].
  • Procedure:
    • Collect spot urine sample immediately before first IV this compound dose (baseline).
    • Collect second spot urine sample 2 hours after dose administration.
    • Collect final spot urine sample at 24 hours (±1 hour).
    • Analyze sodium concentration using standard laboratory methods (e.g., ion-selective electrode).
  • Dose Adjustment Guide: Use the 2-hour value for real-time protocol guidance: if <70 mmol/L, double the next this compound dose; if ≥70 mmol/L, continue the same dose [5].
Secondary Efficacy Endpoints Protocol
  • Lung Ultrasound (LUS) for B-lines:
    • Procedure: Perform an 8- or 28-zone LUS exam at baseline and 24 hours. Count the total number of B-lines (comet-tail artifacts arising from the pleural line) across all zones.
    • Endpoint: The change in the total B-line count from baseline to 24 hours. A decrease indicates reduced pulmonary congestion [5].
  • Clinical Status Evaluation:
    • Dyspnea Assessment: Use the Borg Scale (0-10 points) at baseline and 24 hours to quantify perceived dyspnea.
    • Congestion Severity: Use the Killip-Kimball classification (I-IV) at the same time points to assess the degree of hemodynamic compromise [5].
  • Quantitative Diuresis:
    • Procedure: Initiate a 24-hour urine collection at the time of the first IV this compound dose. Measure total volume.
    • Endpoint: Total 24-hour urine output in milliliters [5].

Safety Monitoring and Dose Adjustments

Vigilant monitoring is required to mitigate the adverse effects of potent diuretic therapy. The following parameters should be tracked:

  • Renal Function: Serum creatinine and blood urea nitrogen (BUN) should be measured at least daily. An increase in azotemia or oliguria may necessitate discontinuing therapy, especially in severe progressive renal disease [4] [1].
  • Electrolytes: Monitor serum potassium, sodium, magnesium, and chloride frequently (at least daily). Hypokalemia is a particular concern and may require supplementation [1] [6].
  • Vital Signs and Volume Status: Daily weights, strict fluid intake/output measurement, and assessment for signs of orthostatic hypotension are essential.

Special caution is advised in specific populations. In patients with hepatic impairment and ascites, this compound can precipitate hepatic encephalopathy and should be initiated in-hospital [1]. In pregnancy (FDA former Category C), the benefits must be weighed against potential risks, and fetal growth requires monitoring [1].

Conclusion

An optimized, response-guided algorithm for this compound dosing in AHF is critical for improving decongestion and patient outcomes. The evidence supports an initial IV bolus dose of 2 to 2.5 times the patient's daily oral home dose, with subsequent titration guided by spot urine sodium measurements. The integration of combination diuretic therapy for resistance and a structured multimodal assessment protocol provides a comprehensive framework for both clinical management and rigorous scientific investigation.

References

Application Notes: Protocolized Natriuresis-Guided Diuretic Therapy in Acute Heart Failure (AHF)

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Scientific Rationale

In Acute Heart Failure (AHF), volume overload is the primary driver of symptoms and hospitalization. While loop diuretics are the cornerstone of decongestive therapy, traditional methods for monitoring their efficacy, such as daily weight checks, are imprecise and can lead to residual congestion, which is associated with poor outcomes [1] [2].

Natriuresis, or the excretion of sodium in the urine, has emerged as a superior, quantifiable biomarker for assessing diuretic response. Measuring urine sodium allows for real-time, physiologic feedback on the effectiveness of decongestive therapy [2]. A protocolized approach using this metric enables personalized diuretic titration, aiming to maximize decongestion while minimizing the risk of kidney injury [1].

2. Clinical Evidence Summary

A recent systematic review and meta-analysis (2025) comprising 933 patients from three randomized controlled trials (RCTs) and two observational studies provides robust evidence for this approach [1]. The analysis compared protocolized natriuresis-guided therapy against standard care.

The tables below summarize the key efficacy and safety outcomes from this meta-analysis.

Table 1: Efficacy Endpoints of Natriuresis-Guided Therapy vs. Standard Care [1]

Efficacy Endpoint Result (Geometric Mean Ratio or Risk Ratio) 95% Confidence Interval Statistical Significance
Natriuresis (after 48h) GMR: 1.30 1.14 to 1.49 p < 0.001
Diuresis (after 48h) GMR: 1.21 1.09 to 1.35 p < 0.001
Weight Loss Not Significant - -
Length of Hospital Stay Not Significant - -
HF Rehospitalization Not Significant - -
All-Cause Mortality Not Significant - -

Table 2: Safety Endpoints of Natriuresis-Guided Therapy vs. Standard Care [1]

Safety Endpoint Risk Ratio (RR) 95% Confidence Interval Statistical Significance
Doubling of Serum Creatinine RR: 0.52 0.28 to 0.98 Significant (protective)
Hypokalemia Not Significant - -
Hypotension Not Significant - -

Abbreviation: GMR, Geometric Mean Ratio (values >1.0 favor the natriuresis-guided group).

Detailed Experimental and Clinical Protocols

1. Core Protocol: Natriuresis-Guided Diuretic Titration

This protocol is based on methodologies from recent clinical trials and consensus statements [1] [2].

  • Patient Population: Patients admitted with AHF and signs of volume overload.
  • Goal: Achieve complete decongestion by maintaining a spot urine sodium (UNa) > 50-70 mmol/L 2 hours after diuretic administration.
  • Initial Dosing:
    • Administer an intravenous bolus of loop diuretic (e.g., furosemide). The initial dose should be at least equivalent to, or double, the patient's chronic oral home dose.
  • Monitoring & Titration:
    • Collect a spot urine sample 2 hours after the initial diuretic dose.
    • Measure the urine sodium concentration.
  • Interpretation and Action:
    • If UNa > 50-70 mmol/L: This indicates an adequate natriuretic response. Continue the current diuretic dose.
    • If UNa ≤ 50-70 mmol/L: This indicates diuretic inefficiency or resistance. The protocol dictates an escalation strategy, which may include:
      • Doubling the intravenous loop diuretic dose.
      • Adding a segmental nephron blockade agent, such as an oral thiazide-type diuretic (e.g., metolazone) or a potassium-sparing diuretic (e.g., amiloride), to block sodium reabsorption at other nephron sites [2].

The following diagram illustrates this sequential clinical decision-making workflow.

G Start Start: Administer IV Loop Diuretic A Collect Spot Urine Sample at 2 Hours Start->A B Measure Urine Sodium (UNa) A->B Decision Is UNa > 50-70 mmol/L? B->Decision C Response Adequate Continue Current Dose/Interval Decision->C Yes D Inadequate Response Escalate Therapy Decision->D No G Re-assess with subsequent UNa measurement C->G E Double IV Loop Diuretic Dose D->E F Add Segmental Nephron Blocker (e.g., Thiazide) D->F E->G F->G G->A

2. Protocol for Predicting Cumulative Sodium Excretion

For more precise quantification in a research setting, the following validated equation can be used to predict cumulative sodium output from a single spot urine sample [2].

  • Objective: To predict 6-hour cumulative urinary sodium excretion after a loop diuretic dose.
  • Method:
    • Administer a known dose of intravenous loop diuretic.
    • Collect a spot urine sample 1-2 hours post-administration.
    • Measure the urine sodium ([Na+]~spot~) and urine creatinine ([Cr]~spot~) concentrations from this sample.
  • Calculation:
    • Use the prediction formula: Predicted 6-h Na+ output (mmol) = 0.89 × [Na+]~spot~ / [Cr]~spot~ × (IV loop diuretic dose in mg) + 61.
    • A predicted output of < 50 mmol is associated with inadequate decongestion and worse outcomes [2].

Implementation Considerations for Researchers and Clinicians

  • Integration with Disease-Modifying Therapy: Effective decongestion is a prerequisite for the safe initiation and uptitration of guideline-directed medical therapies (GDMT), such as SGLT2 inhibitors and ARNi. Natriuresis-guided decongestion creates the physiologic stability needed to optimize these long-term treatments [2].
  • Interpreting Serum Creatinine: A small rise in serum creatinine (e.g., ≤ 0.5 mg/dL) during active decongestion may be a "permissive" change reflecting successful volume reduction rather than true kidney injury, and should not automatically lead to diuretic cessation if the patient is otherwise improving [2].
  • Defining Endpoints for Drug Development: For clinical trials, a urine sodium threshold > 50 mmol/L at 2 hours post-dose is a strong, objective early endpoint for assessing diuretic efficacy. The significant reduction in the risk of doubling serum creatinine also supports its safety profile as a key secondary endpoint [1].

Visualizing the Pathophysiological Rationale

The rationale for this strategy is rooted in the neurohormonal activation in heart failure. The following diagram illustrates the key pathways involved and the points of therapeutic intervention.

G A Heart Failure B Volume Overload & Increased Cardiac Filling Pressures A->B C Neurohormonal Activation (RAAS, SNS) B->C F Compensatory NP Release (ANP, BNP) B->F D Increased Renal Sodium Reabsorption C->D E Congestion & Worsening HF D->E G Promote Natriuresis & Diuresis F->G I Natriuresis & Diuresis (Decongestion) G->I H Loop Diuretics (Inhibit Na-K-2Cl cotransporter) H->I J Thiazide Diuretics (Inhibit Na-Cl cotransporter) J->I

Conclusion

Protocolized natriuresis-guided diuretic therapy represents a significant advancement in the personalized management of AHF. Current evidence demonstrates it is a safe and effective strategy that enhances decongestion and may protect against acute kidney injury. For the research and drug development community, urine sodium serves as a powerful quantitative biomarker and pharmacodynamic endpoint for evaluating novel decongestive strategies. Further large-scale RCTs are ongoing to confirm its effects on hard clinical outcomes across diverse healthcare settings.

References

Application Notes & Experimental Protocols: Aerosolized Furosemide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Aerosolized furosemide, a loop diuretic traditionally used for its systemic effects, exhibits unique properties when delivered via inhalation. Its mechanism of action in the respiratory system is distinct from its diuretic activity and is primarily linked to its interaction with chloride channels and modulation of pulmonary stretch receptors [1] [2]. Proposed mechanisms include:

  • Chloride Channel Blockade: This is considered the primary mechanism for its pulmonary effects [1].
  • Induction of Prostaglandin Synthesis: this compound may promote the synthesis of prostaglandins, which can influence airway tone [1].
  • Modulation of Ion Pumps: Evidence suggests it may block the sodium-calcium pump, leading to relaxation of airway smooth muscle [1].
  • Sensitization of Pulmonary Stretch Receptors: In animal models, this compound sensitizes slowly adapting pulmonary stretch receptors (SARs) and desensitizes rapidly adapting receptors. This altered vagal afferent traffic is thought to simulate a signal of increased tidal volume to the brain, thereby reducing the sensation of air hunger—the most distressing component of dyspnea [2] [3] [4]. This mechanism is independent of systemic absorption and diuresis [3].
Summary of Key Experimental Findings

The following table summarizes quantitative data from recent studies on inhaled this compound, providing a clear comparison for research and development purposes.

Table 1: Summary of Experimental Findings on Aerosolized this compound

Study Focus / Population Dosing Regimen Key Efficacy Findings Key Limitations / Notes Source
Healthy Volunteers (Air Hunger Model) 40 mg inhaled (vs. saline placebo) Significant relief of lab-induced air hunger (Least Squares Mean -9.7% VAS; p=0.0015). No significant effect on sense of breathing work/effort. Demonstrates quality-specific dyspnea relief. Route of administration is critical. [3]
Healthy Volunteers (Dyspnea Model) 40 mg & 80 mg inhaled with controlled delivery No consistent improvement in dyspnea relief vs. placebo, even with high-dose (80 mg) and controlled inhalation. High inter-individual variability in response. Suggests controlled aerosol delivery and dose doubling do not improve response consistency. Effectiveness was weakly correlated with larger tidal volume. [2] [4]
ICU Patients (COVID-19 Respiratory Failure) 40 mg in 4 mL saline, nebulized every 6 hours No significant improvement in PaO₂/FiO₂ ratio at day 6 (+31.4 vs. +20.1 in control, p=0.58). A non-significant trend toward lower 60-day mortality (48% vs. 71%, p=0.20). Trial was stopped early, thus underpowered. The therapy was found to be safe, with no adverse events reported. [5]
Detailed Experimental Protocols

Here, we detail methodologies from key studies to facilitate replication and further investigation.

Protocol 1: Laboratory Model of Dyspnea in Healthy Volunteers This protocol is designed to investigate the specific effect of inhaled this compound on different components of dyspnea (air hunger vs. work/effort) [3].

  • 1. Subject Preparation: Healthy volunteers are seated semi-recumbent, wearing a nose clip and breathing through a mouthpiece connected to a one-way valve circuit.
  • 2. Dyspnea Stimulation:
    • Air Hunger (AH) Test: Induced via hypercapnia (e.g., PCO₂ ≈ 50 mmHg). The subject's minute ventilation is mechanically constrained (e.g., 9 L/min), and respiratory rate is fixed with a metronome.
    • Work/Effort (WE) Test: Induced via targeted high ventilation (e.g., 17 L/min) with an added external resistive load (e.g., 20 cmH₂O/L/s). Subjects breathe in time with a metronome.
  • 3. Intervention & Blinding:
    • Nebulization: Subjects inhale either 40 mg this compound (10 mg/mL) or 4 mL saline placebo via a nebulizer, with typical nebulization times of 10-15 minutes for this compound and 5-10 minutes for saline.
    • Systemic Blinding Control: To match systemic absorption from the lung during this compound inhalation, an intravenous saline infusion is administered. Conversely, during saline inhalation, a low-dose (1.5 mg) IV this compound is infused [3].
  • 4. Primary Outcome Measurement:
    • Visual Analogue Scale (VAS): Subjects continuously rate their "breathing discomfort" (for AH) or "sense of effort" (for WE) on a vertical VAS labeled from "no discomfort" to "unbearable." The average rating during the last minute of the stimulus is analyzed [3].

Protocol 2: Controlled Aerosol Delivery for Mechanistic Studies This protocol emphasizes precise control over aerosol deposition, a key factor in studying receptor-mediated effects [2] [4].

  • 1. Aerosol Delivery System:
    • A clinical volume-control ventilator is used to control inspiratory flow (0.3-0.5 L/sec) and tidal volume (set to 15% of predicted vital capacity).
    • Multiple ultrasonic nebulizers (e.g., Aeroneb Pro-X) are mounted on a large-diameter manifold connected to the ventilator circuit to minimize particle impaction in the upper airways.
    • The nebulizers generate particles with a Mass Median Aerodynamic Diameter (MMAD) of ~3.4 μm to target the bronchial region where stretch receptors are located [2].
  • 2. Dosing: A dose of 40 mg or 80 mg of this compound is nebulized. The duration is adjusted based on the formulation and nebulizer output (e.g., 5-10 minutes) [4].
  • 3. Outcome Measures:
    • Psychophysical: Continuous VAS ratings and the Multidimensional Dyspnea Profile (MDP) questionnaire.
    • Physiological: Tidal PCO₂, mouth pressure, and respiratory volumes are recorded. Blood samples may be taken to correlate systemic this compound levels with perceptual response [2].

Protocol 3: Clinical Trial in Mechanically Ventilated Patients This protocol outlines a method for testing inhaled this compound in a critical care population [5].

  • 1. Patient Population: Adults with respiratory failure requiring invasive mechanical ventilation (e.g., due to COVID-19), enrolled within 48 hours of intubation.
  • 2. Intervention & Randomization:
    • Randomization: Double-blind, placebo-controlled design using web-based permuted blocks stratified by center and sex.
    • Treatment: The experimental arm receives 40 mg this compound in 4 mL 0.9% saline. The control arm receives 4 mL of 0.9% saline alone.
    • Administration: The solution is delivered through an in-line nebulizer in the endotracheal tube circuit over approximately 30 minutes, every 6 hours.
  • 3. Primary Outcome: Change in the PaO₂/FiO₂ ratio between baseline (day 1) and day 6.
  • 4. Secondary Outcomes: 60-day mortality, ventilator-free days (VFDs), length of hospital stay, and safety monitoring [5].
Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed mechanism of action and a generalized experimental workflow for studying aerosolized this compound.

cluster_pathway Proposed Mechanism of Action cluster_workflow Generalized Experimental Workflow A Inhaled this compound B Deposition in Airways A->B C Interaction with Chloride Channels & Ion Pumps B->C D Sensitization of SARs & Modulation of RARs C->D E Altered Vagal Afferent Traffic D->E F Central Nervous System Processing E->F G Reduced Sensation of Air Hunger F->G P1 Subject Preparation & Baseline Measures P2 Pre-Treatment Dyspnea Challenge P1->P2 P3 Randomized Intervention: Inhaled this compound vs. Placebo P2->P3 P4 Post-Treatment Dyspnea Challenge P3->P4 P5 Data Analysis: VAS/MDP Scores, Physiological Params P4->P5

Critical Considerations for Research and Development
  • Variable Individual Response: A consistent finding across studies is the high inter-individual variability in response to inhaled this compound [2] [4]. The source of this variability remains unclear but is not primarily resolved by controlling aerosol delivery or simply increasing the dose. Research into genetic, physiological, or phenotypic predictors of response is needed.
  • Aerosol Delivery is Paramount: The efficiency and site of aerosol deposition are critical for targeting pulmonary stretch receptors. Key parameters include:
    • Particle Size: MMAD of 1-5 μm is ideal for bronchial deposition [2].
    • Inspiratory Flow Rate: Low flow rates (e.g., 0.3-0.5 L/sec) minimize oropharyngeal impaction [2] [4].
    • Breathing Pattern: Slow, deep breaths promote more uniform distribution in the lower airways [6].
  • Disease-Specific Efficacy: The anti-inflammatory properties of this compound noted in preclinical studies [5] suggest potential in inflammatory lung conditions (e.g., ARDS, pneumonia). However, its efficacy for pure bronchospasm (e.g., in asthma) requires further targeted investigation, as most clinical data relate to dyspnea relief rather than direct bronchodilation.
  • Safety Profile: Inhaled this compound appears to have an excellent safety profile across multiple studies, with no significant adverse events reported, even in critically ill patients [5]. The systemic absorption via the lung is low, minimizing diuretic effects.

References

Application Notes and Protocols: Furosemide Bioadhesive Gastroretentive Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Furosemide, a high-ceiling loop diuretic, presents significant bioavailability challenges due to its narrow absorption window primarily in the stomach and upper gastrointestinal tract (GIT). With oral bioavailability ranging between 37-51% and variable absorption, conventional formulations often yield suboptimal therapeutic outcomes [1] [2]. Gastroretentive drug delivery systems (GRDDS) incorporating bioadhesive technologies offer a promising strategy to overcome these limitations by prolonging gastric residence time and enhancing drug absorption within its optimal absorption window [2].

These application notes provide comprehensive protocols for the formulation, optimization, and characterization of this compound-loaded bioadhesive gastroretentive systems, drawing upon recent advances in natural and synthetic polymer applications, including pectin-based matrices and hollow-bioadhesive microspheres [1] [2].

Formulation Strategies and Optimization

Natural Polymer-Based Matrix Tablets

Citrus peel pectin has emerged as an effective natural polymer for GRDDS due to its excellent mucoadhesive properties and gelling capacity. Optimization studies using Central Composite Design (CCD) have identified critical formulation parameters for achieving optimal performance [1].

Table 1: Optimization Parameters for Pectin-Based this compound Tablets

Independent Variable Range Studied Optimal Value Impact on Responses
Pectin concentration 15-30% 22.3% Directly influences bioadhesive strength and swelling index
Effervescent agent (NaHCO₃) 3-7% 5% Controls floating lag time and duration
Polymer type Pectin, HPMC K4M, Olibanum Combination Modulates drug release rate
Total polymer concentration 20-40% 40% Affects floating time and release profile

The degree of esterification of pectin significantly impacts its gelling and bioadhesive properties, with extracted citrus pectin showing approximately 85.49% esterification [1]. Compatibility between this compound and pectin has been confirmed through FTIR and DSC analyses, showing no undesirable interactions [1].

Hollow-Bioadhesive Microspheres

For microsphere formulations, Box-Behnken design has proven effective for optimizing multiple variables simultaneously. Key factors include the ratio of ethyl cellulose (EC) to hydroxypropyl methyl cellulose (HPMC) and the concentration of glycerol monooleate (GMO) as a bioadhesive component [2].

Table 2: Formulation Variables for Hollow-Bioadhesive Microspheres

Formulation Factor Levels Studied Impact on Critical Quality Attributes
EC:HPMC ratio 1:1 to 3:1 Affects encapsulation efficiency and drug release rate
GMO concentration 0.5-1.5% Enhances bioadhesive strength
Drug-polymer ratio 1:1 to 1:3 Influences drug loading and release kinetics
PVA concentration 0.5-1.5% Affects microsphere size and morphology

The optimized formulation demonstrated encapsulation efficiency of 65.42±3.26% and favorable bioadhesive properties with a detachment force of 36.85±3.15 N/m² [2].

Experimental Protocols

Pectin Extraction from Citrus Peel (Citrus aurantifolia)
3.1.1 Materials
  • Fresh Citrus aurantifolia peels
  • Hydrochloric acid (0.1N)
  • Ethanol (96%)
  • Distilled water
  • Muslin cloth, sieve (#20 mesh)
3.1.2 Methodology
  • Sample Preparation: Wash peels thoroughly with tap water, shade-dry for 72 hours, followed by oven-drying at 40°C for 5 hours. Grind dried peels and sieve through #20 mesh [1].
  • Acid Extraction: Add 5 g peel powder to 150 mL distilled water in a 250 mL conical flask. Adjust pH to 2.0 using 0.1N HCl with continuous stirring [1].
  • Heating and Filtration: Heat the dispersion in a boiling water bath for 1.5 hours with occasional stirring. Filter through muslin cloth and cool at 4°C for 1 hour [1].
  • Precipitation: Add equal volume of 96% ethanol to the filtrate with constant stirring to form a gel. Allow to stand at 4°C for 2 hours to precipitate pectic substances [1].
  • Purification: Filter the precipitate through muslin cloth and wash three times with ethanol. Dry the purified pectin in a hot air oven at 40°C until completely dry. Grind, sieve through #20 mesh, and store in airtight containers [1].
3.1.3 Quality Assessment
  • Percentage Yield: Calculate using the formula: (Weight of purified pectin/Initial weight of peel powder) × 100 [1]
  • Degree of Esterification: Determine by titrimetric method [1]
Preparation of this compound Floating-Bioadhesive Tablets
3.2.1 Formulation Composition
  • This compound API
  • Extracted pectin (22.3%)
  • Sodium bicarbonate (5%)
  • Lactose (diluent)
  • Talc (lubricant)
  • Magnesium stearate (lubricant)
3.2.2 Manufacturing Process
  • Mixing: Weigh all ingredients accurately. Pass through #40 mesh sieve. Mix this compound, pectin, and lactose geometrically in a polybag for 15 minutes [1].
  • Granulation: Add sodium bicarbonate to the mixture. Add sufficient isopropyl alcohol to form damp mass. Pass through #20 mesh to obtain granules [1].
  • Drying: Dry the granules at 40°C for 30 minutes in a hot air oven until desired moisture content is achieved [1].
  • Lubrication: Mix talc and magnesium stearate with dried granules for 5 minutes [1].
  • Compression: Compress the granules using a rotary tablet machine with 8 mm round punches to achieve tablet hardness of 5-6 kg/cm² [1].

formulation_workflow start Weigh Ingredients sieve Sieving (#40 Mesh) start->sieve mix1 Geometric Mixing (15 min) sieve->mix1 add Add NaHCO3 mix1->add granulate Wet Granulation add->granulate dry Drying (40°C, 30 min) granulate->dry lubricate Lubrication dry->lubricate compress Compression lubricate->compress evaluate Quality Evaluation compress->evaluate

In Vitro Evaluation Protocols
3.3.1 Floating Behavior Study
  • Apparatus: 900 mL 0.1N HCl (pH 1.2) maintained at 37±0.5°C in USP dissolution apparatus [1].
  • Procedure: Place tablet in dissolution vessel. Observe and record the floating lag time (time taken for tablet to rise to surface) and total floating duration (time tablet remains floating) [1].
  • Acceptance Criteria: Optimized formulations should exhibit floating lag time <3 minutes and total floating duration >12 hours [1].
3.3.2 Bioadhesive Strength Measurement
  • Apparatus: Modified balance method using fresh porcine gastric mucosa [1] [2].
  • Tissue Preparation: Mount gastric mucosal tissue on both sides of a double-beam balance with the mucosal side facing upward [2].
  • Testing Protocol:
    • Hydrate the tablet with 5 μL distilled water
    • Place tablet on one mucosal tissue
    • Apply constant pressure for 5 minutes
    • Add water to the opposite pan at 2.5 mL/min until detachment occurs
    • Record the weight required for detachment [2]
  • Calculation: Bioadhesive strength (g) = (Weight required for detachment) - (Weight required for blank) [1]
3.3.3 In Vitro Drug Release Study
  • Apparatus: USP Type II (paddle) dissolution apparatus [1] [3]
  • Media: 900 mL 0.1N HCl, pH 1.2, maintained at 37±0.5°C [1]
  • Paddle Speed: 50 rpm [1]
  • Sampling: Withdraw 5 mL samples at predetermined time intervals (1, 2, 4, 6, 8, 10, 12 hours) and replace with fresh medium [1]
  • Analysis: Filter samples through 0.45μm membrane filter, dilute appropriately, and measure absorbance at λmax 240 nm using UV spectrophotometer [3]
3.3.4 Swelling Index Determination
  • Procedure: Place pre-weighed tablet (W₀) in petri dish containing 20 mL 0.1N HCl maintained at 37±0.5°C [1]
  • Sampling: Remove tablet at predetermined time intervals, gently blot with filter paper to remove excess water, and reweigh (Wₜ) [1]
  • Calculation: Swelling Index = [(Wₜ - W₀)/W₀] × 100% [1]

Characterization and Analytical Methods

Physicochemical Characterization

Table 3: Analytical Methods for System Characterization

Parameter Method Specifications
Drug-excipient compatibility FTIR Spectroscopy KBr pellet method, range 4000-400 cm⁻¹ [1]
Thermal behavior DSC Heating rate 10°C/min, nitrogen atmosphere [1]
Crystalline state XRD Scanning range 5-40° 2θ [2]
Surface morphology SEM Gold sputtering, accelerating voltage 15 kV [2]
Mucoadhesion force Texture analyzer Probe speed 0.5 mm/s, contact time 60 s [2]
Performance Evaluation Data

Table 4: Performance Characteristics of Optimized Formulations

Evaluation Parameter Pectin-Based Tablets [1] Hollow Microspheres [2] Olibanum Tablets [3]
Floating lag time (s) 14.07 43.15±4.32 <360
Total floating duration (h) >12 >12 >12
Bioadhesive strength (g) 28.57 36.85±3.15 N/m² -
Swelling index (%) 254.08 - -
Drug release at 1 h (%) 27.86 22.46±2.15 Varies with polymer
Drug release rate (%/h⁻¹/²) 28.045 - -
Encapsulation efficiency (%) - 65.42±3.26 -

Stability Studies Protocol

Accelerated Stability Testing
  • Storage Conditions: According to ICH guidelines - 40±2°C/75±5% RH for 6 months [2]
  • Sampling Intervals: 0, 1, 3, and 6 months [2]
  • Evaluation Parameters:
    • Physical characteristics (color, odor, shape)
    • Drug content and related substances
    • Drug release profile
    • Bioadhesive strength
    • Floating properties [2]

Conclusion and Future Perspectives

The development of this compound bioadhesive gastroretentive delivery systems represents a significant advancement in addressing the drug's bioavailability challenges. The integration of natural polymers such as citrus pectin and olibanum resin with quality-by-design approaches enables the production of robust formulations with predictable performance [1] [3].

Future research directions should focus on:

  • Scale-up manufacturing processes for industrial application
  • In vivo pharmacokinetic studies to establish correlation with in vitro performance
  • Development of triple-mechanism systems combining floating, bioadhesion, and expansion
  • Exploration of novel bioadhesive polymers with enhanced mucoadhesive properties [4]

These application notes provide comprehensive guidance for researchers developing this compound GRDDS, with emphasis on practical methodologies, quality assessment, and performance optimization.

References

Comprehensive Application Notes and Protocol for Furosemide Spot Urinary Sodium Monitoring in Critical Care and Cardiology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Purpose

Furosemide spot urinary sodium monitoring has emerged as a critical diagnostic tool for assessing renal function and fluid status in critically ill patients with volume overload conditions. This monitoring approach provides real-time insights into renal tubular function and sodium handling capacity, offering valuable prognostic information beyond traditional markers like urine output alone. The physiological basis for this protocol centers on this compound's mechanism as a loop diuretic that inhibits the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, resulting in increased sodium excretion that can be quantified through spot measurements [1] [2].

Recent clinical studies have demonstrated that spot urinary sodium measurements following this compound administration can serve as early predictors of acute kidney injury (AKI) progression and diuretic responsiveness in various patient populations, including those with acute heart failure, sepsis, and postoperative volume overload [3] [4] [5]. The integration of spot urinary sodium monitoring into research protocols enables investigators to stratify risk and identify patients who may benefit from more intensive monitoring or alternative therapeutic approaches. This protocol outlines standardized procedures for implementing this compound spot urinary sodium monitoring in clinical research settings, with detailed methodologies for data collection, analysis, and interpretation.

Methodology Details

Patient Selection and Preparation
  • Inclusion Criteria: The protocol is designed for adult patients (age 18-80 years) with confirmed volume overload and early-stage acute kidney injury (AKIN Stage I or II) [5]. Volume overload should be defined by specific criteria: positive fluid balance >1 liter/day after 48 hours of ICU admission, cumulative fluid balance >8 liters/week, or percentage of cumulative fluid balance adjusted for body weight >10% [5]. Patients should have systolic BP ≥100 mm Hg and be on minimal vasopressor support (norepinephrine ≤10 µg/minute or equivalent).

  • Exclusion Criteria: Patients should be excluded for significant hemodynamic instability, pre-existing chronic kidney disease (CKD Stage 3b or worse), chronic liver disease, significant electrolyte imbalances, known this compound allergy, or conditions affecting urinary sodium accuracy (e.g., recent contrast administration, osmotic diuresis) [5]. These exclusion criteria help ensure patient safety and data reliability.

  • Pre-Test Preparation: Before this compound administration, baseline assessments must be completed, including comprehensive metabolic panel, complete blood count, serum creatinine, and albumin levels [5]. Patients should be weighed, and vital signs should be stabilized. Concomitant medications that may interfere with test results (e.g., non-steroidal anti-inflammatory drugs, other diuretics) should be documented and ideally held for 12 hours prior to testing when clinically safe.

This compound Administration and Dosing

Table 1: this compound Dosing Protocol Based on Clinical Scenario

Clinical Scenario Recommended Dose Route Frequency Special Considerations
This compound Stress Test (FST) 1.0 mg/kg actual body weight IV bolus over 10 minutes Single dose Maximum dose 100 mg for initial test; reduce to 0.5 mg/kg if serum creatinine >2.0 mg/dL
Acute Decompensated Heart Failure 1.0 mg/kg IV bolus over 10 minutes Single dose for assessment For chronic users, consider 2.5x maintenance dose [1]
ICU Volume Overload 1.0 mg/kg IV bolus over 10 minutes Single dose Adjust to 0.5 mg/kg if hypotension concerns
Renal Impairment (eGFR <30 mL/min) 1.5-2.0 mg/kg IV infusion over 20 minutes Single dose Higher doses required due to reduced renal clearance [1]

The this compound should be administered as an intravenous bolus over 10 minutes to ensure consistent absorption and onset of action [5]. For patients with hypoalbuminemia (<3.0 g/dL), consider a 25% dose increase as protein binding may affect drug availability [3]. Document the exact time of administration completion as time zero (T0) for all subsequent measurements.

Urine Collection and Analysis Protocol
  • Collection Timeline and Parameters: Urine samples should be collected at specific intervals: pre-dose (baseline, T0), 2 hours post-dose (T2), and 6 hours post-dose (T6) [5]. At each collection point, record the following parameters: urine sodium (UNa+, mmol/L), urine creatinine (UCr, mg/dL), urine volume (mL), and calculate the urine sodium-creatinine ratio (USSCR, mmol/g).

  • Sample Handling and Analysis: Collect spot urine samples via clean catch or urinary catheter using standard sterile technique. Transfer 5-10 mL of urine to a labeled sterile container without preservatives. Analyze samples immediately or refrigerate at 4°C for processing within 4 hours [6] [7]. Urine sodium should be measured using ion-selective electrode methodology, while urine creatinine should be analyzed using the modified Jaffe method or enzymatic creatinine assay [6].

  • Continuous Monitoring Considerations: For research settings with advanced capabilities, real-time urinary electrolyte monitoring can be implemented using specialized analyzers (e.g., K.IN.G. urinary analyzer) that provide measurements every 10 minutes [2]. This approach enables more precise kinetic analysis of sodium excretion patterns but requires specialized equipment.

Data Collection and Calculations

Table 2: Key Parameters and Calculations for this compound Spot Urinary Sodium Monitoring

Parameter Calculation Method Interpretation Guidelines Clinical Significance
Urine Spot Sodium (USS) Direct measurement (mmol/L) >60 mmol/L: Good response; <30 mmol/L: Poor response Reflects tubular sodium excretion capacity [4]
Urine Spot Sodium-Creatinine Ratio (USSCR) USS (mmol/L) / UCr (mg/dL) >51.3 mmol/g: Non-progressive AKI; <51.3 mmol/g: Progressive AKI Normalizes sodium excretion to creatinine [5]
Maximum USSCR Difference (USSCRDMAX) Max USSCR value post-FST minus pre-FST value >27.5 mmol/g: Non-progressive AKI; <27.5 mmol/g: Progressive AKI [5] Measures change in sodium excretion capacity
Urine Output (UO) Direct measurement (mL) <200 mL/2h: Predictive of AKI progression [3] Reflects overall diuretic response
Fractional Excretion of Sodium (FENa) (UNa × SCr) / (SNa × UCr) × 100 <1%: Prerenal; >2%: Intrinsic renal Differentiates causes of AKI

Additional parameters that should be calculated include the maximum urine spot sodium difference (USSDMAX = maximum USS value post-FST minus pre-FST value) and cumulative urine output at 2 and 6 hours post-furosemide administration [5]. These calculations help quantify the dynamic response to this compound challenge.

Data Interpretation

Predictive Values for Clinical Outcomes

The spot urinary sodium parameters following this compound administration have demonstrated significant predictive value for identifying patients at risk for AKI progression. Research by Suhas et al. (2024) established that a maximum change in USSCR (USSCRDMAX) within 6 hours following this compound stress test effectively differentiates between progressive and non-progressive AKI, with a cutoff value of <27.5 mmol/g indicating high risk for AKI progression [5]. Similarly, urine output in the first 2 hours post-furosemide provides valuable prognostic information, with <200 mL/2h predicting AKI progression with 87.1% sensitivity and 84.1% specificity [3].

The relationship between spot urinary sodium and urine volume follows an exponential pattern rather than a linear one, which has important implications for interpretation. In acute heart failure patients, higher spot urinary sodium concentrations are associated with disproportionately higher urine volumes, indicating that modest differences in sodium excretion may reflect significant differences in renal function and diuretic responsiveness [4]. This exponential relationship means that patients with lower baseline urinary sodium have limited capacity to increase urine volume in response to diuretic therapy, potentially indicating more severe renal impairment.

Special Population Considerations
  • Chronic this compound Users: Patients chronically exposed to this compound demonstrate significantly different response patterns compared to naïve individuals. Chronic users show reduced urine dilution capacity (1.78 [1.18-3.54] vs 11.58 [3.9-17.88] in naïve patients, p<0.001) and lower 2nd hour natriuresis (73 ± 38 vs 113 ± 21 mmol/L; p<0.001) despite similar this compound dosing [4]. This blunted response reflects adaptive changes in the nephron, including distal tubular hypertrophy and increased sodium transport capacity.

  • Renal Impairment Adjustments: Patients with reduced estimated glomerular filtration rate (eGFR <30 mL/min) require modified interpretation criteria. The relationship between eGFR and 6-hour urine volume is linear (r=0.61, p<0.001), indicating that baseline renal function significantly influences diuretic response [4]. For these patients, some protocols recommend higher this compound doses (1.5-2.0 mg/kg) and adjusted outcome expectations due to inherently reduced sodium excretion capacity.

  • Heart Failure Considerations: In acute heart failure patients, the decongestion ability in response to diuretic treatment plays a crucial role in outcomes. Spot urine sodium serves as a marker of both urine dilution and decongestive capabilities [4]. The exponential relationship between UNa+ and urine volume means that small improvements in sodium excretion in low-range values may produce disproportionately significant clinical benefits in fluid removal.

Applications

Research Applications
  • AKI Progression Prediction: The this compound spot urinary sodium protocol provides a standardized methodology for predicting acute kidney injury progression in clinical trials. Implementation allows for early identification of high-risk patients who may benefit from novel therapeutic interventions [3] [5]. The USSCRDMAX parameter has demonstrated particular utility as a stratification tool for enrichment designs in AKI clinical trials, potentially reducing sample size requirements by selecting patients with higher likelihood of disease progression.

  • Diuretic Response Phenotyping: This protocol enables precise characterization of diuretic responsiveness across various patient populations and therapeutic interventions. The quantitative assessment of sodium excretion patterns facilitates patient classification into response categories (poor, intermediate, good) for comparative effectiveness research [4] [2]. This approach has particular relevance for heart failure trials evaluating novel diuretic combinations or alternative decongestive strategies.

  • Biomarker Validation Studies: The methodology serves as a functional reference standard for validating novel AKI biomarkers. By providing direct assessment of tubular function, this compound spot urinary sodium parameters can help establish the clinical relevance of new injury markers and clarify their relationship to renal physiological reserve [3].

Clinical Applications
  • Guidance of Diuretic Therapy: Monitoring spot urinary sodium after this compound administration informs personalized diuretic regimens by identifying patients with adequate natriuretic response versus those who may require alternative approaches (e.g., thiazide diuretics for braking phenomenon, hypertonic saline combinations, or alternative decongestive strategies) [1] [4]. This approach helps optimize fluid management in critical care settings.

  • Risk Stratification in Critical Care: The protocol provides prognostic information for critically ill patients with volume overload and early AKI. Patients demonstrating poor natriuretic response (USS <30 mmol/L or USSCRDMAX <27.5 mmol/g) may benefit from more intensive monitoring or earlier renal replacement therapy consultation [5]. This application supports clinical decision-making in resource-constrained environments.

  • Fluid Management Guidance: In patients with complex fluid status, spot urinary sodium parameters help differentiate between various causes of oliguria and guide appropriate fluid management strategies [5] [2]. The protocol can identify patients who may benefit from continued fluid removal versus those requiring fluid resuscitation, supporting the implementation of targeted deresuscitation protocols.

Visual Protocol Overview

G This compound Spot Urinary Sodium Monitoring Protocol Start Patient Identification: Volume Overload + AKI (AKIN Stage I/II) Criteria Inclusion/Exclusion Criteria Verification Start->Criteria Criteria->Start Does Not Meet Baseline Baseline Assessment: Vitals, Labs, Weight Baseline Urine Sample Criteria->Baseline Meets Criteria Administer This compound Administration: 1.0 mg/kg IV (Over 10 minutes) Baseline->Administer Collect Urine Collection Protocol: T0 (Pre-dose), T2, T6 hours Volume, Na+, Creatinine Administer->Collect Analyze Sample Analysis & Calculations: USS, USSCR, USSCRDMAX Collect->Analyze Interpret Result Interpretation Analyze->Interpret Outcome1 Non-progressive AKI: USSCRDMAX >27.5 mmol/g UO >200 mL/2h Interpret->Outcome1 Favorable Response Outcome2 Progressive AKI: USSCRDMAX <27.5 mmol/g UO <200 mL/2h Interpret->Outcome2 Poor Response Continue Continue Standard Care & Monitoring Outcome1->Continue Adjust Adjust Management: Enhanced Monitoring Consider RRT Outcome2->Adjust

Conclusion

This compound spot urinary sodium monitoring provides researchers and clinicians with a functional assessment of renal tubular integrity and reserve that complements traditional biomarkers and static laboratory parameters. The protocol outlined in this document offers a standardized approach for implementing this monitoring technique across diverse clinical and research settings. By focusing on the dynamic response to this compound challenge, this methodology enables early identification of patients at risk for AKI progression and facilitates personalized fluid management strategies.

Future directions for this monitoring approach include integration with novel AKI biomarkers, development of automated real-time monitoring systems, and validation in broader patient populations. The exponential relationship between spot urinary sodium and urine volume warrants particular attention in future research, as it suggests potential non-linear thresholds for clinical decision-making that may optimize fluid management in critical illness.

References

Comprehensive Application Notes and Protocols: Furosemide for Exercise-Induced Pulmonary Hemorrhage in Equine Athletes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EIPH and Furosemide Application

Exercise-induced pulmonary hemorrhage (EIPH) represents a significant pathological condition affecting equine athletes during strenuous exercise, characterized by bleeding from the pulmonary capillaries into the airways. The condition is highly prevalent in racehorses, with endoscopic studies revealing approximately 75% of Thoroughbreds show evidence of EIPH after racing [1] [2]. The pathophysiology involves extreme pulmonary vascular pressures during maximal exercise, leading to capillary rupture and subsequent hemorrhage into the pulmonary interstitium and alveoli [2]. Repeated episodes can result in chronic inflammation and fibrotic changes within the pulmonary tissue, potentially compromising long-term respiratory function and athletic performance [3] [2].

This compound (Lasix/Salix), a loop diuretic, has emerged as the primary pharmaceutical intervention for mitigating EIPH severity, though its mechanisms of action extend beyond simple diuresis. While the precise pathophysiology of EIPH continues to be elucidated, current evidence suggests that this compound's efficacy may involve multiple physiological pathways, including reduction in pulmonary vascular pressure, modulation of the renin-angiotensin-aldosterone system (RAAS), and potential effects on vascular tone [4] [5]. These Application Notes and Protocols synthesize current evidence to guide researchers and veterinary professionals in the appropriate application of this compound for EIPH management, with consideration of both efficacy and potential limitations.

Clinical Efficacy and Evidence Summary

Comprehensive Efficacy Data Analysis

The therapeutic efficacy of this compound for EIPH mitigation is supported by multiple clinical studies conducted across various racing jurisdictions. A recent large-scale prospective blinded observational study of 830 two-year-old Thoroughbred racehorses demonstrated that prerace this compound administration significantly decreased the probability of EIPH occurrence (P = 0.007) and reduced severity (P = 0.01) at most tracks [1]. This comprehensive investigation, involving 1,071 tracheoendoscopic examinations, revealed an overall EIPH prevalence of 74% in this population, with 8% exhibiting severe EIPH (grade ≥3). Critically, horses with severe EIPH (grade ≥3) demonstrated significantly lower speed index (P = 0.02) and worse finishing positions (P = 0.004), underscoring the performance implications of uncontrolled hemorrhage [1].

The relationship between EIPH severity and athletic performance reinforces the importance of effective prophylactic interventions. Multiple studies have confirmed that more severe EIPH correlates with diminished racing performance, with grade 4 EIPH associated with shorter career duration [3]. The American College of Veterinary Internal Medicine consensus statement strongly recommends classifying EIPH as a disease entity and provides a weak recommendation for this compound use in racehorses with EIPH, based on moderate to high quality evidence that this compound effectively reduces both EIPH incidence and severity [3].

Table 1: Summary of Clinical Efficacy Evidence for this compound in EIPH Management

Study Design Population Intervention Key Findings EIPH Assessment
Prospective blinded observational [1] 830 2-year-old Thoroughbreds Prerace this compound (dose not specified) Decreased probability of EIPH occurrence (P=0.007) and severity (P=0.01) Tracheoendoscopy grading (0-4)
Treadmill & racetrack crossover [6] 7 Thoroughbreds with known EIPH 0.5 mg/kg IV 24h pre-exercise + controlled water Decreased EIPH severity on treadmill and at racetrack BAL erythrocyte count + endoscopic score
Systematic review & consensus [3] Multiple studies Various this compound protocols Moderate-high quality evidence for efficacy in reducing incidence/severity Multiple methods
Racecourse study [5] 73 Thoroughbreds (47 treated) 250 mg (~0.5 mg/kg) this compound pre-race Significantly reduced ACE activity post-race Not primary endpoint
Comparative Administration Timing Studies

The timing of this compound administration relative to exercise has emerged as a critical factor in optimizing its prophylactic efficacy. Traditional race-day administration protocols (typically 4 hours before competition) have demonstrated superior efficacy in reducing EIPH severity compared to alternative timing strategies. A rigorous double-blinded placebo-controlled crossover study investigated multiple administration protocols and found that 0.5 mg/kg this compound IV administered 24 hours before exercise, when combined with controlled water access, significantly decreased EIPH severity during treadmill and racetrack simulations [6]. However, commercial racing data suggests that 4-hour pretreatment provides more consistent EIPH protection compared to 24-hour administration [7].

These timing efficacy differences have important practical implications for regulatory policy and clinical practice. In jurisdictions where race-day this compound is prohibited, 24-hour administration with controlled water access may offer a partial therapeutic alternative, though with potentially reduced efficacy. The commercial racing observations indicate that EIPH scores were significantly lower in horses receiving this compound 4 hours prior to racing compared to those treated 24 hours before competition, using the standardized 0-4 endoscopic grading scale where grade 4 represents the most severe hemorrhage [7]. This evidence underscores the importance of considering administration timing in both research protocols and clinical applications.

Table 2: Comparison of this compound Administration Protocols for EIPH Mitigation

Parameter Traditional Race-Day Protocol 24-Hour Pre-Exercise Protocol Experimental Combination Approach
Dose 0.5-1.0 mg/kg IV [6] [5] 0.5 mg/kg IV [6] 0.5 mg/kg IV + controlled water access [6]
Timing 4 hours pre-race [7] 24 hours pre-exercise [6] 24 hours pre-exercise + continued water control [6]
Efficacy Higher reduction in EIPH scores [7] Moderate reduction in EIPH severity [6] Significant reduction in EIPH severity [6]
Regulatory Considerations Permitted in some North American jurisdictions Compatible with international race-day medication bans Requires further validation for regulatory acceptance
Practical Limitations Logistically challenging on race day Requires careful water management Complex management with extended water control

Mechanisms of Action and Signaling Pathways

Renin-Angiotensin-Aldosterone System (RAAS) Modulation

The renin-angiotensin-aldosterone system (RAAS) represents a crucial regulatory pathway mediating this compound's effects on pulmonary vasculature and EIPH pathogenesis. Recent comprehensive research demonstrates that this compound administration (1 mg/kg IV) in horses produces a significant increase in both classical and alternative RAAS pathway peptides [4]. Specifically, at 4 hours post-administration, researchers observed substantial elevations in angiotensin I (AngI), angiotensin II (AngII), angiotensin III (AngIII), angiotensin IV (AngIV), and angiotensin 1-5 (Ang1-5) [4]. This sophisticated equilibrium analysis methodology revealed that this compound activates a broad spectrum of angiotensin peptides, potentially influencing both vasoconstrictive and vasoprotective pathways.

The balance between classical and alternative RAAS pathways may have significant implications for pulmonary vascular dynamics during extreme exercise. The classical pathway, mediated primarily through AngII and its AT1 receptor, promotes vasoconstriction and could potentially increase pulmonary capillary pressure if unopposed [4]. Conversely, the alternative RAAS pathway, characterized by peptides such as Ang1-7 and Ang1-5 acting through the Mas receptor, counterbalances these effects with vasodilatory, anti-inflammatory, and antifibrotic actions [4]. The finding that this compound activates both pathways suggests a complex interplay that may contribute to its therapeutic effects in EIPH prophylaxis, potentially through modulation of pulmonary vascular tone and pressure transmission to the delicate capillary beds.

G cluster_balance Balance Determines Net Effect This compound This compound Diuresis Diuresis This compound->Diuresis Primary Effect RAAS RAAS Diuresis->RAAS Stimulates Classical Classical RAAS->Classical Activates Alternative Alternative RAAS->Alternative Activates AngII AngII Classical->AngII Ang1_7 Ang1_7 Alternative->Ang1_7 Vasoconstriction Vasoconstriction AngII->Vasoconstriction Vasodilation Vasodilation Ang1_7->Vasodilation PulmonaryPressure PulmonaryPressure Vasoconstriction->PulmonaryPressure Increases Vasodilation->PulmonaryPressure Decreases EIPH EIPH PulmonaryPressure->EIPH Direct Risk

Figure 1: This compound's Dual Pathways Affecting Pulmonary Pressure and EIPH Risk - This diagram illustrates the proposed mechanisms through which this compound administration may influence EIPH risk, including both primary diuretic effects and subsequent RAAS activation with competing classical (vasoconstrictive) and alternative (vasodilatory) pathways determining net impact on pulmonary vascular pressure.

Alternative Mechanisms: ACE Inhibition and Beyond

Emerging research suggests that angiotensin-converting enzyme (ACE) inhibition may represent an additional mechanism contributing to this compound's efficacy in EIPH mitigation. A recent racecourse study conducted at Gávea Racecourse in Brazil demonstrated that horses treated with this compound (250 mg ~0.5 mg/kg) exhibited significantly reduced ACE activity following racing compared to non-medicated controls [5]. Multiple regression analysis confirmed that pre-race this compound administration was the significant factor influencing post-race ACE activity, while race distance, environmental conditions, and hematocrit did not demonstrate significant effects [5]. This novel finding suggests that this compound may directly modulate ACE activity, potentially contributing to reduced pulmonary vascular pressure during exercise.

Beyond RAAS modulation, this compound may exert direct effects on pulmonary vascular function independent of its diuretic actions. The reduction in ACE activity following this compound administration could potentially decrease the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby reducing pulmonary vascular resistance during exercise [5]. However, it is important to note that even with this compound administration, EIPH still occurred in a substantial proportion of horses (36.2% of non-medicated horses versus 76.9% of treated horses in the Gávea study), indicating that This compound mitigates but does not eliminate EIPH [5]. This underscores the multifactorial nature of EIPH pathogenesis and the potential contribution of multiple mechanisms beyond those currently understood.

Detailed Experimental Protocols

Preclinical Study Design and Methodologies

For researchers investigating novel EIPH therapies or this compound mechanisms, rigorous controlled exercise models are essential for generating valid, reproducible data. The treadmill supramaximal exercise protocol provides a standardized approach: horses exercise at intensities sufficient to elicit VO2max (typically 12-14 m/s at 3.5° incline) until fatigue, generally achieved within 90-120 seconds [6]. EIPH assessment should occur 30-60 minutes post-exercise using both tracheobronchoscopic evaluation (0-4 grading scale) and bronchoalveolar lavage (BAL) for quantitative erythrocyte enumeration [6] [2]. This dual-assessment approach provides both categorical clinical grades and continuous quantitative data, enhancing statistical power for detecting treatment effects.

When employing this compound as a reference control in therapeutic trials, researchers should administer 0.5 mg/kg IV 4 hours pre-exercise as the gold standard protocol, as this timing demonstrates superior efficacy in direct comparisons [7]. For studies specifically investigating alternative administration timing compatible with international racing regulations, the protocol of 0.5 mg/kg IV 24 hours pre-exercise with controlled water access demonstrates significant though reduced efficacy [6]. Water control should begin concurrently with this compound administration and continue until approximately 1 hour post-exercise, with careful monitoring of hydration status through physical examination parameters (capillary refill time, skin tenting) and plasma biochemistry (total protein, hematocrit) [6].

Clinical Trial Endpoints and Assessment Methods

Objective EIPH quantification represents a critical methodological consideration in both basic research and clinical trials. The consensus-recommended primary endpoints include:

  • Tracheobronchoscopic score (0-4 scale) assessed 30-90 minutes post-exercise by blinded observers [1] [3]
  • BAL erythrocyte concentration quantified via cytocentrifuge preparation and microscopic enumeration [6]
  • Hemosiderophage identification in BAL fluid using Prussian blue staining for iron-containing pigments, providing evidence of previous hemorrhage [2]

Secondary endpoints should include performance metrics such as speed index, finishing position, and race times, as EIPH severity (particularly grade ≥3) correlates significantly with impaired performance [1] [3]. For studies incorporating mechanistic investigations, additional endpoints may include RAAS peptide profiles (requiring specialized equilibrium analysis or immediate protease inhibition) [4] and ACE activity assays [5]. These mechanistic endpoints provide valuable insights into physiological responses beyond clinical efficacy alone.

Table 3: Standardized EIPH Assessment Methods for Clinical Research

Assessment Method Timing Post-Exercise Primary Outcome Measures Advantages Limitations
Tracheobronchoscopy 30-120 minutes [1] [2] 0-4 categorical severity scale Direct visualization, clinically relevant Semi-quantitative, requires expertise
Bronchoalveolar Lavage 45-60 minutes [6] Erythrocyte count/μL, hemosiderophages Quantitative, detects occult hemorrhage Invasive, requires specialized equipment
Performance Metrics Immediate (race results) Speed index, finishing position Objective performance impact Confounded by multiple factors
RAAS Equilibrium Analysis Multiple timepoints (0-24h) [4] Angiotensin peptide concentrations Mechanistic insights Specialized laboratory required

Limitations and Regulatory Considerations

Therapeutic Limitations and Unanswered Questions

Despite being the most efficacious currently available prophylactic intervention for EIPH, this compound possesses significant therapeutic limitations that researchers must acknowledge. Most notably, this compound does not prevent EIPH entirely; even with optimal administration protocols, a substantial proportion of horses still experience some degree of pulmonary hemorrhage [7] [5]. The medication appears more effective at reducing severity rather than completely eliminating episodes, with severe EIPH (grade ≥3) particularly associated with diminished therapeutic response [1]. This persistent bleeding despite prophylaxis underscores the complex, multifactorial nature of EIPH pathogenesis and suggests that factors beyond pulmonary vascular pressure contribute to capillary rupture.

The impact of this compound on athletic performance represents another area of ongoing investigation and debate. The American College of Veterinary Internal Medicine consensus statement notes there is moderate to high quality evidence that this compound administration is associated with superior race performance, though the mechanisms remain incompletely understood [3]. Potential performance-enhancing effects may relate to weight reduction through diuresis (typically 10-15 kg), electrolyte shifts, or other physiological modifications [7]. These potential ergogenic effects have complicated regulatory decisions and created divisive policies across racing jurisdictions. Furthermore, this compound induces substantial electrolyte losses in urine, necessitating careful replenishment strategies to maintain metabolic balance [7].

Regulatory Status and Jurisdictional Variations

The regulatory landscape governing this compound use in racehorses remains highly fragmented across international jurisdictions, creating challenges for both clinical practice and comparative research. North American racing jurisdictions typically permit this compound administration on race day, usually within 4 hours prior to post time [7]. In contrast, most international racing authorities prohibit any race-day medications, including this compound [7]. These regulatory differences have stimulated research into alternative administration protocols, such as the 24-hour pre-exercise timing investigated in recent studies [6]. The finding that 24-hour administration provides partial but incomplete protection against EIPH compared to traditional race-day dosing has important implications for both regulatory policy and clinical management [7].

The evidence-based classification of EIPH as a disease entity with welfare implications further complicates regulatory considerations. The ACVIM consensus statement provides a strong recommendation that EIPH be considered a disease due to its progressive nature, association with pulmonary lesions, and adverse effects on racing performance [3]. This designation creates ethical imperatives for appropriate prophylaxis while simultaneously acknowledging the legitimate concerns regarding widespread medication use in animal athletes. Research into non-pharmacological interventions and novel therapeutic targets represents a critical frontier for addressing this dilemma, with the RAAS pathway components identified as promising targets for future investigation [4] [5].

Conclusions and Future Research Directions

This compound remains the most evidence-based prophylactic intervention for EIPH in racehorses, with numerous studies demonstrating its efficacy in reducing both the incidence and severity of pulmonary hemorrhage during strenuous exercise. The therapeutic mechanisms appear to extend beyond simple diuresis to include complex modulation of the RAAS pathway and potentially direct effects on angiotensin-converting enzyme activity [4] [5]. The optimal administration protocol involves intravenous administration of 0.5-1.0 mg/kg approximately 4 hours before exercise, though alternative timing (24 hours pre-exercise) with controlled water access provides partial efficacy in jurisdictions prohibiting race-day medication [6] [7].

Critical research gaps persist regarding the precise mechanisms through which this compound modulates pulmonary vascular function, the relationship between RAAS activation and EIPH protection, and the development of novel therapeutic strategies that might provide equivalent efficacy without potential performance-enhancing effects. Future research should prioritize comprehensive RAAS profiling in actively racing horses, molecular characterization of pulmonary vascular responses to exercise, and randomized controlled trials of novel interventions targeting specific components of the pathways modulated by this compound. Such investigations will ultimately advance both scientific understanding and clinical management of this important equine athletic condition.

References

Troubleshooting Guide: Diagnosing Diuretic Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Diuretic resistance (DR) is the failure to adequately excrete sodium and fluid despite diuretic therapy, and it predicts higher mortality and rehospitalization risk [1] [2] [3]. The table below summarizes quantitative definitions and diagnostic tests used to identify it in a research or clinical setting.

Definition / Test Methodology & Measurement Interpretation & Threshold
Poor Natriuretic Response [4] Measure cumulative sodium excretion over 6 hours after a standardized IV loop diuretic dose. < 100 mmol of sodium in 6 hours indicates diuretic resistance.
Spot Urine Sodium [5] Collect a spot urine sample 1-2 hours after IV loop diuretic administration. Analyze for sodium. < 50 meq/L predicts poor natriuretic response and diuretic resistance.
Furosemide Stress Test (FST) [6] Administer IV this compound (1.0-1.5 mg/kg in naïve patients). Measure hourly urine output for 6 hours. Urine output < 100 mL/hour in the first 2 hours or < 200 mL in 2 hours post-injection indicates a high risk for severe Acute Kidney Injury (AKI) progression.
Fractional Excretion of Sodium (FeNa) [5] Calculate using serum and urine sodium/creatinine values: FeNa = (Urine Na × Plasma Cr) / (Plasma Na × Urine Cr) × 100. < 0.2% suggests poor natriuretic response.

Predictive Tools & Management Protocols

Integrating predictive scores and structured protocols into workflows allows for early, proactive management of diuretic resistance.

BAN-ADHF Risk Score

The BAN-ADHF score is a validated tool that uses eight routinely available variables to stratify a patient's risk of low diuretic efficiency. Integrating this score into an electronic health record (EHR) system enables automated risk stratification. The workflow and subsequent actions are based on the calculated score [7].

The DOT script below models a proposed clinical workflow for integrating the BAN-ADHF score into patient management.

BAN-ADHF Score Integration Workflow Start Patient Presentation PreVisit Pre-visit EHR Script Pulls latest labs & prescriptions Start->PreVisit Clinic Clinic Assessment Update vitals, point-of-care labs PreVisit->Clinic Decision BAN-ADHF Score Calculated Clinic->Decision LowRisk Low Risk (Score < 7) Reinforce adherence Review in 48h Decision->LowRisk Tier 1 ModRisk Moderate Risk (Score 7-12) Oral loop diuretic up-titration ± add Thiazide Review in 24-48h Decision->ModRisk Tier 2 HighRisk High Risk (Score ≥ 13) Urgent IV loop diuretic ± sequential nephron blockade HF team review Decision->HighRisk Tier 3

Management Strategies: Dose Escalation vs. Combination Therapy

Once diuretic resistance is identified, the next step is to intensify therapy. A key recent mechanistic RCT compared two common strategies [4].

  • Population: Patients hospitalized with HF and diuretic resistance (6-hour natriuresis < 100 mmol).
  • Intervention 1 (Loop Intensification): Increase the intravenous loop diuretic dose by 2.5 times.
  • Intervention 2 (Adjuvant Thiazide): Add intravenous chlorothiazide to the existing loop diuretic dose.
  • Primary Outcome: Increase in 6-hour natriuresis.
  • Key Finding: While both strategies improved natriuresis, adjuvant thiazide (chlorothiazide) produced a significantly greater increase (107 mmol) compared to loop dose intensification (49 mmol) [4].

Experimental Insights into Mechanisms & Risks

For researchers, understanding the underlying pathophysiology and potential risks of this compound is crucial.

Pathophysiological Mechanisms of Resistance

Diuretic resistance is not a single entity but arises from multiple mechanisms [2]:

  • Pharmacokinetic Issues: Low and variable bioavailability of oral this compound, impaired gut absorption, and reduced delivery to the kidney in HF.
  • Nephron Adaptation: The "braking phenomenon" and post-diuretic sodium retention occur due to adaptive increases in sodium reabsorption in the distal tubule and collecting ducts, which can offset the blockade in the loop of Henle. This is a key rationale for sequential nephron blockade [2].
  • Neurohormonal Activation: Reflex activation of the renin-angiotensin-aldosterone system (RAAS) and sympathetic nervous system during diuresis promotes sodium retention.
Potential Pro-fibrotic Signaling of this compound

Beyond diuresis, preclinical studies suggest this compound may have direct effects on cardiac tissue. The following DOT script illustrates a pro-fibrotic signaling pathway activated by this compound in a porcine HF model, which was associated with worsened HF outcomes [8].

This compound-Induced Pro-fibrotic Signaling This compound This compound RAAS RAAS Activation (Incl. Aldosterone) This compound->RAAS TGFB TGF-β ↑ This compound->TGFB RAAS->TGFB SMAD Smad2/3 ↑ TGFB->SMAD MAPK MAPK Pathway ↑ (ERK, JNK, p38) TGFB->MAPK Biomarkers Galectin-3, CTGF, MMPs, TIMPs ↑ TGFB->Biomarkers ECM ECM Remodeling & Fibrosis SMAD->ECM MAPK->ECM Biomarkers->ECM

Key Takeaways for Researchers and Clinicians

  • Prioritize Early and Guided Diagnosis: Move beyond clinical signs and utilize tools like the BAN-ADHF score for risk prediction and spot urine sodium or the This compound Stress Test for functional diagnosis [6] [7] [5].
  • Implement Protocolized Escalation: For confirmed resistance, evidence strongly supports combination diuretic therapy (e.g., adding a thiazide) as a more effective strategy for enhancing natriuresis than simply increasing the loop diuretic dose alone [4].
  • Investigate Underlying Biology: Be aware of the complex pharmacokinetic, nephron-level, and neurohormonal mechanisms that drive resistance. Furthermore, preclinical data on this compound's potential pro-fibrotic effects highlight the need for a nuanced understanding of its long-term impact [2] [8].

References

overcoming furosemide resistance with combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

What is diuretic resistance and why does it occur?

Diuretic resistance occurs when a patient with fluid overload becomes refractory to conventional diuretic therapy. It is a common challenge in managing conditions like Acute Decompensated Heart Failure (ADHF), where up to 88% of patients receive diuretic therapy [1].

The primary mechanism of furosemide involves inhibiting the Na+-K+-2Cl- (NKCC2) co-transporter in the thick ascending limb of the loop of Henle [2]. Resistance can arise from several adaptive processes [1] [3] [2]:

  • Nephron Adaptation: With chronic loop diuretic use, compensatory hypertrophy and upregulation of sodium transporters occur in the distal convoluted tubule (DCT). This leads to enhanced sodium reabsorption between doses, blunting the overall natriuretic effect.
  • Pharmacokinetic Challenges: In heart failure or critical illness, reduced renal blood flow, hypoalbuminemia, and fluid shifts can impair the delivery of this compound to its site of action in the nephron.
  • Compensatory Neurohormonal Activation: Chronic heart failure leads to activation of the renin-angiotensin-aldosterone system (RAAS) and sympathetic nervous system, which promote sodium and water retention, counteracting the diuretic's effects.

The following diagram illustrates the site of action of different diuretics and the mechanism of sequential nephron blockade, a key strategy to overcome resistance.

G Nephron Nephron Diagram PT Proximal Tubule Nephron->PT LH Loop of Henle PT->LH DCT Distal Convoluted Tubule LH->DCT CD Collecting Duct DCT->CD Acetazolamide Acetazolamide Acetazolamide->PT Inhibits CA This compound This compound This compound->LH Inhibits NKCC2 Thiazides Thiazides (HCTZ, Metolazone) Thiazides->DCT Inhibits NCC Spironolactone Spironolactone Spironolactone->CD Antagonizes Aldosterone

Diagram 1: Sites of diuretic action in the nephron. Combination therapy (sequential nephron blockade) involves using diuretics that act on different segments to enhance efficacy.

What is the clinical evidence for different combination therapies?

The evidence for combination therapies comes from several key clinical trials. The tables below summarize the quantitative data and findings from these studies.

Table 1: Key Clinical Trials on Combination Diuretic Therapy

Trial (Year) Patient Profile Intervention Groups Primary Endpoint Findings Key Safety Findings
CLOROTIC [4] N=230; Admitted with HF; Median age 82 IV this compound (mean 80 mg/day) + Oral Hydrochlorothiazide (HCTZ) vs. Placebo Greater weight loss with HCTZ (-2.3 kg vs -1.5 kg; p=0.002). No difference in patient symptoms. Significantly higher rates of renal dysfunction (46% vs 17%) and hypokalemia (45% vs 19%).
ADVOR [4] N=519; Admitted with HF; Median age 78 IV this compound (120 mg/day) + IV Acetazolamide (500 mg OD) vs. Placebo More decongestion with Acetazolamide (42% vs 30%; p<0.001). Shorter hospital stay by 1 day. Not highlighted in the provided results.
GUIDE-IT Analysis [1] N=894; HFrEF outpatients Loop Diuretic alone vs. Loop + Thiazide (Chlorothiazide/Metolazone) No significant difference in all-cause mortality. Reduced time to first hospitalization with combination therapy (280.5 vs 407.2 days; p<0.0001). Suggests combination therapy may identify patients with more advanced disease.

Table 2: Pharmacokinetic Profile of Common Loop Diuretics

Characteristic This compound Bumetanide Torsemide
Bioavailability 10–100% (Highly variable) 80–100% 80–100%
Half-life (Hours) 1.5–2 1 3–4
Onset (IV, mins) 5 2–3 10
Metabolism Kidney (85%); some hepatic glucuronidation 45% unchanged in urine; hepatic Extensive hepatic (CYP450)
Key Consideration Poor/unpredictable oral absorption in critical illness. More predictable absorption. Longer half-life allows for less frequent dosing. [2]

What are the key experimental protocols for studying combination therapy?

For researchers designing in vivo or clinical studies, the following methodologies from key trials provide a robust framework.

Protocol 1: Assessing Thiazide Combination (Based on CLOROTIC Trial) [4]

  • Objective: To evaluate the efficacy and safety of adding a thiazide diuretic to IV loop diuretics in hospitalized heart failure patients.
  • Population: Patients admitted with HF deemed to need hospitalization, on chronic loop diuretic therapy.
  • Intervention:
    • Control: Intravenous this compound at the patient's usual oral daily dose (e.g., mean 80 mg/day in CLOROTIC).
    • Intervention: Control + once-daily oral Hydrochlorothiazide (HCTZ). The dose is stratified by baseline renal function (eGFR):
      • eGFR >50 mL/min: 25 mg HCTZ
      • eGFR 20-50 mL/min: 50 mg HCTZ
      • eGFR <20 mL/min: 100 mg HCTZ
  • Duration: 3 days.
  • Primary Endpoints: Change in body weight and patient-reported dyspnea from baseline to day 3.
  • Key Biomarkers: Urine output over 24 hours, serum creatinine/electrolytes (especially potassium) monitored closely.

Protocol 2: Assessing Acetazolamide Combination (Based on ADVOR Trial) [4]

  • Objective: To determine if adding intravenous acetazolamide to IV loop diuretics improves decongestion.
  • Population: Hospitalized HF patients with at least one sign of congestion on examination and elevated NT-proBNP.
  • Intervention:
    • Control: Intravenous this compound (e.g., 120 mg/day in ADVOR) + matching placebo.
    • Intervention: Control + IV Acetazolamide 500 mg once daily.
  • Duration: 3 days, or until decongestion is achieved.
  • Primary Endpoint: Successful decongestion (defined as the absence of clinical signs of congestion) within 3 days without need for escalated therapy.
  • Key Metrics: Daily fluid balance, length of hospital stay, and natriuresis.

Troubleshooting Common Experimental & Clinical Challenges

Challenge 1: Insufficient Diuretic Response Despite Combination Therapy

  • Potential Cause: Inadequate diuretic delivery to the nephron, often due to low serum albumin or poor renal perfusion [3] [5].
  • Solutions:
    • Consider Continuous Infusion: Switching from bolus to continuous IV infusion (e.g., this compound 4-16 mg/hr) can maintain a constant drug level above the efficacy threshold, preventing rebound sodium retention [3].
    • Evaluate Albumin Co-Administration: In hypoalbuminemic states, co-administration of this compound with albumin is a proposed strategy to improve drug delivery, though the evidence remains controversial [5].

Challenge 2: Adverse Electrolyte and Renal Events

  • Observation: High rates of hypokalemia and worsening renal function, as seen in the CLOROTIC trial with HCTZ [4].
  • Mitigation Strategy:
    • Implement protocol-guided electrolyte replacement.
    • Ensure strict monitoring of serum potassium, magnesium, sodium, and creatinine at least daily during aggressive diuresis.
    • Maintain a negative sodium balance by ensuring daily Na+ intake is less than Na+ loss, supported by a strict low-sodium diet [1].

Challenge 3: Interpreting Conflicting Clinical Outcomes

  • Observation: Combination therapy improves decongestion (ADVOR) but may lead to earlier re-hospitalization (GUIDE-IT analysis) [4] [1].
  • Interpretation Framework:
    • This may indicate that patients requiring combination therapy have inherently more severe or advanced disease.
    • The benefit of effective decongestion must be balanced against the potential risks of over-diuresis and electrolyte disturbances. Combination therapy should be viewed as a strategy for achieving acute decongestion rather than long-term chronic management.

The diagram below summarizes the logical workflow for diagnosing and addressing this compound resistance in a research or clinical setting.

G Start Suspected this compound Resistance A1 Optimize foundational care: - Ensure sodium restriction - Avoid NSAIDs - Optimize GDMT Start->A1 A2 Confirm adequate initial dose? (Consider PK factors: albumin, renal flow) A1->A2 A3 Insufficient response persists A2->A3 Decision Select Combination Strategy A3->Decision B1 Strategy: Sequential Nephron Blockade Decision->B1 B2 Strategy: Continuous Infusion Decision->B2 C1 Add Acetazolamide (for proximal blockade) B1->C1 C2 Add Thiazide (HCTZ, Metolazone) (for distal blockade) B1->C2 C3 Switch to IV infusion (Maintains constant drug level) B2->C3 Monitor Monitor Efficacy & Safety: - Daily weight & fluid balance - Serum electrolytes & creatinine C1->Monitor C2->Monitor C3->Monitor

Diagram 2: A troubleshooting workflow for addressing this compound resistance, from initial assessment to intervention and monitoring.

References

furosemide induced nephrocalcinosis risk mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Risk Factors & Clinical Monitoring Strategies

Risk Factor Evidence Level / Population Monitoring & Mitigation Strategy
High Cumulative Dose (>10 mg/kg) Strong association in preterm infants [1] [2] [3] Monitor cumulative dose; use the lowest effective dose for the shortest duration [3].
Hypercalciuria Key pathogenic mechanism; independent risk factor [1] [4] Monitor urinary calcium excretion; consider dietary adjustments (e.g., reduce sodium/protein) [4].
Low Birth Weight / Prematurity Independent risk factor (1.65-fold higher risk per 100g lower weight) [1] Increased vigilance and monitoring in very low birth weight (VLBW) and preterm infants [3].
Concurrent Risk Factors (e.g., long-term parenteral nutrition, corticosteroids) Can contribute to risk; often confounded [5] [3] Comprehensive patient assessment to identify and manage additive risks.
Prolonged Exposure Associated with persistent NC [3] Regularly re-evaluate the need for continued diuretic therapy.

Experimental Models & Investigational Mitigations

For researchers, several experimental protocols and potential therapeutic targets have been explored in preclinical models.

Rat Model of Furosemide-Induced Nephrocalcinosis

This established model is useful for studying pathogenesis and evaluating interventions [6].

Detailed Experimental Protocol

  • Animals: 6-week-old male Sprague-Dawley rats.
  • Dosing:
    • This compound Group: 40 mg/kg administered intraperitoneally daily.
    • Control Group: Vehicle control.
    • Intervention Groups: Co-administration of the test compound (e.g., the calcimimetic NPS R-467 at 10, 20, or 40 μmol/kg).
  • Duration: 8 days.
  • Housing: During the final 3 days, house animals in metabolic cages for accurate collection of urine output, food, and water intake data.
  • Termination & Analysis (Day 8):
    • Collect blood samples 60-90 minutes after the final dose for serum analysis (e.g., PTH, calcium).
    • Harvest kidneys for:
      • Calcium Content: Quantitative measurement of kidney calcium (μg/g dry weight).
      • Histological Scoring: Blind scoring of nephrocalcinosis on a scale of 0 (none) to 5 (severe).
Potential Therapeutic Pathway: Calcimimetics

The rat model demonstrated that this compound increases serum Parathyroid Hormone (PTH) levels, and inhibiting PTH secretion with a calcimimetic significantly attenuated nephrocalcinosis [6]. The diagram below illustrates this protective mechanism and the experimental workflow.

This compound This compound Hypercalciuria Hypercalciuria This compound->Hypercalciuria Increased PTH Increased PTH Hypercalciuria->Increased PTH Nephrocalcinosis Nephrocalcinosis Increased PTH->Nephrocalcinosis Calcimimetic (NPS R-467) Calcimimetic (NPS R-467) Inhibits PTH Secretion Inhibits PTH Secretion Calcimimetic (NPS R-467)->Inhibits PTH Secretion Attenuated NC Attenuated NC Inhibits PTH Secretion->Attenuated NC prevents

Alternative Diuretics: Thiazides

Clinical studies suggest that thiazide diuretics, which have a calcium-sparing effect by reducing urinary calcium excretion, may be a strategic alternative.

Clinical Observation Protocol (Thiazides)

  • Population: Children with X-linked hypophosphatemia (XLH) and pre-existing nephrocalcinosis from conventional therapy.
  • Intervention: Hydrochlorothiazide (HCTZ) at 0.8 ± 0.1 mg/kg/day.
  • Duration: 3.3 ± 0.6 years.
  • Monitoring:
    • Serum Biometrics: Track calcium, phosphorus, potassium, chloride, and bicarbonate.
    • Urinary Calcium: Measure excretion levels.
    • Primary Outcome: Radiologic progression of nephrocalcinosis grade via imaging.
  • Key Finding: HCTZ significantly reduced urinary calcium excretion and arrested the radiologic progression of nephrocalcinosis, though it did not cause resolution [7].

The diagram below integrates these risk factors and mitigation strategies into a comprehensive experimental workflow for drug safety assessment.

Start Study Design Groups Animal Group Assignment (Control, this compound, Intervention) Start->Groups Dosing Administer Test Compounds (e.g., this compound ± Calcimimetic) Groups->Dosing Metabolic Metabolic Cage Housing (Urine/Intake Collection) Dosing->Metabolic Terminal Terminal Analysis Metabolic->Terminal Analysis Tissue & Data Analysis Terminal->Analysis Risk1 Identify Risk Factors: - High Cumulative Dose - Hypercalciuria - Low Birthweight Strat1 Define Mitigation Strategy: - Dose Limitation - Urinary Calcium Monitoring - Thiazide Alternatives Risk1->Strat1  informs

Key Takeaways for Researchers

  • Dose Dependency is Critical: The cumulative dose of this compound is a major determinant of NC risk, with a suggested threshold of concern around 10 mg/kg in preterm infants [1] [3].
  • Monitor Urinary Calcium: Hypercalciuria is a direct and measurable precursor. Mitigation strategies should focus on reducing urinary calcium, either by using calcium-sparing diuretics like thiazides [7] or through dietary management [4].
  • Explore the PTH Pathway: The calcimimetic experiment provides a clear precedent for investigating the PTH pathway as a potential target for mitigating this compound-induced NC [6].

References

furosemide electrolyte imbalance monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Monitoring Protocol for Furosemide

The table below outlines the schedule and actions for monitoring patients on this compound therapy.

Monitoring Stage Timeline Required Actions Action for Abnormal Results
Before Starting Baseline Measure BP, electrolytes (Na+, K+, Cl-), serum creatinine [1]. Do not initiate therapy if significant baseline electrolyte depletion exists [2].
After Initiation or Dose Change 1-2 weeks; 5-7 days for high-risk patients [1] Re-measure BP, electrolytes, serum creatinine [1]. Hypokalemia (K+ < 3.0 mmol/L): Review dose or stop. Hyponatremia (Na+ < 135 mmol/L): If volume depleted, reduce dose or stop [1].
Ongoing Monitoring (Stable Dose) Every 6 months [1] Measure electrolytes and serum creatinine [1]. Continue to monitor and manage per guidelines.

High-Risk Patients include those with existing chronic kidney disease (stage 3+), aged 60+, or with comorbidities like diabetes. Extra caution is needed for those prescribed combinations of diuretics with ACE inhibitors, ARBs, or aldosterone antagonists [1].

Experimental Protocols from Research Studies

For researchers designing studies, here are methodologies from recent investigations into this compound's electrolyte effects.

Protocol 1: Acute Effects in a Controlled ICU Setting

This study design investigates the immediate, real-time impact of a single this compound dose on renal electrolyte handling [3].

  • Study Population: 39 postoperative ICU patients with normal renal function. Exclusion criteria included acute/chronic renal failure and recent diuretic use [3].
  • Intervention: Single intravenous bolus of low-dose this compound (average 12 ± 5 mg) [3].
  • Monitoring & Data Collection:
    • Primary Method: Quasi-continuous urinary monitoring using a specialized analyzer (K.IN.G.) [3].
    • Measurements: Urinary output, pH, sodium ([Na+]), potassium ([K+]), chloride ([Cl−]), and ammonium ([NH4+]) concentrations were measured every 10 minutes for 3 to 8 hours [3].
    • Calculations: Urinary anion gap, electrolyte excretion rates, and fractional excretion (Fe) of Na+, K+, and Cl− were derived [3].
  • Key Findings: The study demonstrated rapid changes in electrolyte excretion and established a methodology for linking acute tubular effects to long-term plasma electrolyte alterations [3].
Protocol 2: Dose-Dependent Electrolyte Imbalances (Prospective Cohort)

This study design compares the long-term electrolyte changes between patients on low-dose and high-dose this compound regimens [4].

  • Study Population: Patients admitted to a tertiary care hospital and prescribed this compound. They were divided into a low-dose group (< 40 mg/day) and a high-dose group (≥ 40 mg/day). Patients with pre-existing electrolyte imbalances were excluded [4].
  • Study Design: Prospective observational cohort study, following patients over a defined period [4].
  • Monitoring & Data Collection:
    • Blood Sampling: Baseline data were collected at the initial hospital stay. Follow-up measurements of electrolyte levels (sodium, potassium) were taken at 3, 6, and 9 days after baseline [4].
    • Statistical Analysis: Data were analyzed using repeated measures ANOVA to compare trends between the two dose groups over time [4].
  • Key Findings: this compound dosage significantly affected sodium and potassium levels over time, with high-dose groups showing more pronounced decreases [4].

This compound Monitoring & Imbalance Management Workflow

This diagram illustrates the decision-making process for monitoring and managing electrolyte imbalances during this compound therapy, integrating both clinical and research perspectives.

FurosemideMonitoring Start Start this compound Therapy Baseline Baseline Assessment: - BP, Electrolytes (Na+, K+, Cl-) - Serum Creatinine (eGFR) Start->Baseline HighRisk High-Risk Patient? (Age 60+, CKD, Comorbidities) Baseline->HighRisk Decision Dose Stable for 1-2 weeks? MonitorInit Monitor at 1-2 Weeks Decision->MonitorInit No Ongoing Ongoing Monitoring: Every 6 Months Decision->Ongoing Yes HighRisk->MonitorInit No MonitorInitHighRisk Monitor at 5-7 Days HighRisk->MonitorInitHighRisk Yes MonitorInit->Decision MonitorInitHighRisk->Decision Abnormal Abnormal Result? Ongoing->Abnormal Abnormal->Ongoing No Manage Manage Imbalance: - Review/Stop Dose - Correct Volume - Specialist Consult Abnormal->Manage Yes Manage->Ongoing

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes electrolyte imbalances? this compound inhibits the Na+/K+/2Cl− cotransporter (NKCC2) in the thick ascending limb of the loop of Henle [3]. This directly increases the urinary excretion of sodium, chloride, potassium, and water, which can lead to deficiencies and disrupt acid-base balance, potentially causing metabolic alkalosis [2].

Q2: Why is monitoring chloride (Cl−) particularly important? Research using real-time urinary monitoring shows that after this compound administration, urinary chloride concentration decreases less rapidly than sodium. This relative change in excretion can lead to a decreased urinary anion gap and contribute to the development of metabolic alkalosis. Monitoring chloride provides insight into this acid-base disturbance [3].

Q3: Are there specific considerations for high-risk populations? Yes. Patients with hepatic impairment are at risk of precipitating hepatic encephalopathy from rapid fluid shifts, so therapy should be initiated in a hospital [2]. For patients with renal impairment (eGFR ≤30 mL/min), higher this compound doses are often needed, but the drug should be discontinued if increasing azotemia or oliguria occur during treatment [2].

References

furosemide in hypoalbuminemia dosing adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms & Dosing Challenges

  • Mechanism of Impairment: Furosemide is highly protein-bound (95-99%), primarily to albumin, which is essential for its transport to the kidney and subsequent secretion into the tubular lumen where it acts [1] [2] [3]. In hypoalbuminemia, this transport mechanism is compromised. Furthermore, if albumin leaks into the tubule fluid due to kidney disease, it can bind this compound there, reducing the free fraction available to act on its target [4].
  • Dosing Strategy: Simply increasing the this compound dose may not be effective and could increase the risk of toxicity. A more effective strategy supported by several studies is the co-administration of intravenous this compound with human albumin [3] [5]. For critically ill patients, continuous intravenous infusion of this compound may be more effective than bolus injections in overcoming the reduced response linked to hypoalbuminemia [6].

The table below summarizes key quantitative findings from clinical studies on this combination therapy.

Study Population Intervention Key Efficacy Outcomes (vs. This compound Alone) Other Outcomes

| Hypoalbuminemic CKD patients (n=24) [3] | this compound (40 mg IV) + Albumin (10 g of 20%) | • At 6 hrs: Significantly greater ↑ in urine volume (0.67±0.31 vs 0.47±0.40 L, P<0.02) & urine Na+ (55.0±26.7 vs 37.5±29.3 mEq, P<0.01). • At 24 hrs: No significant difference in urine volume or Na+. | Serum albumin significantly increased at 6 and 24 hours post-infusion. | | Mechanically ventilated patients with hypoalbuminemia (Meta-analysis, n=129) [5] | Albumin + Diuretics | • Improved P/F ratio at 24 hrs (RR 2.83). • Reduced hypotensive events (RR 0.33). • No significant effect on 30-day mortality or length of mechanical ventilation. | Certainty of evidence was low to moderate. |

Experimental Protocols

For researchers investigating this interaction, here are detailed methodologies from recent studies.

Protocol: Evaluating Albumin Binding Capacity (ABiC) and this compound Efficacy

This protocol is designed to correlate albumin function, not just concentration, with diuretic response [1] [7].

  • Study Design: Prospective, non-interventional clinical observation.
  • Subjects: Intensive care patients receiving continuous intravenous this compound.
  • Sample Collection: Blood and 24-hour urine collection.
  • Key Measurements:
    • Albumin Binding Capacity (ABiC): Quantify the unbound fraction of a fluorescent marker (dansylsarcosine) in diluted plasma samples. A reference standard is used to calculate ABiC as a percentage [1] [7].
    • This compound Pharmacokinetics: Use High-Performance Liquid Chromatography–Mass Spectrometry (HPLC–MS) to measure total and free this compound concentrations in plasma and urine [1] [7].
    • Pharmacodynamic Efficacy: Calculate the ratio of urine excretion to fluid intake over 24 hours [1] [7].
Protocol: Randomized Controlled Crossover Study of this compound-Albumin Combination

This protocol tests the short-term efficacy of adding albumin to this compound [3].

  • Study Design: Randomized, controlled, crossover trial.
  • Subjects: Stable hypoalbuminemic CKD patients with edema.
  • Intervention: Patients are randomized to receive either IV this compound (40 mg) alone or IV this compound (40 mg) plus IV salt-poor human albumin (10 g of 20%). After a washout period of at least two weeks, they cross over to the other intervention [3].
  • Dietary Control: Provide a standardized diet with fixed sodium and potassium content throughout the study [3].
  • Data Collection:
    • Baseline: Record body weight, blood pressure, serum electrolytes, albumin, and creatinine. Collect urine for 6 and 24 hours to measure baseline volume and sodium.
    • Post-Intervention: Repeat blood and urine collections at 6 and 24 hours after drug administration. The primary outcome is the increment in urine volume and sodium excretion (post-treatment value minus baseline value) [3].

Troubleshooting & FAQs

FAQ: Why does the combination of this compound and albumin only show a short-term benefit? The observed short-term benefit is likely due to the acute expansion of intravascular volume and improved delivery of this compound to the kidneys. Over 24 hours, the exogenously administered albumin is redistributed, catabolized, or lost in the urine (in nephrotic syndrome), causing its effect to diminish. The body's homeostatic mechanisms, such as post-diuretic sodium retention, may also counteract the initial strong diuresis [2] [3].

FAQ: For a researcher, what is a more predictive biomarker for this compound response than serum albumin concentration? Recent evidence suggests that Albumin Binding Capacity (ABiC) is a more functional and potentially more predictive biomarker. One study found that patients with an ABiC ≥ 60% had a significantly lower free fraction of this compound in plasma, a higher proportion of this compound excreted in urine, and a better diuretic response. ABiC was positively correlated (r=0.908) with an increase in the urine-to-fluid input ratio [1] [7].

Troubleshooting Guide: Dealing with Variable Patient Response

  • Problem: High variability in diuretic response between subjects in a study.
  • Potential Solution:
    • Stratify Patients: Group subjects by their ABiC value (e.g., above and below 60%) during analysis [1] [7].
    • Control Sodium Intake: Ensure all subjects are on a strictly controlled, fixed-sodium diet to prevent dietary non-compliance from masking the drug's effect [2] [3].
    • Consider Infusion over Bolus: If ethically and clinically feasible for the study population, use a continuous IV infusion protocol, as it may mitigate the impact of hypoalbuminemia compared to a bolus injection [6].

Mechanism of Diuretic Resistance in Hypoalbuminemia

The following diagram illustrates the pathophysiological pathway that leads to diuretic resistance and how albumin co-administration can help overcome it.

Mechanism of this compound Resistance in Hypoalbuminemia Hypoalbuminemia Hypoalbuminemia Reduced this compound\nTransport Reduced this compound Transport Hypoalbuminemia->Reduced this compound\nTransport  Binding Site Saturation   / Dysfunctional Albumin Leaky Glomerular\nBarrier Leaky Glomerular Barrier Hypoalbuminemia->Leaky Glomerular\nBarrier  In Certain Diseases   Less this compound Secreted\ninto Tubular Lumen Less this compound Secreted into Tubular Lumen Reduced this compound\nTransport->Less this compound Secreted\ninto Tubular Lumen Albumin in\nTubule Lumen Albumin in Tubule Lumen Leaky Glomerular\nBarrier->Albumin in\nTubule Lumen This compound Sequestered\nin Tubule This compound Sequestered in Tubule Albumin in\nTubule Lumen->this compound Sequestered\nin Tubule  Bounds this compound   Less Free this compound at\nSite of Action (Na-K-2Cl) Less Free this compound at Site of Action (Na-K-2Cl) This compound Sequestered\nin Tubule->Less Free this compound at\nSite of Action (Na-K-2Cl) Diminished Diuretic\nResponse (Resistance) Diminished Diuretic Response (Resistance) Less this compound Secreted\ninto Tubular Lumen->Diminished Diuretic\nResponse (Resistance) Less Free this compound at\nSite of Action (Na-K-2Cl)->Diminished Diuretic\nResponse (Resistance) IV Albumin\nAdministration IV Albumin Administration Improved Oncotic Pressure\n& Binding Capacity Improved Oncotic Pressure & Binding Capacity IV Albumin\nAdministration->Improved Oncotic Pressure\n& Binding Capacity  Increases   Enhanced this compound\nDelivery to Kidney Enhanced this compound Delivery to Kidney Improved Oncotic Pressure\n& Binding Capacity->Enhanced this compound\nDelivery to Kidney Restored Diuretic\nEfficacy Restored Diuretic Efficacy Enhanced this compound\nDelivery to Kidney->Restored Diuretic\nEfficacy

References

furosemide catheter precipitation prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Potential Strategies Based on General Principles

Despite the lack of direct evidence, the problem of precipitation is often linked to a drug's pH-dependent solubility. Furosemide is a weak acid with poor solubility in acidic environments [1]. This principle can guide potential troubleshooting strategies.

Strategy Rationale Considerations & Potential Risks
pH Adjustment This compound solubility increases in alkaline conditions. Using a buffered saline solution with a higher pH (alkaline) may help keep the drug in solution. Warning: Adjusting pH can alter drug stability and pharmacological properties. This may also cause irritation or tissue damage at the infusion site. Consult pharmaceutical literature for compatible pH ranges before attempting.
Solution Dilution Reducing the concentration of the this compound solution may prevent it from reaching supersaturation levels that lead to precipitation. Requires verification that the final concentration remains therapeutically effective for the experimental model.
Catheter Flushing Flushing the catheter with a compatible solution (e.g., normal saline) before and after this compound administration may prevent contact with residual fluids of different pH. A standard practice to prevent drug interactions and physical occlusion within the catheter lumen.

The following workflow diagrams a logical approach to troubleshooting this issue based on the principle of pH-dependent solubility.

Start Start: Suspected this compound Catheter Precipitation CheckSolubility Check this compound Solubility Profile Start->CheckSolubility Principle Key Principle: This compound is a weak acid. It has higher solubility in alkaline solutions. CheckSolubility->Principle Strategy1 Strategy: pH Adjustment Consider using a compatible alkaline buffer for the solution. Principle->Strategy1 Strategy2 Strategy: Dilution Reduce concentration to avoid supersaturation. Principle->Strategy2 Strategy3 Strategy: Flushing Protocol Flush catheter with compatible solution before/after administration. Principle->Strategy3 Evaluate Evaluate Strategy Effectiveness Strategy1->Evaluate Strategy2->Evaluate Strategy3->Evaluate Resolved Prevention Strategy Successful Evaluate->Resolved NotResolved Problem Persists Evaluate->NotResolved

Analytical Methods for Investigation

If you are conducting experiments to develop a prevention method, the following established High-Performance Liquid Chromatography (HPLC) protocols from the literature can be used to accurately measure this compound concentration and monitor its stability in various solutions.

Summary of HPLC Methods for this compound Analysis

Parameter Method from J Chromatogr. 1991 [2] Method from J Chromatogr B. 1998 [3]
Sample Type Human serum and urine Human plasma and urine
Detection Fluorescence (Ex: 233 nm, Em: 389 nm) Fluorescence Detection
Run Time < 4 minutes Not Specified
Mobile Phase Gradient: 30% to 50% Acetonitrile in 0.08 M Phosphoric Acid Reversed-Phase (specific composition not detailed in abstract)
Key Application Pharmacokinetic studies; suitable for low concentrations (LOD: 5 ng/mL) Bioavailability and bioequivalence studies; validated for precision and accuracy

The experimental workflow for utilizing these methods is as follows:

Start Prepare Test this compound Solution (Vary pH, concentration, etc.) Step1 Sample Collection & Preparation (May involve protein precipitation or solid-phase extraction) Start->Step1 Step2 HPLC Analysis with Fluorescence Detection Step1->Step2 Step3 Data Analysis: Measure this compound Peak Area/ Height and Check for Degradation Step2->Step3 Step4 Correlate Solution Properties with Precipitation Observed in Catheter Model Step3->Step4 Result Identify Optimal Solution Conditions to Prevent Precipitation Step4->Result

Frequently Asked Questions

Why is this compound prone to precipitation? this compound is a weak acid with limited aqueous solubility, which is highly dependent on the pH of the solution. It is much less soluble in acidic conditions and can precipitate when mixed with solutions of low pH or when its concentration exceeds its solubility limit in a given solvent [1].

Are there any standard protocols for handling this compound in intravenous lines? The searched literature does not provide specific protocols for experimental catheter use. Standard clinical practice for intravenous administration typically involves giving the drug slowly or as a continuous infusion to avoid ototoxicity and other side effects, but this does not directly address physical precipitation in cathetors [4]. In a clinical setting, compatibility guides are used to check for physical precipitation when mixing drugs.

Conclusion and Further Steps

I hope this technical guide, which infers strategies from this compound's fundamental chemical properties and provides established analytical methods, offers a starting point for your research.

To progress further, you may need to consult:

  • Pharmaceutical Formulation Resources: Texts and journals focused on parenteral drug formulation and compatibility.
  • Chemical Compatibility Databases: Search for this compound's solubility in different buffers and its physical compatibility with various materials.

References

furosemide versus torsemide efficacy in acute heart failure

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Data and Protocols

For researchers, the methodology and detailed outcomes of recent studies are critical.

A. 2025 Prospective, Open-Label, Comparative Study [1] [2] This study provides high-grade, recent data specifically on the initial 24-hour management of AHF.

  • Objective: To compare the efficacy of IV furosemide and IV torsemide in the first 24 hours of AHF admission, using spot urinary sodium as the primary endpoint [1].
  • Patient Population: 51 adults hospitalized for AHF (this compound: n=26; Torsemide: n=25) [1].
  • Dosing Protocol:
    • Diuretic-Naïve Patients: Received 40 mg IV this compound or 20 mg IV torsemide [1].
    • Patients on Pre-existing Oral Diuretics: Received a doubled equivalent IV dose [1].
    • Dose Adjustment: Guided by spot urinary sodium measured 2 hours post-dose. If sodium was <70 mEq/L, the dose was doubled; if >70 mEq/L, the same dose was repeated every 12 hours [1].
  • Key Efficacy Endpoints (at 24 hours): The following table shows the results, which demonstrated no statistically significant differences between the two groups.
Efficacy Parameter This compound Group (EMM) Torsemide Group (EMM) P-value
Change in Urinary Sodium (mmol/L) +21.84 +0.97 0.173 [1]
Reduction in LUS B-lines 28.31 30.12 0.779 [1]
Improvement in Dyspnea (Borg scale) 3.58 points 3.62 points 0.891 [1]
Daily Urine Output (mL) 3,559.67 2,734.89 0.068 [1]

> Abbreviation: EMM, Estimated Marginal Mean; LUS, Lung Ultrasound.

B. 2023 Systematic Review and Meta-Analysis [3] This analysis provides a broader view of longer-term clinical outcomes.

  • Objective: To provide the most updated evidence on the effect of this compound vs. torsemide on all-cause mortality and hospitalizations in patients with heart failure [3].
  • Methodology: Analysis included 17 studies (13 trials, 4 observational) with a total of 11,996 patients [3].
  • Key Findings:
    • All-Cause Mortality: No significant difference was found between torsemide and this compound [3].
    • HF Hospitalization: A statistically significant reduction was observed in the torsemide group [3].
    • All-Cause Mortality or All-Cause Hospitalization: No significant difference was found, as confirmed by the large TRANSFORM-HF pragmatic trial [4].

Mechanisms of Action and Signaling Pathways

Beyond their shared diuretic mechanism, torsemide has additional proposed effects that may influence long-term outcomes.

Both drugs inhibit the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to natriuresis and diuresis [5]. The key pharmacological differences (bioavailability, half-life) are summarized in the first table.

Torsemide is suggested to have beneficial non-diuretic effects, particularly the inhibition of aldosterone and reduction of myocardial fibrosis [1] [5]. The diagram below illustrates this proposed signaling pathway.

G HeartFailure Heart Failure RAAS RAAS Activation HeartFailure->RAAS Aldosterone Aldosterone Release RAAS->Aldosterone Fibrosis Myocardial Fibrosis & Adverse Remodeling Aldosterone->Fibrosis Stimulates Torsemide Torsemide Inhibition Inhibition Torsemide->Inhibition Proposed Inhibition->Aldosterone Blocks Inhibition->Fibrosis Reduces

Interpretation for Drug Development

The conflicting evidence presents a nuanced picture for researchers:

  • For Short-Term Decongestion: The most recent clinical evidence suggests that the choice between this compound and torsemide may not critically impact initial 24-hour decongestion efficacy in AHF [1] [2]. The focus may be better placed on ensuring adequate dosing, guided by natriuresis [1].
  • For Long-Term Outcomes: Torsemide's superior bioavailability, longer half-life, and potential pleiotropic effects provide a mechanistic rationale for improved long-term outcomes, which is partially supported by the reduction in HF hospitalizations seen in meta-analysis [3] [5]. However, the lack of mortality benefit in large trials like TRANSFORM-HF indicates that the clinical significance of these differences might be limited [4].
  • Considerations for Trial Design: A key argument against torsemide is that its long half-life may complicate rapid dose titration in both inpatient and outpatient settings, potentially making it harder to achieve and monitor precise decongestion compared to shorter-acting this compound [4].

References

furosemide compared to torsemide urinary sodium response

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Comparison of Urinary Sodium Response

A 2025 prospective, open-label study of 51 patients with Acute Heart Failure (AHF) directly compared the effects of IV furosemide and torsemide over the first 24 hours of admission. The primary endpoint was the change in urinary spot sodium level [1] [2] [3].

The table below summarizes the key outcomes from this study, presented as Estimated Marginal Means (EMM).

Outcome Measure This compound Group (EMM) Torsemide Group (EMM) p-value
Change in Urinary Sodium (mmol/L) +21.84 +0.97 0.173
Daily Urine Output (mL) 3,559.67 2,734.89 0.068
Reduction in LUS B-lines 28.31 30.12 0.779
Reduction in Borg Dyspnea Scale 3.58 points 3.62 points 0.891

The study concluded that both diuretics demonstrated comparable efficacy in the initial treatment of AHF, with no statistically significant differences observed in the laboratory, ultrasound, or clinical parameters measured [1] [2].

Experimental Protocol Insights

To help you evaluate the presented data, here is a detailed methodology for the cited 2025 clinical study.

  • Study Design: Prospective, open-label, comparative, two-arm study [1] [2].
  • Participants: 51 adult patients hospitalized for AHF. 26 were allocated to the this compound group and 25 to the torsemide group [1].
  • Intervention:
    • Patients received either 40 mg IV This compound or 20 mg IV torsemide [1] [2].
    • For patients previously on oral loop diuretics, the initial IV dose was doubled from their oral dose [1].
  • Diuretic Dosing Protocol: Dosing was adjusted based on a spot urinary sodium measurement taken 2 hours post-administration. If the urinary sodium was below 70 mEq/L, the diuretic dose was doubled. This could be repeated every 2-12 hours up to a maximum dose of 500 mg this compound or 100 mg torsemide. If over 70 mEq/L, the same dose was repeated every 12 hours [1].
  • Primary Endpoint Measurement: Change in urinary spot sodium level from baseline to 24 hours [1] [2].
  • Secondary Endpoint Measurements (at 24 hours):
    • Decongestion: Quantified by the number of B-lines on a 28-zone Lung Ultrasound (LUS) [1] [2].
    • Clinical Status: Assessed using the modified Borg Dyspnea Scale and the Killip-Kimball classification [1] [2].
    • Diuresis: Total 24-hour urine output [1] [2].

The following workflow diagram illustrates the experimental protocol of this study.

Start 51 AHF Patients Enrolled Allocation Consecutive Allocation Start->Allocation GroupF This compound Group (n=26) 40 mg IV Allocation->GroupF GroupT Torsemide Group (n=25) 20 mg IV Allocation->GroupT DoseAdjust Spot Urinary Na+ measured at 2h GroupF->DoseAdjust GroupT->DoseAdjust LowNa Urinary Na+ <70 mEq/L DoseAdjust->LowNa HighNa Urinary Na+ ≥70 mEq/L DoseAdjust->HighNa DoubleDose Double Diuretic Dose Repeat q2-12h LowNa->DoubleDose SameDose Repeat Same Dose q12h HighNa->SameDose Endpoint 24-Hour Endpoint Assessment DoubleDose->Endpoint SameDose->Endpoint Primary Primary Endpoint: Change in Urinary Spot Na+ Endpoint->Primary Secondary Secondary Endpoints: 24-h Urine Output, LUS B-lines Borg Scale, Killip-Kimball Endpoint->Secondary

Mechanisms of Action and Sodium Excretion

Both this compound and torsemide are loop diuretics that share the same primary mechanism. They exert their effect by competitively inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This blockade reduces the reabsorption of sodium, chloride, and potassium, leading to increased excretion of these electrolytes and water [4] [5].

Beyond this shared mechanism, torsemide has additional documented properties:

  • Anti-aldosterone Effect: Torsemide has been shown to inhibit the renin-angiotensin-aldosterone system (RAAS), which may contribute to a lower risk of hypokalemia compared to this compound [1] [2].
  • Anti-fibrotic Effects: Some studies indicate that torsemide can decrease serum concentrations of biomarkers associated with myocardial fibrosis, suggesting potential benefits beyond diuresis [1] [2].

The following diagram illustrates the core mechanism and key differential features.

Drug This compound / Torsemide Target Inhibit NKCC2 Cotransporter Drug->Target Effect Reduced Na+/Cl- Reabsorption in Thick Ascending Limb Target->Effect Outcome Increased Urinary Excretion of Na+, Cl-, Water Effect->Outcome PK Pharmacokinetic Differences Bioavail Higher & more predictable bioavailability PK->Bioavail HalfLife Longer half-life PK->HalfLife TorsemideExtra Torsemide-Specific Effects AntiAldo Anti-aldosterone effect TorsemideExtra->AntiAldo AntiFibrotic Potential anti-fibrotic properties TorsemideExtra->AntiFibrotic

Interpretation and Research Considerations

Based on the available evidence, here are key points for your analysis:

  • Clinical Equivalence in AHF: The most recent direct comparison in AHF patients showed no significant difference in urinary sodium response or other efficacy measures over 24 hours [1] [2].
  • Pharmacokinetics Matter: The more predictable bioavailability and longer half-life of torsemide are its key theoretical advantages. This may lead to more sustained natriuresis and less post-diuretic sodium retention, potentially simplifying dosing regimens [5] [6].
  • Context of Use is Critical: The choice between diuretics may depend on patient-specific factors. Torsemide's hepatic metabolism may be advantageous in patients with renal impairment, while its additional non-diuretic properties might be relevant in chronic heart failure management [1] [5].

References

furosemide versus bumetanide pharmacokinetic profile

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Pharmacodynamic Comparison

The table below summarizes the key quantitative parameters for furosemide and bumetanide based on data from the search results.

Parameter This compound Bumetanide
Bioavailability Variable; ~51% (oral) [1], ~106% (novel SC vs IV) [2] High and consistent; 80% to 100% (oral and IV roughly equivalent) [3]
Onset of Action (Oral) Within 1 hour [1] 30 to 60 minutes [3]
Peak Effect (Oral) 1 to 2 hours [1] ~90 minutes [3]
Duration of Action 6 to 8 hours [1] 3 to 4 hours [3]
Plasma Half-life ~2 hours (prolonged in renal disease) [1] 1.0 to 1.5 hours [3]
Protein Binding >95% [1] 95% [3]
Route of Elimination Predominantly renal excretion unchanged [1] Hepatic metabolism and renal excretion [3]
IV to Oral Potency Ratio 1:2 (IV is twice as potent as oral) [1] ~1:1 (oral and IV bioavailability are equivalent) [3]
Relative Potency (Oral) 40 mg [1] 1 mg [3]
Key PK Characteristic Bioavailability is variable and affected by health status (e.g., CHF); exhibits a "ceiling effect" [1] Predictable absorption and dose-response; high bioavailability minimizes inter-patient variability [3]

Mechanism of Action and Signaling Pathway

Both this compound and bumetanide are loop diuretics that share a common primary mechanism of action, which can be visualized in the following pathway diagram.

G cluster_0 Secondary Electrolyte Effects A This compound / Bumetanide Enters Tubular Lumen B Inhibits NKCC2 Co-transporter on Luminal Side of Thick Ascending Limb of Henle A->B C Reduced Na+, K+, Cl− Reabsorption B->C mid C->mid K C->K D Decreased Medullary Osmotic Gradient E Reduced Water Reabsorption (Diuresis) D->E F Increased Excretion of: - Water (Urine Volume) - Sodium (Natriuresis) - Chloride - Magnesium - Calcium E->F mid->D Disrupts Urine Concentrating Ability L K->L Stimulates Aldosterone

This diagram illustrates the core mechanism: both drugs are secreted into the tubular lumen and inhibit the Na+-K+-2Cl- (NKCC2) cotransporter in the thick ascending limb of the loop of Henle [3] [1]. This inhibition leads to:

  • Natriuresis and Chloriuresis: The primary effect is the marked increase in sodium and chloride excretion [3] [1].
  • Increased Excretion of Other Ions: Inhibition of the transporter also results in increased renal excretion of magnesium, calcium, and potassium [4] [3].
  • Impairment of Concentrating Ability: By reducing the medullary osmotic gradient, these drugs interfere with the kidney's ability to concentrate urine, leading to a profound water diuresis [3].

Detailed Experimental Protocols and Data

For researchers designing comparative studies, understanding the methodology behind existing data is crucial.

Oral Administration Comparative Study

A foundational double-blind, crossover trial directly compared the diuretic response to oral this compound and bumetanide in human subjects [4].

  • Methodology: Ten healthy male subjects received oral frusemide (40 mg) and bumetanide (1 mg) in a crossover design. Researchers measured urine volume and electrolyte excretion (sodium, potassium, magnesium, calcium) for six hours post-administration. The study also investigated effects on the fibrinolytic system [4].
  • Key Findings: The study concluded that bumetanide produced a significantly greater peak rate of diuretic response and total response over six hours for urinary volume and sodium excretion. The peak rate of magnesium excretion was also greater with bumetanide. No significant differences were found for potassium, calcium, or creatinine excretion [4].
Bioavailability and Pharmacokinetic Study Design

To assess the absolute bioavailability and pharmacokinetic profile of a drug, a specific type of clinical trial is employed.

  • Methodology: A randomized, open-label, phase 1 study design is typical, often in healthy volunteers. Participants are randomized to receive either the investigational formulation (e.g., subcutaneous or oral) or the intravenous formulation first. After a washout period (e.g., 3-5 days), they cross over to the opposite treatment. Plasma concentrations of the drug are measured frequently to calculate key parameters like AUC (Area Under the Curve, indicating total exposure), Cmax (maximum concentration), and Tmax (time to Cmax). Urine output and electrolyte excretion are concurrently measured to correlate pharmacokinetics with pharmacodynamic effects [2].
  • Application to Comparisons: This methodology underpins the data showing this compound has variable oral bioavailability (~51%) and that IV this compound is twice as potent as its oral form [1]. In contrast, the same type of rigorous study confirms bumetanide's high (80-100%) and consistent oral bioavailability, leading to equivalent oral and IV dosing [3].

Key Implications for Research and Development

The pharmacokinetic differences between these two loop diuretics have significant practical implications.

  • Predictability of Response: Bumetanide's high and reliable oral bioavailability results in a more predictable dose-response relationship, which can be advantageous in clinical trial design where minimizing pharmacokinetic variability is desired [3].
  • Dosing Considerations: The 1:40 oral potency ratio (1 mg bumetanide ≈ 40 mg this compound) is a critical conversion factor for designing equi-effective doses in preclinical or clinical studies [1]. Furthermore, the different primary routes of elimination (renal for this compound vs. hepatic for bumetanide) may inform drug selection for studies involving subjects with specific organ impairments [3] [1].

References

furosemide stress test predictive value for renal replacement therapy

Author: Smolecule Technical Support Team. Date: February 2026

Predictive Performance of the Furosemide Stress Test

Outcome Predicted Population / Context Sensitivity (95% CI) Specificity (95% CI) Diagnostic Odds Ratio (95% CI) Area Under the Curve (AUC) Source (Citation)
Progression to Severe AKI Adults with AKI (Systematic Review & Meta-Analysis) 0.81 (0.74–0.87) 0.88 (0.82–0.92) 29.69 (17.00–51.85) 0.88 [1]
Need for RRT Adults with AKI (Systematic Review & Meta-Analysis) 0.84 (0.72–0.91) 0.77 (0.64–0.87) 13.59 (5.74–32.17) 0.86 [1]
Need for RRT Sepsis-Associated AKI (SA-AKI) - - - 0.74 [2]
Liberation from RRT Critically ill patients with spontaneous diuresis - - - 0.87 [3]
New/Persistent Severe AKI or RRT High-risk pediatric patients - - - 0.89 [4]
Need for RRT High-risk pediatric patients - - - 0.84 [4]

Detailed Experimental Protocols

The predictive value of the FST hinges on a standardized protocol. Here are the detailed methodologies from key studies.

Standard Protocol for Predicting RRT Initiation

This is the most established protocol, used to identify patients with severe AKI who are likely to need RRT [5] [6].

  • Patient Selection: Adults with early AKI (typically KDIGO stage 1 or 2) who are euvolemic and hemodynamically stable. Patients with anuria, hypovolemia, or contraindications to loop diuretics (e.g., sulfa allergy) are excluded [5] [6].
  • This compound Dosing:
    • This compound-naïve patients: A single IV dose of 1.0 mg/kg [5].
    • Patients with prior loop diuretic exposure: A single IV dose of 1.5 mg/kg [5].
  • Administration: The dose is administered intravenously over 20-30 minutes [6].
  • Outcome Measurement & Cut-off: Urine output is measured hourly for 2 hours after administration. A urine output of < 200 mL in 2 hours is defined as "FST non-responsive," predicting a high risk of AKI progression and need for RRT [5].
Protocol for Predicting Successful Liberation from RRT

Emerging research shows the FST can also guide the decision to safely stop RRT [3] [7].

  • Patient Selection: Critically ill patients with AKI who are on RRT and have begun to show signs of recovery, specifically a spontaneous diuresis (without diuretics) of at least 400 mL over 24 hours [3].
  • This compound Dosing: A single IV dose of 1.5 mg/kg based on ideal or adjusted body weight [3].
  • Administration: The dose is administered after the bladder is emptied post-spontaneous diuresis measurement [3].
  • Outcome Measurement & Cut-off: Cumulative urine output is measured 2 hours after this compound administration. A output of ≥ 200 mL in 2 hours (a positive test) predicts successful liberation from RRT without needing resumption within 7 days [3].

Comparison with Alternative Predictive Tools

The FST can be compared with other biomarkers and used in combination with them for improved prediction.

Predictive Tool Type Mechanism / Target Key Performance Data (for RRT Prediction) Advantages Limitations
This compound Stress Test (FST) Functional Test Assesses tubular secretory capacity and response AUC: 0.86 [1] Dynamic assessment of renal reserve; relatively low cost [6] Requires hemodynamic stability; labor-intensive monitoring [6]
Urinary Biomarkers [TIMP-2]*[IGFBP-7] Biomarker (Cell Cycle Arrest) Reflects cellular damage and stress in tubular cells AUC: 0.66 (before FST) [2] Early AKI detection; not reliant on urine output [2] Moderate standalone accuracy for RRT; cost of test [2]
Combined FST + [TIMP-2]*[IGFBP-7] Functional Test + Biomarker FST provides functional stress, biomarkers measure injury AUC: 0.83 (FST followed by 2-h biomarker) [2] Significantly improved specificity (0.96); identifies high-risk phenotype [2] More complex, two-step process; further validation needed

Physiological Basis & Signaling Pathways

The predictive power of the FST is rooted in renal physiology, assessing the functional integrity of the proximal and distal tubules. The diagram below illustrates this pathway and how the test interprets the response.

FST_Mechanism cluster_interpret Test Interpretation & Prediction Furosemide_IV Furosemide_IV Proximal_Tubule Proximal Tubule (Secretion via hOAT transporters) Furosemide_IV->Proximal_Tubule 1. Delivery & Secretion Lumen Tubular Lumen Proximal_Tubule->Lumen 2. Secreted into Filtrate NKCC2 Thick Ascending Limb (Binds & Inhibits NKCC2 co-transporter) Lumen->NKCC2 3. Travels to Site of Action Urine_Output Urine Output Measurement (2-hour post-dose) NKCC2->Urine_Output 4. Inhibits Salt Reabsorption Increases Urine Volume Prediction Prediction Urine_Output->Prediction Low_UO Low Urine Output (<200 mL/2h) Predict_RRT Predicts: High Risk of RRT Severe Tubular Dysfunction Low_UO->Predict_RRT High_UO Adequate Urine Output (≥200 mL/2h) Predict_No_RRT Predicts: Low Risk of RRT Preserved Tubular Function High_UO->Predict_No_RRT

The FST serves as a direct probe of tubular health. A poor diuretic response integrates multiple pathological insults:

  • Impaired Delivery/Secretion: In AKI, reduced renal blood flow and proximal tubular dysfunction can prevent this compound from reaching its site of action [6] [8].
  • Tubular Damage: The test response correlates with the degree of interstitial fibrosis (tubular atrophy), which is a key determinant of kidney function recovery [8].
  • Functional Reserve Assessment: The test dynamically challenges the kidney's capacity to handle a solute load, providing a functional window beyond static biomarkers [6].

Key Takeaways for Researchers

  • Proven Predictive Utility: Meta-analyses confirm the FST is a robust tool for predicting both progression to severe AKI and the need for RRT, with high diagnostic odds ratios [1].
  • Evolving Applications: Its use is expanding from guiding RRT initiation to informing the decision for liberation from RRT, helping to address a key clinical challenge [3] [7].
  • Synergy with Biomarkers: While effective alone, the FST performs best as part of a combined approach. Using it to "stress" the kidney and then measuring tubular injury biomarkers like [TIMP-2]*[IGFBP-7] can create a highly specific predictive enrichment strategy for clinical trials [2].

References

furosemide and torsemide mortality outcomes heart failure

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Mortality & Hospitalization Outcomes

Outcome Measure TRANSFORM-HF RCT (2023) [1] [2] 2024 Meta-Analysis of 12 RCTs [3] 2024 Medicare Cohort Study [4]

| All-Cause Mortality | No significant difference (HR 1.02) 26.1% (Torsemide) vs. 26.2% (Furosemide) [1] | No significant difference (RR 0.98) [3] | Lower risk with Torsemide (HR 0.91) [4] | | HF Hospitalizations | Not significantly different (Rate Ratio 0.94) [1] | Significantly reduced with Torsemide (RR 0.60) [3] | Lower risk with Torsemide (HR 0.85) [4] | | All-Cause Hospitalization | No significant difference (HR 0.92 for composite with mortality) [1] | No significant difference (RR 0.93) [3] | Information missing | | CV Hospitalization | Information missing | Significantly reduced with Torsemide (RR 0.72) [3] | Information missing | | LVEF Improvement | Information missing | Significantly greater improvement with Torsemide (MD +4.51%) [3] | Information missing |

Key Trial Designs and Methodologies

To critically appraise the evidence, it is important to understand the design of the key studies.

  • TRANSFORM-HF Trial (Pragmatic Randomized Controlled Trial) [1] [2]:

    • Objective: To determine if torsemide reduces all-cause mortality compared to this compound.
    • Participants: 2,859 patients hospitalized for heart failure (any ejection fraction).
    • Intervention: Patients were randomized to open-label torsemide (n=1,431) or this compound (n=1,428) at discharge. Dosing was at the investigator's discretion to reflect real-world practice.
    • Primary Outcome: All-cause mortality in a time-to-event analysis over a median follow-up of 17.4 months.
    • Limitations: As a pragmatic trial, there was no placebo, and both participants and clinicians were aware of the treatment assignment. There was also substantial loss to follow-up and crossover between drugs, which may bias the results toward finding no difference [5].
  • TRANSFORM-HF Mechanistic Substudy (Multicenter Mechanistic Study) [6]:

    • Objective: To compare the pharmacokinetic and pharmacodynamic profiles of torsemide and this compound.
    • Participants: 88 patients from the TRANSFORM-HF trial.
    • Protocol: Participants underwent detailed assessments at baseline and 30 days, including measurements of kidney bioavailability (proportion of dose delivered to the tubular site of action), duration of natriuresis (sodium excretion), and neurohormonal levels (e.g., renin, aldosterone).
    • Findings: Contrary to common belief, torsemide did not show superior kidney delivery or duration of action. The greater natriuresis often seen was due to clinicians using a higher relative dose of torsemide, which also triggered more neurohormonal activation [6].

Mechanisms and Clinical Implications

The following diagram illustrates the key pharmacological differences and their clinical consequences based on recent mechanistic evidence [6].

G F This compound M1 Inhibits NKCC2 cotransporter in Thick Ascending Limb of Loop of Henle F->M1 T Torsemide T->M1 IE1 Increased Sodium & Water Excretion (Natriuresis/Diuresis) M1->IE1 O1 Similar Mortality Outcomes (TRANSFORM-HF) IE1->O1 O2 Potential Reduction in HF Hospitalizations (Meta-Analyses) IE1->O2 D1 Common Prescribing Practice: ~2:1 dose ratio (F:T) D2 Mechanistic Finding: ~4:1 dose ratio needed for equivalent natriuresis D1->D2 D3 Higher Torsemide Dosing leads to: ↑ Neurohormonal Activation ↑ Kidney Function Perturbation D2->D3 D3->O1

The diagram shows that while both drugs work via the same primary mechanism, prescribing patterns and their consequences are crucial:

  • Dose Equivalence is Key: Clinicians often prescribe torsemide and this compound at a 2:1 ratio (e.g., 40 mg this compound : 20 mg torsemide). However, the TRANSFORM-HF Mechanistic Substudy found that a 4:1 ratio is needed for equivalent natriuretic effect [6]. This means patients on torsemide often receive a functionally higher diuretic dose.
  • Neurohormonal Consequences: The higher effective dose of torsemide leads to greater activation of the renin-angiotensin-aldosterone system (RAAS) and norepinephrine, which can counterbalance the benefits of fluid removal and may explain the lack of mortality benefit despite better decongestion [6].

Conclusion for Research and Development

For researchers and drug development professionals, the current evidence suggests:

  • No Mortality Signal: The highest-quality evidence (TRANSFORM-HF) indicates that seeking a mortality benefit for torsemide over this compound is unlikely to be fruitful [1] [2].
  • Re-evaluating Mechanisms: The presumed pharmacokinetic advantages of torsemide (e.g., longer duration, higher bioavailability) did not translate into a meaningful clinical or mechanistic benefit in controlled studies [6]. The focus should shift from simple bioavailability to the complex interplay between natriuresis and neurohormonal feedback.
  • Hospitalization Endpoint: Research could explore the consistent signal for reduced heart failure hospitalizations with torsemide, as seen in meta-analyses [3]. Future trials would need to carefully control for dosing and manage neurohormonal activation to isolate this potential benefit.

References

furosemide continuous infusion versus bolus mortality outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Mortality Outcomes: Continuous Infusion vs. Bolus Injection

Meta-Analysis / Study (Year) Patient Population Mortality Outcome & Timeframe Risk Ratio / Odds Ratio (95% Confidence Interval) Conclusion on Mortality
Ahmad et al. (2023) [1] [2] ADHF (9 RCTs, n=713) All-cause mortality (up to 6 months) RR 1.51 (0.94 to 2.43) No significant difference
Thomson et al. (2018) [3] ADHF (8 RCTs, n=669) All-cause mortality OR 1.65 (0.93 to 2.91) No significant difference
Sager et al. (2020) [4] Elderly HF patients (Single RCT, n=40) Death within 90 days of discharge Not provided; difference was non-significant (P-value not significant) No significant difference

Detailed Methodologies of Key Studies

  • Search Strategy and Data Extraction: Researchers systematically searched major electronic databases like PubMed, EMBASE, and the Cochrane Central Register of Controlled Trials using predefined keywords such as "continuous infusion," "bolus injection," "loop diuretics," and "acute decompensated heart failure" [1] [5]. Two independent reviewers typically screened studies, extracted data (including author, publication year, drug dose, sample size, and outcomes), and assessed the risk of bias to ensure objectivity [1] [5].
  • Eligibility Criteria: Included studies were almost exclusively parallel-arm Randomized Controlled Trials (RCTs) comparing continuous IV infusion with intermittent bolus injection of furosemide in adults hospitalized with ADHF [1] [6]. Studies on patients with chronic stable HF, post-cardiac surgery, or non-heart failure conditions were usually excluded [1] [2].
  • Statistical Analysis: Data were synthesized using meta-analytic software (e.g., Review Manager). For dichotomous outcomes like mortality, Risk Ratios (RR) or Odds Ratios (OR) with 95% confidence intervals were pooled using a Mantel-Haenszel model [1]. A random-effects or fixed-effect model was chosen based on the degree of statistical heterogeneity, which was quantified using the I² statistic [1] [6].

Interpretation of Key Findings and Evidence Gaps

The consistent lack of mortality difference can be understood in a broader clinical context.

  • Focus on Other Efficacy Endpoints: While mortality is a crucial endpoint, research has also explored decongestion efficacy. Some meta-analyses have found that continuous infusion may lead to greater weight loss and a significantly higher total urine output over 24 hours compared to bolus injection [3] [5]. This suggests that the mode of administration can influence the efficiency of fluid removal, even if it does not translate into a survival benefit in current studies [1].
  • Renal Safety Profile: Given the prognostic importance of kidney function in HF, recent meta-analyses have specifically prioritized renal endpoints. The evidence indicates no significant difference in the incidence of worsening renal function (WRF) or changes in serum creatinine between the two administration strategies [6] [3].
  • Limitations and Need for Further Research: A critical limitation across this body of evidence is the small sample size and insufficient statistical power of individual RCTs and even pooled meta-analyses to detect a small but clinically important difference in mortality [6] [5]. A 2025 meta-analysis noted that the current evidence is underpowered and that a definitive trial would require thousands of participants [6].

The following diagram illustrates the typical workflow of a systematic review and meta-analysis on this topic, which underpins the findings presented above.

Start Define Research Question (PICO Format) Search Systematic Search (PubMed, EMBASE, Cochrane) Start->Search Screen Screen Studies & Assess Eligibility Search->Screen Extract Data Extraction & Risk of Bias Assessment Screen->Extract Analyze Statistical Synthesis (Meta-analysis) Extract->Analyze Conclude Interpret Findings & Draw Conclusions Analyze->Conclude

  • Mortality and Renal Function: Current high-level evidence does not demonstrate a significant advantage for either continuous infusion or bolus injection regarding mortality or renal safety [1] [6] [3].
  • Decongestion Efficiency: Continuous infusion may offer modest benefits in terms of fluid removal, as measured by weight loss and 24-hour urine output [3] [5].
  • Clinical Guidance: International guidelines do not strongly favor one method over the other, leaving the choice to physician discretion based on individual patient factors and institutional protocols [1] [2].

References

furosemide stress test diagnostic accuracy meta analysis

Author: Smolecule Technical Support Team. Date: February 2026

Diagnostic Performance of the Furosemide Stress Test

The table below summarizes the diagnostic accuracy of the FST for predicting different clinical outcomes, as reported in meta-analyses and specific cohort studies.

Outcome Predicted Study Type / Population Sensitivity (95% CI) Specificity (95% CI) AUROC (95% CI) Diagnostic Odds Ratio (95% CI)
AKI Progression Meta-analysis (11 trials, 517 patients) [1] [2] [3] 0.81 (0.74-0.87) 0.88 (0.82-0.92) 0.88 29.69 (17.00-51.85)
Need for RRT Meta-analysis (11 trials, 1017 patients) [1] [2] [3] 0.84 (0.72-0.91) 0.77 (0.64-0.87) 0.86 13.59 (5.74-32.17)
Need for RRT (Early AKI) Meta-analysis (Subgroup) [1] [2] - - - Relative DOR: 5.75 (2.51-13.33)
AKI Progression (Children) Prospective Cohort (PICU, 41 children) [4] 6h: 71.43% 6h: 100% 6h: 0.87 -
Liberation from KRT Prospective Observational (98 patients) [5] 85.5%* 72.7%* 0.87* -

Note: AUROC = Area Under the Receiver Operating Characteristic Curve; RRT = Renal Replacement Therapy; KRT = Kidney Replacement Therapy; PICU = Pediatric Intensive Care Unit. *Values for sensitivity and specificity calculated from primary endpoint data in [5].

Standardized Experimental Protocol for FST

For reproducible results in a clinical or research setting, the FST should be conducted following a standardized protocol. The key methodological steps are outlined below.

  • 1. Patient Selection & Prerequisites: The test is ideally performed on patients with early AKI (KDIGO Stage 1 or 2) [6] [7]. Patients must be clinically euvolemic and hemodynamically stable to ensure a valid response [6]. Key exclusion criteria include known allergy to sulfonamides, severe hypovolemia, and significant electrolyte disturbances [6].
  • 2. This compound Dosing: The dose is weight-based and adjusted for prior diuretic exposure [6] [7]:
    • This compound-naïve patients: 1.0 mg/kg intravenous.
    • Patients with prior loop diuretic exposure: 1.5 mg/kg intravenous.
  • 3. Administration & Monitoring: The medication is administered as a slow intravenous bolus over 20-30 minutes [6]. Urine output is measured hourly for 2 hours post-administration in the original protocol [7], though some pediatric and liberation protocols monitor for 4-6 hours [4] [8].
  • 4. Interpretation of Results: The test is typically considered positive (non-response) if the urine volume is:
    • < 200 mL in the first 2 hours (for adults) [7].
    • < 1-4 mL/kg/h over 2-6 hours (for children, with lower values indicating higher risk for RRT) [8]. A positive test indicates a high risk of AKI progression.

Physiological Mechanism and Signaling Pathway

The FST acts as a dynamic test of tubular function. Its mechanism can be visualized through the following pathway, which explains how it predicts renal recovery or failure:

The diagram illustrates that a poor response to FST is a strong indicator of significant tubular dysfunction, as multiple steps in the pathway can be impaired during AKI [6] [9].

Clinical and Research Context

  • Comparison with Biomarkers: In a direct comparison, the 2-hour urine output after FST (AUROC 0.87) significantly outperformed individual urinary biomarkers like NGAL, IL-18, and KIM-1 in predicting progression to Stage 3 AKI. Combining FST with biomarkers did not statistically improve risk stratification over FST alone [7].
  • Novel Application for KRT Liberation: Recent evidence shows FST is valuable for deciding when to stop KRT. In patients who developed spontaneous diuresis, a positive FST (>200 mL/2h) predicted successful liberation from KRT with a high likelihood, while most FST-negative patients required KRT resumption [5].
  • Limitations and Contraindications: The test's accuracy can be compromised by factors affecting this compound pharmacokinetics, such as hypoalbuminemia, concurrent use of NSAIDs, or hyperuremia [9]. It is contraindicated in hypovolemia and anuria [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992)
Solid

Color/Form

Crystals from aqueous ethanol
White to off-white crystalline powder
Fine, white to slightly yellow, crystalline powde

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

330.0077203 Da

Monoisotopic Mass

330.0077203 Da

Heavy Atom Count

21

Taste

Practically tasteless

LogP

2.03
2.03 (LogP)
log Kow = 2.03
2.03

Odor

Odorless

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen chloride, nitrogen oxides and sulfur oxides/.

Appearance

White to light yellow crystalline powder.

Melting Point

403 °F (decomposes) (NTP, 1992)
206 °C
295 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7LXU5N7ZO5

Related CAS

41733-55-5 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 357 companies from 21 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 357 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 356 of 357 companies with hazard statement code(s):;
H360 (87.08%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Furosemide is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Furosemide is indicated for the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease, including the nephrotic syndrome, in adults and pediatric patients. Oral furosemide is indicated alone for the management of mild to moderate hypertension or severe hypertension in combination with other antihypertensive medications. Intravenous furosemide is indicated as adjunctive therapy in acute pulmonary edema when a rapid onset of diuresis is desired. Subcutaneous furosemide is indicated for the treatment of congestion due to fluid overload in adults with NYHA Class II/III chronic heart failure. This drug formulation is not indicated for emergency situations or in patients with acute pulmonary edema.
Treatment of fluid retention
The Food and Drug Administration (FDA) has approved furosemide to treat conditions with volume overload and edema secondary to congestive heart failure exacerbation, liver failure, or renal failure, including the nephrotic syndrome.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Loop Diuretics

Therapeutic Uses

Diuretics; Sodium Potassium Chloride Symporter Inhibitors
Oral Lasix may be used in adults for the treatment of hypertension alone or in combination with other antihypertensive agents. Hypertensive patients who cannot be adequately controlled with thiazides will probably also not be adequately controlled with Lasix alone. /Included in US product labeling/
Lasix is indicated in adults and pediatric patients for the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease, including the nephrotic syndrome. Lasix is particularly useful when an agent with greater diuretic potential is desired. /Included in US product labeling/
IV furosemide has been found useful as an adjunct to hypotensive agents in the treatment of hypertensive crises, especially when associated with acute pulmonary edema or renal failure. In addition to producing a rapid diuresis, furosemide enhances the effects of other hypotensive drugs and counteracts the sodium retention caused by some of these agents. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for Furosemide (11 total), please visit the HSDB record page.

Pharmacology

Furosemide manages hypertension and edema associated with congestive heart failure, cirrhosis, and renal disease, including the nephrotic syndrome. Furosemide is a potent loop diuretic that works to increase the excretion of Na+ and water by the kidneys by inhibiting their reabsorption from the proximal and distal tubules, as well as the loop of Henle.[L7958] It works directly acts on the cells of the nephron and indirectly modifies the content of the renal filtrate.[T28] Ultimately, furosemide increases the urine output by the kidney. Protein-bound furosemide is delivered to its site of action in the kidneys and secreted via active secretion by nonspecific organic transporters expressed at the luminal site of action.[A31831,L7958] Following oral administration, the onset of the diuretic effect is about 1 and 1.5 hours [L7958], and the peak effect is reached within the first 2 hours.[L7961] The duration of effect following oral administration is about 4-6 hours but may last up to 8 hours.[L9659] Following intravenous administration, the onset of effect is within 5 minutes, and the peak effect is reached within 30 minutes. The duration of action following intravenous administration is approximately 2 hours. Following intramuscular administration, the onset of action is somewhat delayed.[L7958]
Furosemide is a sulfamoylanthranilic acid derivative, also known as frusemide, and potent loop diuretic. Furosemide is widely used to treat hypertension and edema. This agent is highly bound to albumin and is largely excreted unchanged in the urine.

MeSH Pharmacological Classification

Sodium Potassium Chloride Symporter Inhibitors

ATC Code

C - Cardiovascular system
C03 - Diuretics
C03C - High-ceiling diuretics
C03CA - Sulfonamides, plain
C03CA01 - Furosemide

Mechanism of Action

Furosemide promotes diuresis by blocking tubular reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle. This diuretic effect is achieved through the competitive inhibition of sodium-potassium-chloride cotransporters (NKCC2) expressed along these tubules in the nephron, preventing the transport of sodium ions from the lumenal side into the basolateral side for reabsorption. This inhibition results in increased excretion of water along with sodium, chloride, magnesium, calcium, hydrogen, and potassium ions. As with other loop diuretics, furosemide decreases the excretion of uric acid. Furosemide exerts direct vasodilatory effects, which results in its therapeutic effectiveness in the treatment of acute pulmonary edema. Vasodilation leads to reduced responsiveness to vasoconstrictors, such as angiotensin II and noradrenaline, and decreased production of endogenous natriuretic hormones with vasoconstricting properties. It also leads to increased production of prostaglandins with vasodilating properties. Furosemide may also open potassium channels in resistance arteries. The main mechanism of action of furosemide is independent of its inhibitory effect on carbonic anhydrase and aldosterone.
Though both in vivo and in vitro studies have demonstrated an anticonvulsant effect of the loop diuretic furosemide, the precise mechanism behind this effect is still debated. The current study investigates the effect of furosemide on Cs-induced epileptiform activity (Cs-FP) evoked in area CA1 of rat hippocampal slices in the presence of Cs(+) (5mM) and ionotropic glutamatergic and GABAergic receptor antagonists. As this model diverges in several respects from other epilepsy models it can offer new insight into the mechanism behind the anticonvulsive effect of furosemide. The present study shows that furosemide suppresses the Cs-FP in a dose-dependent manner with a near complete block at concentrations = 1.25 mM. Because furosemide targets several types of ion transporters we examined the effect of more selective antagonists. Bumetanide (20 uM), which selectively inhibits the Na-K-2Cl co-transporter (NKCC1), had no significant effect on the Cs-FP. VU0240551 (10 uM), a selective antagonist of the K-Cl co-transporter (KCC2), reduced the ictal-like phase by 51.73 +/- 8.5% without affecting the interictal-like phase of the Cs-FP. DIDS (50 uM), a nonselective antagonist of Cl(-)/HCO3(-)-exchangers, Na(+)-HCO3(-)-cotransporters, chloride channels and KCC2, suppressed the ictal-like phase by 60.8 +/- 8.1% without affecting the interictal-like phase. At 500 uM, DIDS completely suppressed the Cs-FP. Based on these results we propose that the anticonvulsant action of furosemide in the Cs(+)-model is exerted through blockade of the neuronal KCC2 and Na(+)-independent Cl(-)/HCO3(-)-exchanger (AE3) leading to stabilization of the activity-induced intracellular acidification in CA1 pyramidal neurons.
Sodium chloride reabsorption in the thick ascending limb of the loop of Henle is mediated by the Na(+)-K(+)-2Cl(-) cotransporter (NKCC2). The loop diuretic furosemide is a potent inhibitor of NKCC2. However, less is known about the mechanism regulating the electrolyte transporter. Considering the well-established effects of nitric oxide on NKCC2 activity, cGMP is likely involved in this regulation. cGMP-dependent protein kinase I (cGKI; PKGI) is a cGMP target protein that phosphorylates different substrates after activation through cGMP. We investigated the potential correlation between the cGMP/cGKI pathway and NKCC2 regulation. We treated wild-type (wt) and cGKIa-rescue mice with furosemide. cGKIa-rescue mice expressed cGKIa only under the control of the smooth muscle-specific transgelin (SM22) promoter in a cGKI deficient background. Furosemide treatment increased the urine excretion of sodium and chloride in cGKIa-rescue mice compared to that in wt mice. We analyzed the phosphorylation of NKCC2 by western blotting and immunostaining using the phosphospecific antibody R5. The administration of furosemide significantly increased the phosphorylated NKCC2 signal in wt but not in cGKIa-rescue mice. NKCC2 activation led to its phosphorylation and membrane translocation. To examine whether cGKI was involved in this process, we analyzed vasodilator-stimulated phosphoprotein, which is phosphorylated by cGKI. Furosemide injection resulted in increased vasodilator-stimulated phosphoprotein phosphorylation in wt mice. We hypothesize that furosemide administration activated cGKI, leading to NKCC2 phosphorylation and membrane translocation. This cGKI-mediated pathway could be a mechanism to compensate for the inhibitory effect of furosemide on NKCC2.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC12
SLC12A2 (NKCC1) [HSA:6558] [KO:K10951]

Vapor Pressure

3.1X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

54-31-9

Absorption Distribution and Excretion

Following oral administration, furosemide is absorbed from the gastrointestinal tract. It displays variable bioavailability from oral dosage forms, ranging from 10 to 90%. The oral bioavailability of furosemide from oral tablets or oral solution is about 64% and 60%, respectively, of that from an intravenous injection of the drug.
The kidneys are responsible for 85% of total furosemide total clearance, where about 43% of the drug undergoes renal excretion. Significantly more furosemide is excreted in urine following the I.V. injection than after the tablet or oral solution. Approximately 50% of the furosemide load is excreted unchanged in urine, and the rest is metabolized into glucuronide in the kidney.
The volume of distribution following intravenous administration of 40 mg furosemide were 0.181 L/kg in healthy subjects and 0.140 L/kg in patients with heart failure.
Following intravenous administration of 400 mg furosemide, the plasma clearance was 1.23 mL/kg/min in patients with heart failure and 2.34 mL/kg/min in healthy subjects, respectively.
Significantly more furosemide is excreted in urine following the IV injection than after the tablet or oral solution. There are no significant differences between the two oral formulations in the amount of unchanged drug excreted in urine.
After oral administration of furosemide to 18 pregnant women on the day of delivery, substantial concentrations of the drug were detected in umbilical cord vein plasma as well as in amniotic fluid. The ratio between the furosemide concentrations in maternal vein plasma and in umbilical cord plasma increased with time and approximated unity at 8 to 10 hr after administration of the drug. The plasma half-life of furosemide appeared to be longer in the mothers than in nonpregnant healthy volunteers. In one patient the plasma level of furosemide was constant during 5 hr of observation.
In one study in patients with normal renal function, approx 60% of a single 80 mg oral dose of furosemide was absorbed from the GI tract. When admin to fasting adults in this dosage, the drug appeared in the serum within 10 min, reached a peak concn of 2.3 ug/mL in 60-70 min, & was almost completely cleared from the serum in 4 hr. When the same dose was given after a meal, the serum concn of furosemide increased slowly to a peak of about 1 ug/ml after 2 hr & similar concns were present 4 hr after ingestion. However, a similar diuretic response occurred regardless of whether the drug was given with food or to fasting patients. In another study, the rate & extent of absorption varied considerably when 1 g of furosemide was given orally to uremic patients. An avg of 76% of a dose was absorbed, & peak plasma concns were achieved within 2-9 hr (avg 4.4 hr). Serum concns required to produce max diuresis are not known, & it has been reported that the magnitude of response does not correlate with either the peak or the mean serum concns.
The diuretic effect of orally administered furosemide is apparent within 30 minutes to 1 hr and is maximal in the first or second hour. The duration of action is usually 6-8 hr. The maximum hypotensive effect may not be apparent until several days after furosemide therapy is begun. After iv administration of furosemide, diuresis occurs within 5 min, reaches a maximum within 20-60 min, and persists for approximately 2 hr. After im administration, peak plasma concentrations are attained within 30 min; onset of diuresis occurs somewhat later than after iv administration. In patients with severely impaired renal function, the diuretic response may be prolonged.
For more Absorption, Distribution and Excretion (Complete) data for Furosemide (15 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of furosemide occurs mainly in the kidneys and the liver, to a smaller extent. The kidneys are responsible for about 85% of total furosemide total clearance, where about 40% involves biotransformation. Two major metabolites of furosemide are furosemide glucuronide, which is pharmacologically active, and saluamine (CSA) or 4-chloro-5-sulfamoylanthranilic acid.
It would appear that frusemide glucuronide is the only or at least the major biotransformation metabolite in man. 2-amino-4- chloro-5-sulfamoylanthranilic acid has been reported in some studies but not in others; and is thought to be an analytical artifact.
In patients with normal renal function, a small amount of furosemide is metabolized in the liver to the defurfurylated derivative, 4-chloro-5-sulfamoylanthranilic acid. ...

Wikipedia

Furosemide

Drug Warnings

/BOXED WARNING/ Lasix (furosemide) is a potent diuretic which, if given in excessive amounts, can lead to a profound diuresis with water and electrolyte depletion. Therefore, careful medical supervision is required and dose and dose schedule must be adjusted to the individual patient's needs.
Excessive diuresis may cause dehydration and blood volume reduction with circulatory collapse and possibly vascular thrombosis and embolism, particularly in elderly patients. As with any effective diuretic, electrolyte depletion may occur during Lasix therapy, especially in patients receiving higher doses and a restricted salt intake. Hypokalemia may develop with Lasix, especially with brisk diuresis, inadequate oral electrolyte intake, when cirrhosis is present, or during concomitant use of corticosteroids, ACTH, licorice in large amounts, or prolonged use of laxatives. Digitalis therapy may exaggerate metabolic effects of hypokalemia, especially myocardial effects.
Patients receiving furosemide must be carefully observed for signs of hypovolemia, hyponatremia, hypokalemia, hypocalcemia, hypochloremia, and hypomagnesemia. Patients should be informed of the signs and symptoms of electrolyte imbalance and instructed to report to their physicians if weakness, dizziness, fatigue, faintness, mental confusion, lassitude, muscle cramps, headache, paresthesia, thirst, anorexia, nausea, and/or vomiting occur. Excessive fluid and electrolyte loss may be minimized by initiating therapy with small doses, careful dosage adjustment, using an intermittent dosage schedule if possible, and monitoring the patient's weight. To prevent hyponatremia and hypochloremia, intake of sodium may be liberalized in most patients; however, patients with cirrhosis usually require at least moderate sodium restriction while on diuretic therapy. Determinations of serum electrolytes, BUN, and carbon dioxide should be performed early in therapy with furosemide and periodically thereafter. If excessive diuresis and/or electrolyte abnormalities occur, the drug should be withdrawn or dosage reduced until homeostasis is restored. Electrolyte abnormalities should be corrected by appropriate measures.
Furosemide should be used with caution in patients with hepatic cirrhosis because rapid alterations in fluid and electrolyte balance may precipitate hepatic precoma or coma.
For more Drug Warnings (Complete) data for Furosemide (29 total), please visit the HSDB record page.

Biological Half Life

The half-life from the dose of 40 mg furosemide was 4 hours following oral administration and 4.5 hours following intravenous administration. The terminal half-life of furosemide is approximately 2 hours following parenteral administration. The terminal half-life may be increased up to 24 hours in patients with severe renal failure.
To study the pharmacokinetics of furosemide (fursemide; Lasix) and its acyl glucuronide and to analyze the pharmacodynamic response, a study was conducted in 7 healthy subjects, mean age 34 yr, who received a single oral 80 mg dose of furosemide in tablet form. Two half-lives were distinguished in the plasma elimination of furosemide and its conjugate, with values of 1.25 and 30.4 hr for furosemide and 1.31 and 33.2 hr for the conjugate. ...
In dogs, ... the elimination half life /is/ approximately 1-1.5 hours.
Various investigators have reported a wide range of elimination half-lives for furosemide. In one study, the elimination half-life averaged about 30 minutes in healthy patients who received 20-120 mg of the drug IV. In another study, the elimination half-life averaged 9.7 hours in patients with advanced renal failure who received 1 g of furosemide IV. The elimination half-life was more prolonged in 1 patient with concomitant liver disease.
The serum half-life in therapeutic doses is 92 minutes; increasing in patients with uremia; congestive heart failure and cirrhosis as well as in the neonate and aged patients. In such patients the half-life may be extended to 20 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

2,4-Dichlorobenzoic acid is heated with chlorosulfonic acid, and the resulting 5-chlorosulfonyl derivative is reacted with concentrated ammonia to convert it to the 5-sulfamoyl analogue (I). Refluxing I with furfurylamine in large excess or in the presence of sodium bicarbonate yields crude furosemide, which is recrystallized from aqueous ethanol.
Produced by treatment of 2,4-dichloro-5-sulfamoylbenzoic acid with excess furfurylamine in the absence of solvent at 120-130 °C.
Preparation: K. Sturm et al., Germany patent 1122541; eidem United States of America patent 3058882 (both 1962 to Hoechst)
Prepared in 85% yield from 2-fluoro-4-chloro-5-sulfamoylbenzoic acid and furfurylamine at 95 °C for 2 h

General Manufacturing Information

The first high-ceiling diuretic on the market and is still the most important product in this group.
Furosemide use in horses for /the control of exercise-induced pulmonary haemorrhage (EIPH) or bleeding/ is highly controversial and has been criticized by organizations outside and inside of the racing industry. ... The existing literature references suggest that furosemide has the potential of increasing performance in horses without significantly changing the bleeding status.
Furosemid was on the top ten list of pharmaceuticals used in Denmark in 1995.

Analytic Laboratory Methods

LC/MS DRUG ANALYSIS WITH CONTINUOUS MONITORING BY QUADRUPOLE MS.
Determination of furosemide using LC equipped with a detector capable of recording at both 254 nm and 272 nm. Flow rate is about 1.0 ml/min.

Clinical Laboratory Methods

Determination of furosemide in plasma or urine by HPLC method on a reverse phase column with spectrophotometric detection at 280 nm.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Furosemide injection should be stored at a temperature of 15-30 °C and protected from light; injections having a yellow color should not be used. Exposure of furosemide tablets to light may cause discoloration; discolored tablets should not be dispensed. Furosemide tablets should be stored and dispensed in well-closed, light-resistant containers at a controlled room temperature of 15-30 °C. ... The 20-mg tablets do not have a specific expiration dating period. Furosemide oral solutions should be stored at 15-30 °C and protected from light and freezing; once opened, unused portions of the oral solution should be discarded after the time period recommended by the manufacturer.

Interactions

Methotrexate and other drugs that, like Lasix, undergo significant renal tubular secretion may reduce the effect of Lasix. Conversely, Lasix may decrease renal elimination of other drugs that undergo tubular secretion. High-dose treatment of both Lasix and these other drugs may result in elevated serum levels of these drugs and may potentiate their toxicity as well as the toxicity of Lasix.
Phenytoin interferes directly with renal action of Lasix. There is evidence that treatment with phenytoin leads to decreased intestinal absorption of Lasix, and consequently to lower peak serum furosemide concentrations.
Lasix may decrease arterial responsiveness to norepinephrine. However, norepinephrine may still be used effectively.
There is a risk of ototoxic effects if cisplatin and Lasix are given concomitantly. In addition, nephrotoxicity of nephrotoxic drugs such as cisplatin may be enhanced if Lasix is not given in lower doses and with positive fluid balance when used to achieve forced diuresis during cisplatin treatment.
For more Interactions (Complete) data for Furosemide (36 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Commercially available 40-mg furosemide tablets have an expiration date of 5 years and the commercially available injection has an expiration date 42 months following the date of manufacture. The 20-mg tablets do not have a specific expiration dating period.

Dates

Last modified: 08-15-2023

[Can furosemide mask the use of performance-enhancing drugs?]

D J Brinkman, J Tichelaar, M A Van Agtmael
PMID: 34346634   DOI:

Abstract

Furosemide is included in the World Anti-Doping Agency's (WADA) list of prohibited substances because it can be used by athletes to mask the presence of performance-enhancing drugs in urine and/or excrete water for rapid weight loss. But how effective is furosemide in masking prohibited substances in urine? Based on the pharmacology and the available literature, we conclude that the masking effect of furosemide is limited. Furosemide is a doping agent that is mainly relevant for sports with weight categories.


Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease

Zhiyu Wang, Yanfei Wang, Jagadeesh Prasad Pasangulapati, Kurt R Stover, Xiaojing Liu, Stephanie Wohnig Schier, Donald F Weaver
PMID: 34118718   DOI: 10.1016/j.ejmech.2021.113565

Abstract

β-Amyloid (Aβ) triggered proteopathic and immunopathic processes are a postulated cause of Alzheimer's disease (AD). Monomeric Aβ is derived from amyloid precursor protein, whereupon it aggregates into various assemblies, including oligomers and fibrils, which disrupt neuronal membrane integrity and induce cellular damage. Aβ is directly neurotoxic/synaptotoxic, but may also induce neuroinflammation through the concomitant activation of microglia. Previously, we have shown that furosemide is a known anthranilate-based drug with the capacity to downregulate the proinflammatory microglial M1 phenotype and upregulate the anti-inflammatory M2 phenotype. To further explore the pharmacologic effects of furosemide, this study reports a series of furosemide analogs that target both Aβ aggregation and neuroinflammation, thereby addressing the combined proteopathic-immunopathic pathogenesis of AD. Forty compounds were synthesized and evaluated. Compounds 3c, 3g, and 20 inhibited Aβ oligomerization; 33 and 34 inhibited Aβ fibrillization. 3g and 34 inhibited the production of TNF-α, IL-6, and nitric oxide, downregulated the expression of COX-2 and iNOS, and promoted microglial phagocytotic activity, suggesting dual activity against Aβ aggregation and neuroinflammation. Our data demonstrate the potential therapeutic utility of the furosemide-like anthranilate platform in the development of drug-like molecules targeting both the proteopathy and immunopathy of AD.


Early diuretic strategies and the association with In-hospital and Post-discharge outcomes in acute heart failure

Marat Fudim, Toi Spates, Jie-Lena Sun, Veraprapas Kittipibul, Jeffrey M Testani, Randall C Starling, W H Wilson Tang, Adrian F Hernandez, G Michael Felker, Christopher M O'Connor, Robert J Mentz
PMID: 34052212   DOI: 10.1016/j.ahj.2021.05.011

Abstract

Decongestion is a primary goal during hospitalizations for decompensated heart failure (HF). However, data surrounding the preferred route and strategy of diuretic administration are limited with varying results in prior studies.
This is a retrospective analysis using patients from ASCEND-HF with a stable diuretic strategy in the first 24 hours following randomization. Patients were divided into three groups: intravenous (IV) continuous, IV bolus and oral strategy. Baseline characteristics, in-hospital outcomes, 30-day composite cardiovascular mortality or HF rehospitalization and 180-day all-cause mortality were compared across groups. Inverse propensity weighted modeling was used for adjustment.
Among 5,738 patients with a stable diuretic regimen in the first 24 hours (80% of overall ASCEND trial), 3,944 (68.7%) patients received IV intermittent bolus administration of diuretics, 799 (13.9%) patients received IV continuous therapy and 995 (17.3%) patients with oral administration. Patients in the IV continuous group had a higher baseline creatinine (IV continuous 1.4 [1.1-1.7]; intermittent bolus 1.2 [1.0-1.6]; oral 1.2 [1.0-1.4] mg/dL; P <0.001) and high NTproBNP (IV continuous 5,216 [2,599-11,603]; intermittent bolus 4,944 [2,339-9,970]; oral 3,344 [1,570-7,077] pg/mL; P <0.001). There was no difference between IV continuous and intermittent bolus group in weight change, total urine output and change in renal function till 10 days/discharge (adjusted P >0.05 for all). There was no difference in 30 day mortality and HF readmission (adjusted OR 1.08 [95%CI: 0.74, 1.57]; P = 0.701) and 180 days mortality (adjusted OR 1.04 [95%CI: 0.75, 1.43]; P = 0.832).
In a large cohort of patients with decompensated HF, there were no significant differences in diuretic-related in-hospital, or post-discharge outcomes between IV continuous and intermittent bolus administration. Tailoring appropriate diuretic strategy to different states of acute HF and congestion phenotypes needs to be further investigated.


Efficacy and safety of furosemide for prevention of intradialytic hypotension in haemodialysis patients: protocol for a multicentre randomised controlled trial

Wenwen Chen, Fang Wang, Yuliang Zhao, Ling Zhang, Zhiwen Chen, Mingjin Dai
PMID: 34226226   DOI: 10.1136/bmjopen-2020-048015

Abstract

Intradialytic hypotension (IDH) is a frequent and serious complication of maintaining haemodialysis (HD) patients and associated with subsequent cardiovascular events and higher mortality. Furosemide is commonly used in non-dialysis chronic kidney disease patients and can effectively manage the volume and blood pressure. However, these agents are often discontinued on initiation of dialysis. Two large observational studies have demonstrated that furosemide can lower the rate of IDH episodes. However, there is still no randomised controlled trial (RCT) to investigate the efficacy and safety of furosemide for prevention of IDH in HD patients. The purpose of this study was to assess the efficacy of furosemide in reducing IDH in HD patients with residual renal function.
A two-arm, parallel, multicente RCT will be conducted at 12 hospitals in China. An estimated sample of 560 HD patients will be recruited. Eligible patients will be randomly assigned to treatment group (patients receive oral furosemide 80 mg/day; after a 2-week treatment, if their urine volume is less than 400 mL/day, the dose of furosemide is adjusted to 160 mg/day) and blank control group via a central randomisation system using 1:1 ratio. The primary outcome is the occurrence of IDH. Outcome assessors and data analysts will be blinded and participants will be asked not to reveal their allocation to assessors. The outcome analyses will be performed both on the intention-to-treat, which includes all patients randomised, and per-protocol population, which includes eligible patients who adhere to the planned treatment and follow-ups.
The trial protocol has been approved by the Biomedical Research Ethics Committee of West China Hospital of Sichuan University (2019.385)Results will be presented at national and international conferences and published in peer-reviewed journals.
ChiCTR2000039724.


[Safety and efficacy of ultrafiltration on heart failure patients with reduced ejection fraction and diuretic resistance: results from a single-center randomized controlled trial]

X L Shen, L Li, J Ma, B J Zhang, Z R Ge, X Z Liu, L B Y Zu, Y He, S B Jiang
PMID: 33874683   DOI: 10.3760/cma.j.cn112148-20200816-00646

Abstract

To investigate the safety and efficacy of ultrafiltration on diuretic sensitivity in heart failure patients with reduced ejection fraction and diuretic resistance.
This was a single-center randomized controlled trial. A total of 148 heart failure patients with reduced ejection fraction admitted to the Hospital of Traditional Chinese Medicine of Xinjiang Uygur Autonomous Region from June 2010 to June 2020 were enrolled in this study, and these patients were randomly divided (ratio 1:1) into the ultrafiltration group (
74) and the control group (
=74). All patients were treated with diuretics, cardiotonic, vasodilator and other comprehensive drugs according to relevant guidelines. After grouping, the patients in the control group were treated with standard treatment plan, while patients in the ultrafiltration group were treated with ultrafiltration on top of standard therapy. Diuretic drugs were discontinued during ultrafiltration, and intravenously furosemide (40 mg) was given immediately and 24 hours after the end of ultrafiltration. Clinical data including gender, age, complicated diseases, New York Heart Association (NYHA) function classification, etc. were collected. Effectiveness indicators include urine volume (the first 12-hour and 24-hour urine volume and the second 24-hour urine volume after using diuretic), body weight and dyspnea severity score. Safety indicators include systolic blood pressure, serum creatinine, serum Na
concentration, blood K
concentration and the number of deaths before and after intervention.
Two patients in the control group died due to worsening heart failure after randomization and were excluded in this study, 146 patients were finally analyzed (72 patients in the control group and 74 patients in the ultrafiltration group). There were 93 males, and the age was (68.3±11.2) years. There was no significant difference between patients in the ultrafiltration group and the control group in gender, age, body weight, course of disease, dyspnea severity score, NYHA function classification Ⅲ/Ⅳ, the proportion of patients with severe edema of both lower limbs, the proportion of patients with complicated diseases, and basic medication (all
>0.05). After using diuretics, the urine volume of the first 12-hour and 24-hour and the second 24-hour were significantly higher in the ultrafiltration group than in the control group (all
<0.05). Body weight decreased significantly after ultrafiltration treatment as compared with that before intervention in the ultrafiltration group (
<0.05). Compared with the control group, the dyspnea severity score was significantly improved in the ultrafiltration group (
<0.05). There was no significant difference in systolic blood pressure, serum creatinine, serum Na
concentration, blood K
concentration of patients between ultrafiltration group and control group before and after intervention (all
>0.05). During the clinical diagnosis and treatment, 2 male patients in the control group died, and the cause of death was aggravation of basic diseases complicated with acute heart failure and cardiogenic shock. There was no death in the ultrafiltration group, and there were no obvious clinical adverse events during and after ultrafiltration.
Ultrafiltration therapy is safe and can improve diuretic sensitivity in heart failure patients with reduced ejection fraction and diuretic resistance.


Efficacy and safety of intermittent vs continuous furosemide for heart failure concomitant renal dysfunction: A protocol for systematic review and meta-analysis

Siqi Chen, Yan Lin, Meiyang Zhou, Canxin Zhou
PMID: 33879751   DOI: 10.1097/MD.0000000000025669

Abstract

Currently, there are no meta-analyses evaluating the efficacy and safety of intermittent vs continuous furosemide for heart failure concomitant renal dysfunction. Our protocol is conceived to evaluate the efficacy and safety of intermittent vs continuous furosemide for heart failure concomitant renal dysfunction.
We will follow the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) reporting guidelines and the recommendations of the Cochrane Collaboration to conduct this meta-analysis. The systematic review protocol has been registered in Open Science Framework registries. The following databases including PubMed, Cochrane Library, Web of Science, and EMBASE will be searched using the key phrases "loop diuretics," "furosemide," "heart failure," and "renal dysfunction" for all randomized clinical trials (RCTs) published up to May 2021. Revman 5.3 (Nordic Cochrane Centre, Denmark) will be used to complete the meta-analysis and generate forest plots. We will choose between a fixed effects and random effects model based upon the heterogeneity of included studies. Significance will be set at P < .05.
Our protocol is conceived to test the hypothesis that continuous furosemide could lead to better outcomes in patients presenting with heart failure concomitant renal dysfunction.
10.17605/OSF.IO/CQZRS.


Clinical relevance of serum electrolytes in dogs and cats with acute heart failure: A retrospective study

Marine Roche-Catholy, Iris Van Cappellen, Laurent Locquet, Bart J G Broeckx, Dominique Paepe, Pascale Smets
PMID: 34096660   DOI: 10.1111/jvim.16187

Abstract

Hypochloremia is a strong negative prognostic factor in humans with congestive heart failure (CHF), but the implications of electrolyte abnormalities in small animals with acute CHF are unclear.
To document electrolyte abnormalities present upon admission of small animals with acute CHF, and to assess the relationship between electrolyte concentrations and diuretic dose, duration of hospitalization and survival time.
Forty-six dogs and 34 cats with first onset of acute CHF.
Retrospective study. The associations between electrolyte concentrations and diuretic doses were evaluated with Spearman rank correlation coefficients. Relationship with duration of hospitalization and survival were assessed by simple linear regression and Cox proportional hazard regression, respectively.
The most commonly encountered electrolyte anomaly was hypochloremia observed in 24% (9/46 dogs and 10/34 cats) of cases. In dogs only, a significant negative correlation was identified between serum chloride concentrations at admission (median 113 mmol/L [97-125]) and furosemide doses both at discharge (median 5.2 mg/kg/day [1.72-9.57]; r = -0.59; P < .001) and at end-stage heart failure (median 4.7 mg/kg/day [2.02-7.28]; r = -0.62; P = .005). No significant hazard ratios were found for duration of hospitalization nor survival time for any of the electrolyte concentrations.
The observed association between serum chloride concentrations and diuretic doses suggests that hypochloremia could serve as a marker of disease severity and therapeutic response in dogs with acute CHF.


3D printed furosemide and sildenafil tablets: Innovative production and quality control

I Lafeber, J M Tichem, N Ouwerkerk, A D van Unen, J J D van Uitert, H C M Bijleveld-Olierook, D M Kweekel, W M Zaal, P P H Le Brun, H J Guchelaar, K J M Schimmel
PMID: 33984452   DOI: 10.1016/j.ijpharm.2021.120694

Abstract

Three-dimensional (3D) printing of pharmaceuticals has the potential to revolutionise personalised medicine but is as yet largely unexplored. A proof-of-concept study of a novel heated, piston-driven semi-solid extrusion 3D printer was performed by producing furosemide and sildenafil tablets for paediatric patients. The average weight of the tablets was 141.1 mg (RSD 1.26%). The acceptance values of the content uniformity were 4.2-10.6 (concentration RSD 0.41-0.63%), 4.8-8.9 (concentration RSD 0.76-0.97%) and 6.6-9.2 (concentration RSD 0.94-1.44%) for furosemide 2 mg, 10 mg and sildenafil 4 mg, respectively. The dissolution rate limiting step was the dissolving and eroding of the tablet matrix and showed an immediate release. The tablets complied to the requirements of the European Pharmacopoeia (EP) for uniformity of mass (EP 2.9.5), content uniformity (EP 2.9.40) and conventional release (EP 2.9.3). While they complied, not all of these quality tests for tablets might be suitable for 3D printed tablets due to the layering of the tablets and the small batch production. To assess adequate layer adhesion adjusted friability (EP 2.9.7) and resistance to crushing (EP 2.9.8) tests are proposed.


Vascular control of kidney epithelial transporters

Matthew A Sparks, Emre Dilmen, Donna L Ralph, Fitra Rianto, Thien A Hoang, Alison Hollis, Edward J Diaz, Rishav Adhikari, Gabriel Chew, Enrico G Petretto, Susan B Gurley, Alicia A McDonough, Thomas M Coffman
PMID: 33969697   DOI: 10.1152/ajprenal.00084.2021

Abstract

A major pathway in hypertension pathogenesis involves direct activation of ANG II type 1 (AT
) receptors in the kidney, stimulating Na
reabsorption. AT
receptors in tubular epithelia control expression and stimulation of Na
transporters and channels. Recently, we found reduced blood pressure and enhanced natriuresis in mice with cell-specific deletion of AT
receptors in smooth muscle (SMKO mice). Although impaired vasoconstriction and preserved renal blood flow might contribute to exaggerated urinary Na
excretion in SMKO mice, we considered whether alterations in Na
transporter expression might also play a role; therefore, we carried out proteomic analysis of key Na
transporters and associated proteins. Here, we show that levels of Na
-K
-2Cl
cotransporter isoform 2 (NKCC2) and Na
/H
exchanger isoform 3 (NHE3) are reduced at baseline in SMKO mice, accompanied by attenuated natriuretic and diuretic responses to furosemide. During ANG II hypertension, we found widespread remodeling of transporter expression in wild-type mice with significant increases in the levels of total NaCl cotransporter, phosphorylated NaCl cotransporter (Ser
), and phosphorylated NKCC2, along with the cleaved, activated forms of the α- and γ-epithelial Na
channel. However, the increases in α- and γ-epithelial Na
channel with ANG II were substantially attenuated in SMKO mice. This was accompanied by a reduced natriuretic response to amiloride. Thus, enhanced urinary Na
excretion observed after cell-specific deletion of AT
receptors from smooth muscle cells is associated with altered Na
transporter abundance across epithelia in multiple nephron segments. These findings suggest a system of vascular-epithelial in the kidney, modulating the expression of Na
transporters and contributing to the regulation of pressure natriuresis.
The use of drugs to block the renin-angiotensin system to reduce blood pressure is common. However, the precise mechanism for how these medications control blood pressure is incompletely understood. Here, we show that mice lacking angiotensin receptors specifically in smooth muscle cells lead to alternation in tubular transporter amount and function. Thus, demonstrating the importance of vascular-tubular cross talk in the control of blood pressure.


Explore Compound Types